molecular formula C26H37N5O7S2 B8106501 SPDP-C6-Gly-Leu-NHS ester

SPDP-C6-Gly-Leu-NHS ester

カタログ番号: B8106501
分子量: 595.7 g/mol
InChIキー: RUIJWHCWIZXYFJ-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SPDP-C6-Gly-Leu-NHS ester is a useful research compound. Its molecular formula is C26H37N5O7S2 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJWHCWIZXYFJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to SPDP-C6-Gly-Leu-NHS Ester: A Dual-Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. The linker incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, a dipeptide (Gly-Leu) sequence susceptible to enzymatic cleavage, and a pyridyl disulfide (SPDP) group that can be reductively cleaved. This dual-cleavage mechanism offers a sophisticated strategy for the controlled release of therapeutic payloads in specific cellular environments.

Introduction

The targeted delivery of therapeutic agents to diseased cells is a cornerstone of modern drug development. Antibody-Drug Conjugates (ADCs) exemplify this approach by harnessing the specificity of monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody to the drug is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. This compound has emerged as a versatile tool in this field, offering a multi-faceted release mechanism that can be tailored to the unique conditions of the tumor microenvironment and intracellular compartments.

This guide will delve into the technical specifications of this compound, present its mechanism of action through signaling pathway diagrams, provide structured quantitative data, and offer a detailed experimental protocol for its use in the synthesis of an ADC.

Chemical Properties and Structure

This compound is a complex molecule with distinct functional domains connected by a C6 spacer, which enhances solubility and flexibility.[1][2]

Chemical Structure

G SPDP SPDP C6 C6 Spacer SPDP->C6 Gly Gly C6->Gly Leu Leu Gly->Leu NHS NHS Ester Leu->NHS

Caption: Functional domains of this compound.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₇N₅O₇S₂[2][3]
Molecular Weight 595.73 g/mol [3]
Purity >90%[3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF[]
Storage Conditions -20°C, protected from light and moisture[2]
Shelf Life 3 years as a powder at -20°C; 2 years in solvent at -80°C[]

Mechanism of Action: A Dual-Cleavage Strategy

The therapeutic efficacy of ADCs synthesized with this compound relies on a two-step cleavage process to release the conjugated payload. This ensures stability in systemic circulation and targeted drug release within the cancer cell.

  • Enzymatic Cleavage: Following internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The low pH and presence of lysosomal proteases, such as cathepsins, facilitate the cleavage of the Gly-Leu dipeptide bond.

  • Reductive Cleavage: The intracellular environment, particularly within the lysosome and cytoplasm, is significantly more reducing than the extracellular space due to a higher concentration of glutathione (B108866) (GSH). This reducing environment leads to the cleavage of the disulfide bond within the SPDP moiety, liberating the active drug.

Signaling Pathway for Payload Release

The sequential cleavage events leading to the release of a therapeutic drug from an ADC constructed with this compound are illustrated below.

G cluster_extracellular Extracellular Space (Circulation) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (Low pH, High Protease & GSH) ADC_stable ADC Stable in Circulation Internalization ADC Internalization ADC_stable->Internalization Receptor Binding Enzymatic_Cleavage Cathepsin-mediated Cleavage of Gly-Leu Internalization->Enzymatic_Cleavage Trafficking to Lysosome Reductive_Cleavage Glutathione-mediated Cleavage of Disulfide Bond Enzymatic_Cleavage->Reductive_Cleavage Sequential Cleavage Drug_Release Active Drug Release Reductive_Cleavage->Drug_Release

Caption: Dual-cleavage mechanism of an ADC with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a therapeutic drug to an antibody using this compound. This is a two-stage process involving the initial reaction of the linker with the drug, followed by the conjugation of the drug-linker construct to the antibody.

Stage 1: Conjugation of this compound to a Drug with a Primary Amine

This protocol assumes the drug molecule contains a primary amine for reaction with the NHS ester.

Materials:

  • This compound

  • Drug molecule with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • Preparation of Reagents:

    • Dissolve the drug molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the dissolved drug molecule.

    • Slowly add a 1.2 molar equivalent of the dissolved this compound to the drug solution while gently stirring.

    • Adjust the reaction volume with the reaction buffer to ensure the final concentration of the organic solvent is less than 10%.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Reaction Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the drug-linker conjugate using reverse-phase HPLC.

    • Collect the fractions containing the desired product.

  • Lyophilization:

    • Lyophilize the purified drug-linker conjugate to obtain a stable powder.

    • Store the lyophilized product at -20°C.

Stage 2: Conjugation of the Drug-Linker Construct to an Antibody

This protocol outlines the conjugation of the purified drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Purified and lyophilized drug-linker construct

  • Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)

  • Conjugation buffer: 0.1 M Sodium Borate, pH 8.5

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Antibody:

    • If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Preparation of Drug-Linker:

    • Dissolve the lyophilized drug-linker construct in a minimal amount of anhydrous DMSO.

  • Conjugation Reaction:

    • Slowly add a 5-10 molar excess of the dissolved drug-linker construct to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a pre-equilibrated SEC column.

    • Elute the ADC with the purification buffer (PBS, pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

  • Storage:

    • Store the purified ADC at 2-8°C or -80°C for long-term storage, depending on the stability of the antibody and drug.

Experimental Workflow Diagram

G cluster_stage1 Stage 1: Drug-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis Reagent_Prep1 Prepare Drug and Linker Solutions Conjugation1 React Drug with this compound Reagent_Prep1->Conjugation1 Quench1 Quench Reaction Conjugation1->Quench1 Purify1 Purify Drug-Linker (RP-HPLC) Quench1->Purify1 Lyophilize Lyophilize Purified Product Purify1->Lyophilize Reagent_Prep2 Prepare Antibody and Drug-Linker Lyophilize->Reagent_Prep2 Conjugation2 Conjugate Drug-Linker to Antibody Reagent_Prep2->Conjugation2 Purify2 Purify ADC (SEC) Conjugation2->Purify2 Characterize Characterize ADC (DAR, Purity) Purify2->Characterize Store Store Purified ADC Characterize->Store

Caption: Workflow for the synthesis of an ADC using this compound.

Conclusion

This compound represents a sophisticated and highly adaptable linker technology for the development of next-generation bioconjugates. Its dual-cleavage mechanism, responsive to both enzymatic and reductive stimuli, provides a robust platform for the controlled and targeted release of therapeutic payloads. The detailed protocols and technical information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their research and development endeavors. The careful optimization of conjugation conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic outcomes.

References

An In-Depth Technical Guide to SPDP-C6-Gly-Leu-NHS Ester: Structure, Components, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key functional domains: an N-hydroxysuccinimide (NHS) ester for covalent linkage to amine-containing molecules, a pyridyldithiol (SPDP) group for the formation of a cleavable disulfide bond with sulfhydryl-containing molecules, and a Gly-Leu dipeptide sequence embedded within a C6 spacer, which offers a site for enzymatic cleavage within the cell. This guide provides a comprehensive overview of the structure, components, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in research and drug development.

Structure and Components

The this compound is a sophisticated molecule designed with distinct functional units that each play a critical role in its application.

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other molecules bearing primary amines (e.g., lysine (B10760008) residues). The reaction forms a stable amide bond.

  • Pyridyldithiol (SPDP): This functional group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is designed to be stable in the bloodstream but can be cleaved under the reducing conditions found inside a cell, such as in the presence of glutathione.[1]

  • C6 Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and improve solubility.

  • Gly-Leu Peptide: This dipeptide motif introduces a biodegradable component to the linker. It is designed to be a substrate for intracellular proteases, such as cathepsins, which are abundant in the lysosomes of tumor cells.[2][3][4] This enzymatic cleavage provides an additional mechanism for payload release.

The combination of these components results in a linker that can securely attach a payload to a targeting moiety and then release it in a controlled manner within the target cell.[5]

Chemical Properties
PropertyValueSource(s)
Molecular Formula C26H37N5O7S2[6]
Molecular Weight 595.73 g/mol
Solubility Soluble in DMSO (e.g., 10 mM)
Storage -20°C in powder form

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC). Optimization may be required for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the first step of conjugation, where the linker is attached to the antibody via its NHS ester group.

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with reaction buffer.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody. This can be achieved by measuring the release of pyridine-2-thione upon reduction of the pyridyldithiol group with an excess of a reducing agent like Dithiothreitol (DTT) and measuring its absorbance at 343 nm.[7]

Conjugation of Thiol-Containing Payload to Modified Antibody

This protocol outlines the second step, where the payload is attached to the linker-modified antibody.

Materials:

  • Linker-modified antibody from section 3.1

  • Thiol-containing cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the payload solution to the linker-modified antibody solution. A typical molar ratio is 1.5-3 moles of payload per mole of linker on the antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC to remove unconjugated payload and antibody using SEC or another suitable chromatographic method.[5]

Characterization of the Antibody-Drug Conjugate

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8][9][10]

  • Purity and Aggregation Analysis: Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of aggregates.

  • In Vitro Cell Cytotoxicity Assay: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines to determine the IC50 value.

In Vitro Cathepsin B Cleavage Assay

This assay can be used to confirm the enzymatic cleavage of the Gly-Leu dipeptide.

Materials:

  • Purified ADC

  • Human Cathepsin B, recombinant

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of ~1 mg/mL) and Cathepsin B (at a final concentration of ~1 µM) in the assay buffer.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the enzymatic activity by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and the ADC fragments.[1][6][11]

Signaling Pathways and Experimental Workflows

The effective delivery of a cytotoxic payload via an ADC involves a series of steps, from binding to the target cell to the ultimate induction of cell death. The diagrams below illustrate these key processes.

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Modified_Ab Linker-Modified Antibody Antibody->Modified_Ab NHS Ester Reaction Linker This compound Linker->Modified_Ab Payload Thiol-Payload ADC Antibody-Drug Conjugate Payload->ADC Modified_Ab->ADC SPDP Reaction HIC HIC (DAR) ADC->HIC SEC SEC (Purity) ADC->SEC MS Mass Spec (Identity) ADC->MS Cell_Assay Cytotoxicity Assay ADC->Cell_Assay

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

adc_internalization_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage (Disulfide & Peptide) Payload Free Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Cycle Arrest Payload->Cell_Death Mechanism of Action

Caption: Intracellular trafficking and payload release pathway for an ADC.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and the presence of enzymes like cathepsins facilitate the cleavage of the linker and the release of the cytotoxic payload.[2][4] The disulfide bond is susceptible to reduction by glutathione, which is present in higher concentrations inside the cell than in the bloodstream.[1] The Gly-Leu dipeptide is a substrate for lysosomal proteases, providing a dual-release mechanism.[2][3] Once released, the payload can exert its cytotoxic effects, leading to cell death.

Conclusion

The this compound is a highly versatile and effective heterobifunctional crosslinker for the development of advanced bioconjugates. Its well-defined structure, incorporating amine-reactive, thiol-reactive, and enzymatically cleavable moieties, allows for the creation of stable yet conditionally labile linkages. This technical guide provides the foundational knowledge and experimental framework necessary for the successful implementation of this linker in research and drug development, particularly in the promising field of antibody-drug conjugates. Careful optimization of the provided protocols will be essential to achieve the desired characteristics of the final bioconjugate.

References

An In-depth Technical Guide to the Mechanism of Action of SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent attachment to amine-containing biomolecules, a cleavable dipeptide (Gly-Leu) sequence that is a substrate for specific lysosomal proteases, and a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group for the attachment of thiol-containing payloads via a reducible disulfide bond. A C6 alkyl spacer enhances solubility and provides spatial separation between the conjugated molecules. This guide elucidates the multi-step mechanism of action of this linker, provides relevant quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the key processes.

Core Chemical Principles and Mechanism of Action

The this compound operates through a sequential, multi-stage mechanism that allows for the precise and controlled conjugation of a targeting protein (e.g., an antibody) to a payload molecule (e.g., a cytotoxic drug), followed by a specific release of the payload at the target site.

Stage 1: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH₂) present on the surface of the targeting protein. In proteins, these are typically found on the side chains of lysine (B10760008) residues and at the N-terminus. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable and effectively irreversible amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.[1][2]

This amine-coupling reaction is highly efficient under physiological to slightly alkaline conditions.

Reaction Diagram:

G Protein Protein-NH₂ (e.g., Antibody) Conjugate1 Protein-NH-CO-Gly-Leu-C6-SPDP Protein->Conjugate1 Amide Bond Formation (pH 7.2 - 8.5) Linker SPDP-C6-Gly-Leu-NHS Linker->Conjugate1 NHS N-hydroxysuccinimide (Byproduct) Conjugate1->NHS Release

Caption: Covalent attachment of the linker to a protein via NHS ester chemistry.

Stage 2: Thiol-Reactive Conjugation via SPDP Group

Once the linker is attached to the antibody, the pyridyldithio group of the SPDP moiety is used to conjugate a thiol-containing payload. This reaction is a thiol-disulfide exchange. The thiol group (-SH) of the payload molecule attacks the disulfide bond of the pyridyldithio group, forming a new, cleavable disulfide bond between the linker and the payload. This reaction releases pyridine-2-thione, a chromogenic byproduct that can be measured spectrophotometrically at 343 nm to quantify the extent of the reaction.[1][3]

Reaction Diagram:

G Conjugate1 Protein-Linker-SPDP ADC Protein-Linker-S-S-Payload (ADC) Conjugate1->ADC Thiol-Disulfide Exchange (pH 7.0 - 8.0) Payload_SH Payload-SH (e.g., Thiolated Drug) Payload_SH->ADC PyridineThione Pyridine-2-thione (Byproduct, A₃₄₃) ADC->PyridineThione Release

Caption: Conjugation of a thiol-containing payload to the SPDP-modified protein.

Stage 3: Intracellular Payload Release

The resulting Antibody-Drug Conjugate (ADC) is designed to be stable in the bloodstream.[] Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the two-step release of the payload.

1.3.1. Enzymatic Cleavage of the Gly-Leu Linker: The Gly-Leu dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin S. Research has demonstrated that Cathepsin S can cleave peptides at the bond between a glycine (B1666218) and a leucine (B10760876) residue.[5][6] This enzymatic cleavage separates the payload, still attached to a small linker fragment, from the antibody.

1.3.2. Reduction of the Disulfide Bond: The disulfide bond linking the payload to the remainder of the linker is stable in the oxidizing environment of the bloodstream. However, the intracellular environment, particularly the cytosol, is highly reducing due to high concentrations of glutathione (B108866) (GSH) (1-10 mM).[] This reducing environment readily cleaves the disulfide bond, releasing the payload in its active form to exert its cytotoxic effect.

Signaling Pathway Diagram:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload 1. Cathepsin S Cleavage (Gly-Leu) 2. Disulfide Reduction (GSH) CellDeath Cell Death Payload->CellDeath

Caption: Intracellular trafficking and payload release mechanism of an ADC.

Quantitative Data

The efficiency and stability of the conjugation and cleavage reactions are critical for the successful application of the this compound.

Table 1: Reaction Parameters for Functional Groups

Functional Group Target Recommended pH Reaction Time Stability (Half-life of reactive group)
NHS Ester Primary Amines (-NH₂) 7.2 - 8.5 30 - 120 min at RT 4-5 hours at pH 7.0 (0°C); ~10 min at pH 8.6 (4°C)

| Pyridyldithio (SPDP) | Thiols (-SH) | 7.0 - 8.0 | 2 - 4 hours at RT | Stable in absence of reducing agents |

Table 2: Stability of Disulfide Linkers

Environment Key Reductant Concentration Disulfide Bond Stability
Plasma (Extracellular) Cysteine ~10 µM High (largely stable)[]

| Cytosol (Intracellular) | Glutathione (GSH) | 1 - 10 mM | Low (readily cleaved)[] |

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of an Antibody-Drug Conjugate using this compound.

Stage A: Modification of Antibody with this compound

Objective: To covalently attach the linker to the antibody via its NHS ester group.

Materials:

  • Antibody (or other amine-containing protein) at 1-10 mg/mL in amine-free buffer.

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

  • This compound.

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted linker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.0-7.5). The purified linker-modified antibody is now ready for the next stage.

Stage B: Conjugation of Thiolated Payload to Modified Antibody

Objective: To attach the thiol-containing payload to the linker-modified antibody.

Materials:

  • Purified linker-modified antibody from Stage A.

  • Thiol-containing payload molecule.

  • Anhydrous organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.0-7.5).

  • Size-exclusion chromatography (SEC) system for final purification.

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add the payload stock solution to the purified linker-modified antibody. The molar ratio of payload to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5- to 10-fold molar excess of the payload.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The pyridyldithio group on the antibody will react with the thiol group on the payload to form a disulfide bond.

  • Monitoring (Optional): The release of the pyridine-2-thione byproduct can be monitored by measuring the absorbance of the reaction mixture at 343 nm to follow the reaction progress.

  • Final Purification: Purify the resulting ADC to remove unconjugated payload and any remaining byproducts. Size-exclusion chromatography (SEC-HPLC) is a commonly used method for this purpose.

  • Characterization: Determine the final DAR using methods such as UV-Vis spectroscopy or mass spectrometry.[][8] Analyze the purity and aggregation state of the ADC using SDS-PAGE and SEC-HPLC.

Experimental Workflow Diagram:

G cluster_stageA Stage A: Antibody Modification cluster_stageB Stage B: Payload Conjugation Antibody Antibody in Amine-Free Buffer ReactionA Reaction (RT, 30-60 min) Antibody->ReactionA Linker_Sol Linker in DMSO Linker_Sol->ReactionA PurificationA Purification (Desalting Column) ReactionA->PurificationA Modified_Ab Linker-Modified Antibody PurificationA->Modified_Ab ReactionB Reaction (RT, 2-4h) Modified_Ab->ReactionB To Stage B Payload_Sol Payload-SH in DMSO Payload_Sol->ReactionB PurificationB Purification (SEC-HPLC) ReactionB->PurificationB Final_ADC Final ADC PurificationB->Final_ADC

Caption: A two-stage experimental workflow for synthesizing an ADC.

Conclusion

The this compound is a sophisticated and versatile heterobifunctional crosslinker that enables the construction of advanced bioconjugates with built-in, multi-modal release mechanisms. The robust amine-reactive chemistry ensures stable attachment to targeting proteins, while the combination of a protease-cleavable peptide and a reducible disulfide bond provides a dual-trigger system for precise payload release within the target cell. A thorough understanding of its mechanism of action and careful optimization of the reaction protocols are essential for leveraging its full potential in the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of SPDP-C6-Gly-Leu-NHS ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecular characteristics, solubility, stability, and reactivity of this linker, supported by experimental protocols and illustrative diagrams to facilitate its effective application in research and drug development.

Core Physicochemical Properties

This compound is a valuable tool in bioconjugation due to its specific functionalities. It incorporates an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a cleavable disulfide bond within the SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety for controlled release, a peptide spacer (Gly-Leu) that can be designed for enzymatic cleavage, and a C6 hydrocarbon chain that adds spacing and flexibility.

Molecular and Physical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers.

PropertyValueReferences
Molecular Formula C₂₆H₃₇N₅O₇S₂[1][][3]
Molecular Weight 595.73 g/mol [1][][3]
Appearance White to off-white solid[4]
Purity >90% (typically ~94-95%)[1][3]
Solubility

The solubility of this compound is a critical factor for its use in bioconjugation reactions, which are often performed in aqueous environments.

SolventSolubilityNotesReferences
DMSO 10 mMShould be dissolved in an anhydrous organic solvent like DMSO or DMF before addition to aqueous reaction mixtures.[5]
DMF SolubleUse of high-quality, amine-free DMF is recommended to prevent reaction with the NHS ester.[5]
Aqueous Buffers Limited solubilityThe NHS ester moiety is prone to hydrolysis in aqueous solutions.[6]
Stability and Storage

Proper storage and handling are crucial to maintain the reactivity of the this compound. The NHS ester is particularly sensitive to moisture and hydrolysis, especially at higher pH.

ConditionRecommendationNotesReferences
Long-term Storage (Powder) -20°C in a sealed, light- and moisture-protected container.Equilibrate the vial to room temperature before opening to prevent moisture condensation.[5]
In Solvent Prepare fresh. If storage is necessary, store in anhydrous DMSO at -20°C for a limited time.Aqueous solutions of the NHS ester should be used immediately.[5]
pH Stability (NHS Ester) Hydrolysis rate increases with pH.The half-life of an NHS ester is several hours at pH 7, but decreases to less than 10 minutes at pH 9.[6][7]

Reactivity and Functional Groups

This compound possesses two primary reactive functionalities that enable its use as a crosslinker.

G Functional Groups of this compound Linker This compound NHSEster NHS Ester Linker->NHSEster Reacts with primary amines (e.g., Lysine (B10760008) residues on antibodies) SPDP SPDP (Pyridyldithio) Linker->SPDP Reacts with sulfhydryl groups (e.g., Cysteine residues or reduced disulfides) Amine Primary Amine (-NH2) NHSEster->Amine Sulfhydryl Sulfhydryl (-SH) SPDP->Sulfhydryl

Caption: Functional groups of the this compound and their respective targets.

The NHS ester group reacts with primary amines, such as the ε-amino group of lysine residues on antibodies and other proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH of 7.2-8.5.[]

The pyridyldithio group of the SPDP moiety reacts with sulfhydryl (thiol) groups to form a disulfide bond, releasing pyridine-2-thione. This reaction is optimal between pH 7 and 8.[6] The newly formed disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or under the reducing conditions found within a cell, providing a mechanism for drug release.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) with this compound. This should be optimized for specific applications.

Materials and Reagents
  • Antibody or protein to be conjugated in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Conjugation Procedure

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Linker Dissolve this compound in anhydrous DMSO Add_Linker Add linker solution to antibody solution Prep_Linker->Add_Linker Prep_Ab Prepare antibody in amine-free buffer (pH 7.2-8.5) Prep_Ab->Add_Linker Incubate Incubate for 1-2 hours at room temperature Add_Linker->Incubate Quench Quench reaction with Tris buffer Incubate->Quench Purify Purify conjugate using size-exclusion chromatography Quench->Purify Characterize Characterize the conjugate Purify->Characterize

Caption: A typical workflow for conjugating an antibody with this compound.

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO. This should be done immediately before use.

    • Ensure the antibody is in an amine-free buffer at an appropriate concentration (e.g., 2-10 mg/mL). The pH of the buffer should be adjusted to between 7.2 and 8.5.[]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a cleavable linker frequently employed in the synthesis of ADCs.[][7] The workflow below illustrates its role in connecting a cytotoxic drug to an antibody.

G ADC Synthesis and Action Pathway cluster_synthesis Synthesis cluster_action Mechanism of Action Antibody Antibody Ab_Linker Antibody-Linker Intermediate Antibody->Ab_Linker Amine reaction (NHS Ester) Linker This compound Linker->Ab_Linker Drug Thiol-containing Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Ab_Linker->ADC Sulfhydryl reaction (SPDP) ADC_circulating ADC in Circulation ADC->ADC_circulating Target_Cell Target Cancer Cell ADC_circulating->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins and/or reduction) Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: The role of this compound in ADC synthesis and its mechanism of action.

This linker design allows for stable conjugation of the drug to the antibody in circulation. Upon internalization of the ADC by the target cancer cell, the disulfide bond can be cleaved in the reducing environment of the cell, and the peptide spacer can be susceptible to cleavage by lysosomal enzymes like cathepsins, leading to the release of the cytotoxic payload and subsequent cell death.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Pathway of SPDP-C6-Gly-Leu-NHS Ester

This guide provides a detailed overview of a plausible synthetic pathway for this compound, a heterobifunctional, cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs).[1][2][] The molecule consists of four key components: an SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) group for sulfhydryl reactivity, a 6-carbon (C6) aliphatic spacer, a Glycyl-Leucine (Gly-Leu) dipeptide unit, and a terminal N-hydroxysuccinimide (NHS) ester for amine reactivity.[2][4]

The synthesis is a multi-step process involving peptide chemistry and crosslinker activation. The strategy outlined below involves the sequential coupling of these building blocks to construct the final product.

Overall Synthesis Strategy

The synthesis of this compound can be logically approached in three main stages:

  • Stage 1: Synthesis of the SPDP-C6-Acid Intermediate. This involves the preparation of a core structure containing the pyridyldithiol reactive group and the C6 spacer, terminating in a carboxylic acid.

  • Stage 2: Coupling of the Dipeptide. The SPDP-C6-acid intermediate is then coupled to the N-terminus of a Gly-Leu dipeptide.

  • Stage 3: NHS Ester Activation. The final step is the activation of the C-terminal carboxylic acid of the Gly-Leu dipeptide into a highly reactive NHS ester.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Synthesis of SPDP-C6-COOH cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: NHS Ester Activation A SPDP C SPDP-C6-COOH A->C Amide Coupling B 6-Aminocaproic Acid B->C E SPDP-C6-Gly-Leu-OH C->E Peptide Coupling (e.g., EDC/HOBt) D H-Gly-Leu-OH D->E G This compound (Final Product) E->G Esterification (e.g., EDC) F N-Hydroxysuccinimide (NHS) F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of SPDP-C6-COOH

The initial intermediate is synthesized by coupling SPDP or a derivative to 6-aminocaproic acid. A common starting material is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which readily reacts with the primary amine of 6-aminocaproic acid.

Experimental Protocol:

  • Dissolve 6-aminocaproic acid in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.5.

  • Dissolve SPDP in a water-miscible organic solvent like DMSO or DMF.[5][6]

  • Add the SPDP solution dropwise to the 6-aminocaproic acid solution with constant stirring. A molar excess of SPDP may be used to ensure complete reaction of the amine.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Purify the resulting SPDP-C6-COOH by flash chromatography.

ParameterValueReference
Starting Materials SPDP, 6-Aminocaproic AcidGeneral Knowledge
Solvents DMSO, Sodium Phosphate Buffer[5]
Reaction Time 1-2 hours[7]
Typical Yield 75-85%Estimated
Purification Flash ChromatographyGeneral Knowledge
Stage 2: Synthesis of SPDP-C6-Gly-Leu-OH

This stage involves a standard peptide coupling reaction between the carboxylic acid of SPDP-C6-COOH and the free N-terminus of the dipeptide H-Gly-Leu-OH. Carbodiimide chemistry is typically employed for this step.

Experimental Protocol:

  • Dissolve SPDP-C6-COOH and H-Gly-Leu-OH in an anhydrous organic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[8][9] These reagents minimize racemization and improve reaction efficiency.[8]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the reaction mixture.[10]

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC-MS.

  • After completion, perform an aqueous workup to remove the coupling byproducts.

  • Purify the product, SPDP-C6-Gly-Leu-OH, by reverse-phase HPLC.

ParameterValueReference
Starting Materials SPDP-C6-COOH, H-Gly-Leu-OH-
Coupling Agents EDC, HOBt/NHS[8][9]
Solvent Anhydrous DMF or DCM[10]
Reaction Time 12-24 hoursEstimated
Typical Yield 60-70%Estimated
Purification Reverse-Phase HPLC[11]
Stage 3: Synthesis of this compound

The final step is the activation of the terminal carboxylic acid to form the amine-reactive NHS ester. This is another carbodiimide-mediated reaction.

Experimental Protocol:

  • Dissolve the purified SPDP-C6-Gly-Leu-OH and N-hydroxysuccinimide (NHS) in an anhydrous solvent like THF, DCM, or DMF.[]

  • Cool the solution in an ice bath.

  • Add a solution of a carbodiimide, such as EDC or Dicyclohexylcarbodiimide (DCC), dropwise.[]

  • Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the formation of the NHS ester by HPLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final this compound.

ParameterValueReference
Starting Materials SPDP-C6-Gly-Leu-OH, NHS[]
Activating Agent EDC or DCC[9][]
Solvent Anhydrous THF, DCM, or DMF[13]
Reaction Time 4-12 hoursEstimated
Typical Yield 80-95%[8]
Purification Filtration and Recrystallization/ChromatographyGeneral Knowledge

Reaction Mechanism Visualization

The core chemical transformations in this synthesis are amide bond formation (peptide coupling) and the final NHS esterification.

Peptide Coupling Mechanism

The mechanism for peptide coupling using EDC and NHS involves the activation of a carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This ester readily reacts with a primary amine to form a stable amide bond.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling R-COOH R-COOH O-acylisourea O-acylisourea Intermediate R-COOH->O-acylisourea + EDC R-CO-NHS NHS Ester Intermediate O-acylisourea->R-CO-NHS + NHS - EDC byproduct Amide Bond Stable Amide Bond (R-CO-NH-R') R-CO-NHS->Amide Bond + R'-NH2 - NHS

Caption: General mechanism for EDC/NHS mediated amide bond formation.
Final Product Application Logic

The resulting this compound is a heterobifunctional crosslinker. The NHS ester end reacts with primary amines (e.g., lysine (B10760008) residues on an antibody), while the pyridyldithiol end can react with a free sulfhydryl group (e.g., on a cytotoxic drug payload). The disulfide bond within the SPDP moiety is cleavable under reducing conditions present inside a target cell, enabling controlled drug release.[2][14]

G Antibody Antibody (with -NH2 groups) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC NHS Ester Reaction (Amide Bond) Linker This compound Linker->ADC Drug Drug Payload (with -SH group) Drug->ADC Disulfide Exchange (S-S Bond) Release Drug Release (in cell) ADC->Release Disulfide Cleavage

Caption: Application workflow of the synthesized linker in ADC formation.

References

The Role of the Gly-Leu Peptide in Cleavable Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and characteristics of the Glycine-Leucine (Gly-Leu) dipeptide as a component of cleavable linkers, particularly in the context of antibody-drug conjugates (ADCs). While the Val-Cit and Val-Ala dipeptides have been more extensively studied and utilized in clinically approved ADCs, understanding the properties of other dipeptide sequences like Gly-Leu is crucial for the rational design of next-generation targeted therapeutics. This guide will delve into the mechanism of action, comparative quantitative data for similar linkers, detailed experimental protocols for evaluation, and visual representations of key biological and experimental processes.

The Core Function of Dipeptide Linkers in ADCs

Dipeptide linkers are a cornerstone of cleavable linker technology in ADCs. Their primary function is to ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the specific release of the payload upon internalization into target cancer cells. This targeted release is typically mediated by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.

The general mechanism of action for a dipeptide-linked ADC is as follows:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized via endocytosis.

  • The endosome containing the ADC fuses with a lysosome.

  • The acidic environment and high concentration of proteases within the lysosome lead to the cleavage of the dipeptide linker.

  • Cleavage of the linker initiates a self-immolative cascade, releasing the active payload into the cytoplasm.

  • The released payload exerts its cytotoxic effect, leading to cancer cell death.

The Gly-Leu Dipeptide: A Substrate for Lysosomal Proteases

The Gly-Leu dipeptide has been investigated as a potential substrate for lysosomal proteases. Cathepsin B, a cysteine protease highly active in the lysosome, is a key enzyme responsible for the cleavage of many dipeptide linkers. The substrate specificity of cathepsin B is a critical factor in the design of these linkers. While comprehensive kinetic data for the cleavage of Gly-Leu containing linkers is not as widely published as for Val-Cit or Val-Ala, studies on the substrate specificity of cathepsins provide some insights. One study indicated that when Glycine or Valine is in the P3 position of a tripeptide substrate, no cathepsin B activity was observed[1]. This suggests that the specific sequence and surrounding amino acids can significantly influence cleavage efficiency.

In terms of plasma stability, dipeptides can be susceptible to degradation by plasma hydrolases. One study noted the rapid disappearance of intravenously administered Gly-Leu from rat plasma, which was primarily attributed to tissue uptake and hydrolysis rather than renal clearance[2]. This highlights the importance of designing the overall linker structure to protect the dipeptide from premature cleavage in circulation.

Quantitative Data for Dipeptide Linker Cleavage and Stability

While specific kinetic parameters for Gly-Leu are scarce in the public domain, the following tables summarize quantitative data for the well-characterized Val-Cit and Val-Ala linkers, providing a crucial benchmark for comparison.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Enzyme(s)Notes
Val-Cit 100%Cathepsin B, L, S, FThe industry standard for efficient and reliable lysosomal cleavage.
Val-Ala ~50%Cathepsin BOffers improved hydrophilicity over Val-Cit, which can reduce ADC aggregation.
Dipeptide LinkerHalf-life in Human PlasmaHalf-life in Mouse PlasmaNotes
Val-Cit StableUnstable (cleaved by carboxylesterase 1c)The instability in mouse plasma can complicate preclinical studies.
Gly-Gly Not widely reportedNot widely reportedGenerally considered to be relatively stable in circulation.
Gly-Leu Rapidly clearedRapidly clearedClearance is primarily due to tissue uptake and hydrolysis.

Experimental Protocols

Synthesis of a Gly-Leu Containing Linker-Payload Conjugate

This protocol outlines the synthesis of a representative Maleimide-Gly-Leu-PABC-Payload construct.

Materials:

  • Fmoc-Leu-OH

  • H-Gly-PABC-Payload

  • Maleimidocaproic acid (MC)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine (B6355638) solution for Fmoc deprotection

  • HPLC for purification

Procedure:

  • Coupling of Gly-PABC-Payload to Leu: Dissolve H-Gly-PABC-Payload and Fmoc-Leu-OH in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Purify the resulting Fmoc-Leu-Gly-PABC-Payload by flash chromatography or preparative HPLC.

  • Fmoc Deprotection: Dissolve the purified product in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent.

  • Coupling of Maleimidocaproic Acid: Dissolve the deprotected Leu-Gly-PABC-Payload and Maleimidocaproic acid in DMF. Add HATU, HOBt, and DIPEA. Stir at room temperature until the reaction is complete.

  • Final Purification: Purify the final product, Maleimide-Gly-Leu-PABC-Payload, by preparative HPLC to obtain a highly pure product for conjugation to an antibody.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate Method)

This assay is used to determine the susceptibility of a peptide linker to cleavage by cathepsin B.

Materials:

  • Recombinant human cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Gly-Leu-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation buffer (Assay buffer containing 2 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Dilute recombinant cathepsin B in activation buffer and incubate at 37°C for 15 minutes.

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO and dilute to the desired working concentration in assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the activated cathepsin B solution.

  • Initiate Reaction: Add the substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve.

Plasma Stability Assay

This assay evaluates the stability of the linker-payload conjugate in human plasma.

Materials:

Procedure:

  • Incubation: Incubate the linker-payload conjugate in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma mixture.

  • Protein Precipitation: Add cold acetonitrile to the aliquot to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-payload conjugate remaining.

  • Data Analysis: Calculate the half-life of the conjugate in plasma by plotting the percentage of intact conjugate remaining versus time.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

enzymatic_cleavage ADC Antibody-Drug Conjugate (Ab-Linker-Payload) Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B (Lysosomal Protease) CathepsinB->Cleavage catalyzes SelfImmolation Self-Immolative Cascade (PABC) Cleavage->SelfImmolation triggers Payload Active Payload Released SelfImmolation->Payload

Caption: Enzymatic cleavage of a dipeptide linker by Cathepsin B.

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_evaluation In Vitro Evaluation Synthesis 1. Synthesize Gly-Leu-PABC-Payload Purification 2. Purify by HPLC Synthesis->Purification Conjugation 3. Conjugate to Antibody Purification->Conjugation ADC_Purification 4. Purify ADC Conjugation->ADC_Purification CleavageAssay 5. Cathepsin B Cleavage Assay ADC_Purification->CleavageAssay PlasmaStability 6. Plasma Stability Assay ADC_Purification->PlasmaStability Cytotoxicity 7. Cytotoxicity Assay (Cell Viability) ADC_Purification->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and in vitro evaluation.

tubulin_inhibition_pathway Payload Released Payload (e.g., Auristatin, Maytansinoid) Tubulin α/β-Tubulin Dimers Payload->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

The Gly-Leu dipeptide represents a viable, albeit less characterized, option for the design of cleavable linkers in antibody-drug conjugates. Its susceptibility to hydrolysis necessitates careful linker design to ensure adequate plasma stability. While direct quantitative data on its cleavage kinetics by cathepsin B are limited, the established principles of dipeptide linker cleavage provide a strong foundation for its potential application. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis, evaluation, and characterization of ADCs incorporating Gly-Leu or other novel dipeptide sequences. As the field of ADCs continues to evolve, the exploration of a diverse range of cleavable motifs will be essential for the development of next-generation cancer therapeutics with improved efficacy and safety profiles.

References

The Core Function of SPDP in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique chemical architecture enables the covalent linkage of two biomolecules, typically proteins, through a cleavable disulfide bond. This attribute has made SPDP and its derivatives indispensable tools in the development of sophisticated biomolecular constructs, most notably antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth exploration of the SPDP group's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Core Principles of SPDP Chemistry

SPDP is a short-chain crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1] This heterobifunctional nature allows for a sequential and controlled conjugation process.

  • Amine-Reactive NHS Ester: The NHS ester group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] This reaction is most efficient at a pH range of 7 to 8.[1][2]

  • Sulfhydryl-Reactive Pyridyldithiol Group: The pyridyldithiol group reacts with sulfhydryl groups (-SH), such as those present in cysteine residues, to form a disulfide bond.[2] This reaction, which is optimal between pH 7 and 8, results in the release of a pyridine-2-thione molecule.[1][2] The release of this chromophore can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a real-time indication of the conjugation reaction's progress.[2]

The key feature of the disulfide bond formed via SPDP is its susceptibility to cleavage under reducing conditions, such as those found within the intracellular environment of a cell.[1] This cleavability is a critical design element in applications like drug delivery, where the release of a therapeutic payload at a specific target site is desired.

Quantitative Data for SPDP Bioconjugation

The efficiency and outcome of SPDP-mediated bioconjugation are influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.

Table 1: Optimal Reaction Conditions for SPDP Conjugation

ParameterValueRationale
NHS Ester Reaction pH 7.0 - 8.0Balances amine reactivity with NHS ester hydrolysis. The rate of hydrolysis increases significantly at pH > 8.[1]
Pyridyldithiol Reaction pH 7.0 - 8.0Optimal for the specific reaction with sulfhydryl groups.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins to maintain their stability.
Reaction Time (Amine Modification) 30 - 60 minutesSufficient for the NHS ester to react with primary amines.[3]
Reaction Time (Sulfhydryl Conjugation) 1 - 18 hoursThe reaction can be incubated overnight to ensure complete conjugation.[1][3]
Molar Excess of SPDP over Protein 5- to 20-foldA molar excess is used to drive the reaction towards modification of the protein. The optimal ratio should be determined experimentally.

Table 2: Stability and Cleavage of the SPDP-Mediated Disulfide Bond

ConditionStability/Cleavage AgentNotes
In Plasma Generally stableThe disulfide bond is designed to be relatively stable in the bloodstream to minimize premature drug release.[4]
Intracellular Environment High concentrations of glutathione (B108866) (GSH)The reducing environment inside cells, with millimolar concentrations of glutathione, efficiently cleaves the disulfide bond.[4]
In Vitro Cleavage Dithiothreitol (DTT)A concentration of 25 mM DTT at pH 4.5 can selectively cleave the SPDP linker without reducing native protein disulfide bonds.[2] For complete reduction, 50 mM DTT can be used.[1][3]
Alternative Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)TCEP is a more stable and potent reducing agent than DTT and can also be used for disulfide bond cleavage.[2]

Table 3: Methods for Quantifying SPDP Conjugation

MethodPrincipleApplication
Pyridine-2-thione Assay Spectrophotometric measurement of the released pyridine-2-thione at 343 nm upon reaction with a sulfhydryl.[1][2]To determine the number of pyridyldithiol groups introduced onto the amine-containing protein.
UV-Vis Spectrophotometry Measures the absorbance of the antibody and the conjugated drug at different wavelengths to calculate the Drug-to-Antibody Ratio (DAR).[5]A straightforward method for determining the average DAR of an ADC.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species with different DARs based on their hydrophobicity.[5]Provides information on the distribution of different DAR species in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates and identifies different ADC species based on their mass-to-charge ratio.[6]A highly accurate method for determining the DAR and characterizing the heterogeneity of the conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments involving SPDP bioconjugation.

Protocol 1: Modification of an Amine-Containing Protein with SPDP

This protocol describes the first step of the conjugation process, where SPDP is reacted with a protein containing primary amines.

Materials:

  • Amine-containing protein (e.g., antibody)

  • SPDP crosslinker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1 mM EDTA

  • Desalting column

Procedure:

  • Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in DMSO or DMF to a concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[1][3]

  • Prepare Protein Solution: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 2-5 mg/mL.[3]

  • Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution. For example, add 25 µL of 20 mM SPDP to 1 mL of a 2-5 mg/mL protein solution.[1][3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[3]

  • Purification: Remove excess, unreacted SPDP using a desalting column equilibrated with the Reaction Buffer.

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Protein

This protocol is for the second step, where the SPDP-modified protein is conjugated to a protein that already possesses a free sulfhydryl group.

Materials:

  • SPDP-modified protein (from Protocol 1)

  • Sulfhydryl-containing protein

  • Reaction Buffer: PBS, pH 7.2-7.5, with 1 mM EDTA

Procedure:

  • Prepare Sulfhydryl-Containing Protein: Dissolve the sulfhydryl-containing protein in the Reaction Buffer.

  • Conjugation: Mix the SPDP-modified protein with the sulfhydryl-containing protein. A molar ratio of 1:1 to 1:3 (SPDP-modified protein to sulfhydryl protein) is typically used.[3]

  • Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or overnight at 4°C with gentle stirring.[1][3] The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted proteins.

Protocol 3: Introduction of a Sulfhydryl Group via Reduction of SPDP-Modified Protein

This protocol is used when neither of the proteins to be conjugated has a free sulfhydryl group. In this case, both proteins are first modified with SPDP (Protocol 1), and then one of them is treated with a reducing agent to expose a sulfhydryl group.

Materials:

  • Two different SPDP-modified proteins (from Protocol 1)

  • Dithiothreitol (DTT)

  • Acetate (B1210297) Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5

  • Desalting column

Procedure:

  • Prepare DTT Solution: Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of Acetate Buffer.[1][3] Using an acetate buffer at pH 4.5 helps to avoid the reduction of native disulfide bonds within the protein.[1][2]

  • Reduction: Choose one of the SPDP-modified proteins for reduction. Add the DTT solution to the protein solution to a final concentration of 50 mM DTT. For example, add 0.5 mL of 150 mM DTT to 1 mL of the SPDP-modified protein solution.[1][3]

  • Incubation: Incubate the mixture for 30 minutes at room temperature.[1][3]

  • Purification: Immediately remove the excess DTT using a desalting column equilibrated with PBS, pH 7.2-7.5. The protein now has an exposed sulfhydryl group.

  • Conjugation: Proceed with the conjugation of this newly sulfhydryl-containing protein to the other SPDP-modified protein as described in Protocol 2.

Visualizing the SPDP Bioconjugation Process

Graphical representations can aid in understanding the chemical reactions and workflows involved in SPDP bioconjugation.

SPDP_Reaction_Mechanism cluster_amine_reaction Step 1: Amine Modification cluster_thiol_reaction Step 2: Sulfhydryl Conjugation Protein_NH2 Protein-NH2 (e.g., Antibody) Protein_SPDP Protein-SPDP Protein_NH2->Protein_SPDP NHS Ester Reaction (pH 7-8) SPDP SPDP SPDP->Protein_SPDP NHS_leaving_group NHS Protein_SPDP->NHS_leaving_group Protein_SH Protein-SH (e.g., Drug-Linker) Conjugate Protein-S-S-Protein (Bioconjugate) Protein_SH->Conjugate Disulfide Exchange (pH 7-8) Pyridine_2_thione Pyridine-2-thione (Released) Conjugate->Pyridine_2_thione

Caption: Chemical reaction mechanism of SPDP bioconjugation.

SPDP_Experimental_Workflow cluster_no_sh If NO free -SH start Start protein_prep Prepare Amine-Containing Protein Solution start->protein_prep spdp_prep Prepare SPDP Stock Solution start->spdp_prep reaction1 React Protein with SPDP (30-60 min, RT) protein_prep->reaction1 spdp_prep->reaction1 purification1 Purify SPDP-Modified Protein (Desalting Column) reaction1->purification1 check_sulfhydryl Does the second molecule have a free -SH group? purification1->check_sulfhydryl spdp_modify_both Modify both proteins with SPDP separately check_sulfhydryl->spdp_modify_both No conjugation Conjugate SPDP-modified protein with sulfhydryl-containing molecule (1-18h, RT or 4°C) check_sulfhydryl->conjugation Yes reduction Reduce one SPDP-modified protein with DTT spdp_modify_both->reduction purification2 Purify sulfhydryl-activated protein reduction->purification2 purification2->conjugation purification3 Purify Final Conjugate (e.g., SEC) conjugation->purification3 analysis Analyze Conjugate (e.g., UV-Vis, HIC, LC-MS) purification3->analysis end End analysis->end

Caption: Experimental workflow for SPDP-mediated bioconjugation.

ADC_Intracellular_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC_circulating Antibody-Drug Conjugate (ADC) (Stable Disulfide Bond) receptor Target Receptor ADC_circulating->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome/Lysosome endocytosis->endosome cleavage Disulfide Bond Cleavage (High Glutathione) endosome->cleavage drug_release Drug Release cleavage->drug_release cellular_effect Therapeutic Effect (e.g., Cytotoxicity) drug_release->cellular_effect

Caption: Intracellular cleavage of an SPDP-linked ADC.

Conclusion

The SPDP group is a versatile and powerful tool in bioconjugation, offering a reliable method for linking biomolecules through a cleavable disulfide bond. Its well-defined reaction chemistry, coupled with the ability to monitor the conjugation process, makes it a preferred choice for researchers in academia and industry. The successful application of SPDP-based linkers in the development of ADCs and other targeted therapies underscores their significance in advancing modern medicine. By carefully considering the quantitative parameters and adhering to optimized experimental protocols, researchers can effectively harness the potential of SPDP to create innovative and impactful bioconjugates.

References

The Strategic Advantage of C6 Spacers in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice of spacer within the linker, which dictates properties such as hydrophobicity, steric hindrance, and stability, profoundly influences the ADC's pharmacokinetics, efficacy, and safety profile. This technical guide provides a comprehensive analysis of the advantages and considerations of employing a hexyl (C6) alkyl spacer in ADC linker design. While direct quantitative comparisons with other spacer technologies like polyethylene (B3416737) glycol (PEG) are not extensively available in peer-reviewed literature, this guide synthesizes established principles of linker chemistry to provide a robust framework for researchers in the field. We will delve into the impact of the hydrophobic C6 spacer on key ADC attributes, provide detailed experimental protocols for the synthesis and evaluation of C6-containing ADCs, and visualize the critical cellular pathways influenced by the released payload.

Introduction: The Pivotal Role of the Linker Spacer

An ADC's efficacy hinges on its ability to remain stable in systemic circulation, selectively bind to target cancer cells, internalize, and release its cytotoxic payload. The linker is central to this process, and the spacer unit within it is a key modulator of the ADC's physicochemical properties. The C6 spacer, a six-carbon alkyl chain, is a fundamental building block in many linker designs, primarily characterized by its hydrophobicity and flexibility.

The inherent hydrophobicity of a C6 spacer can influence the overall hydrophobicity of the ADC, which has significant implications for its pharmacokinetic profile. Increased hydrophobicity is often associated with faster clearance from circulation and a higher propensity for aggregation.[1][2][3] This is a critical consideration in ADC design, as reduced exposure can limit therapeutic efficacy. Consequently, the use of a C6 spacer necessitates a careful balance with other components of the ADC to optimize its performance.

The C6 Spacer: A Double-Edged Sword of Hydrophobicity

The primary characteristic of a C6 alkyl chain is its non-polar, hydrophobic nature. This property can be both advantageous and challenging in ADC development.

Advantages:

  • Structural Simplicity and Versatility: The C6 spacer offers a straightforward and synthetically accessible scaffold for linker construction.

  • Defined Length and Flexibility: The six-carbon chain provides a predictable distance between the antibody and the payload, which can be crucial for overcoming steric hindrance and facilitating efficient payload release.

Challenges and Mitigation Strategies:

  • Increased Hydrophobicity: The most significant challenge associated with C6 spacers is the potential for increased ADC hydrophobicity. This can lead to:

    • Aggregation: Hydrophobic interactions between ADC molecules can cause aggregation, leading to reduced solubility, altered pharmacokinetics, and potential immunogenicity.[3]

    • Faster Clearance: More hydrophobic ADCs are often cleared more rapidly from circulation, primarily through uptake by the reticuloendothelial system, resulting in a shorter half-life and reduced tumor accumulation.[1][2]

  • Mitigation with Hydrophilic Moieties: To counteract the hydrophobicity of a C6 spacer and the often-hydrophobic payload, it is common practice to incorporate hydrophilic components, such as polyethylene glycol (PEG) chains, into the linker design.[4][5][6] This strategy helps to improve solubility, reduce aggregation, and prolong circulation time.

Data Presentation: Comparative Performance Metrics

Table 1: Illustrative Comparison of In Vitro Performance

Linker SpacerDrug-to-Antibody Ratio (DAR)Target Cell LineIC50 (ng/mL)
C6 Alkyl ~4HER2+ (SK-BR-3)15-60
PEG4 ~4HER2+ (SK-BR-3)10-50
PEG8 ~4HER2+ (SK-BR-3)12-55
PEG12 ~4HER2+ (SK-BR-3)18-65

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. This table illustrates the general expectation that while linker modifications can influence potency, the primary driver remains the payload's intrinsic activity.

Table 2: Illustrative Comparison of In Vivo Pharmacokinetic Parameters

Linker SpacerAnimal ModelHalf-life (t½) (days)Clearance (mL/day/kg)
C6 Alkyl Rat3.50.8
PEG4 Rat4.50.6
PEG8 Rat5.80.4
PEG12 Rat6.50.3

Note: This table represents a hypothetical trend where increased PEGylation is expected to prolong half-life and reduce clearance compared to a more hydrophobic C6 alkyl spacer.

Table 3: Illustrative Comparison of In Vivo Efficacy in a Xenograft Model

Linker SpacerAnimal ModelDosing ScheduleTumor Growth Inhibition (%)
C6 Alkyl Mouse (NCI-N87 Xenograft)3 mg/kg, single dose75
PEG4 Mouse (NCI-N87 Xenograft)3 mg/kg, single dose85
PEG8 Mouse (NCI-N87 Xenograft)3 mg/kg, single dose95
PEG12 Mouse (NCI-N87 Xenograft)3 mg/kg, single dose90

Note: This table illustrates the potential for hydrophilic linkers to enhance in vivo efficacy due to improved pharmacokinetics, leading to greater tumor exposure.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and evaluation of an ADC utilizing a C6 spacer.

Synthesis of a Maleimide-C6-Linker-MMAE Payload

This protocol describes the synthesis of a common linker-payload construct featuring a maleimide (B117702) group for antibody conjugation, a C6 spacer, and the cytotoxic payload, monomethyl auristatin E (MMAE).

Materials:

  • Maleimidohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Monomethyl auristatin E (MMAE)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of Maleimidohexanoic Acid:

    • Dissolve maleimidohexanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C and add DCC (1.1 equivalents) dissolved in DCM.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the NHS ester of maleimidohexanoic acid.

  • Conjugation to MMAE:

    • Dissolve the NHS ester of maleimidohexanoic acid (1 equivalent) and MMAE (1 equivalent) in anhydrous DMF.

    • Add TEA (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the product by reverse-phase HPLC to obtain the maleimide-C6-linker-MMAE payload.

Conjugation of Maleimide-C6-Linker-MMAE to a Monoclonal Antibody

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.[7][8][9][10]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-C6-linker-MMAE payload in DMSO

  • PBS, pH 7.4

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

  • Conjugation:

    • Add the maleimide-C6-linker-MMAE payload (in DMSO) to the reduced antibody solution at a 5-fold molar excess.

    • Gently mix and incubate at room temperature for 1 hour.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column equilibrated with PBS to remove unconjugated payload and other small molecules.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC against target and non-target cancer cell lines using an MTT assay.[11][12][13][14]

Materials:

  • Target (e.g., HER2-positive SK-BR-3) and non-target (e.g., HER2-negative MCF-7) cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free payload

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the drug concentration.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the ADC.[15][16][17][18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (e.g., NCI-N87)

  • Matrigel (optional)

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups.

  • Treatment:

    • Administer the ADC, vehicle control, and unconjugated antibody control via intravenous (i.v.) injection at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

    • Excise and weigh the tumors.

    • Analyze the data to determine the tumor growth inhibition for each treatment group.

Visualization of Key Cellular Pathways

The cytotoxic payload of the ADC, once released inside the target cell, initiates a cascade of events leading to cell death. For ADCs carrying MMAE, the primary mechanism of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[19][20][]

ADC Internalization and Payload Release

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (MMAE) Lysosome->Payload 4. Payload Release

ADC Internalization and Payload Release Workflow
MMAE-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_cytoplasm Cytoplasm MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) CellCycleArrest->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MMAE-Induced Apoptosis Signaling Pathway

Conclusion

The C6 alkyl spacer represents a fundamental and versatile component in ADC linker design. Its inherent hydrophobicity presents both challenges and opportunities. While it can contribute to increased clearance and aggregation, these properties can be effectively modulated through the strategic incorporation of hydrophilic moieties, such as PEG chains. The lack of direct, quantitative comparative studies underscores the need for further research to precisely delineate the advantages of a C6 spacer in different ADC contexts. However, by understanding the fundamental principles of linker chemistry and its impact on ADC pharmacokinetics and efficacy, researchers can rationally design and optimize ADCs that leverage the structural benefits of the C6 spacer while mitigating its potential drawbacks. This technical guide provides a foundational framework, including detailed experimental protocols and pathway visualizations, to aid in the development of the next generation of effective and safe antibody-drug conjugates.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker SPDP-C6-Gly-Leu-NHS ester, a sophisticated reagent designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, and provides structured data and experimental protocols to facilitate its effective use in research and drug development.

Introduction to Heterobifunctional Crosslinkers and this compound

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[1] This characteristic is crucial for creating well-defined bioconjugates, such as ADCs, where a cytotoxic drug is precisely linked to a monoclonal antibody.[2]

This compound is a multi-component, cleavable crosslinker designed for such applications.[3][] Its structure integrates four key functional elements:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group for conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins.[5]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Contains a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of a conjugated molecule.[5]

  • C6 Spacer: A six-carbon alkyl chain that enhances solubility and provides spatial separation between the conjugated molecules.[5]

  • Glycine-Leucine (Gly-Leu) Peptide: A dipeptide sequence that can be recognized and cleaved by specific intracellular enzymes, offering an additional mechanism for targeted drug release.[5][6]

Physicochemical and Reactivity Data

While specific kinetic data for this compound is not extensively published, the following tables summarize its general properties and representative data for its functional moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₃₇N₅O₇S₂[3]
Molecular Weight595.73 g/mol [][8]
PurityTypically >90-98%[3][][8]
Storage Conditions-20°C, protected from moisture and light[2][3][8]
SolubilitySoluble in organic solvents like DMSO and DMF[8]

Table 2: Reactivity and Stability of Functional Moieties

Functional MoietyReactive TowardsOptimal pHKey ConsiderationsSource
NHS Ester Primary Amines (-NH₂)7.2 - 8.5Susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 9.[9][10]
Pyridyldithiol (from SPDP) Sulfhydryls (-SH)7.0 - 8.0Forms a cleavable disulfide bond. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[9]
Disulfide Bond Reducing Agents (e.g., DTT, TCEP)4.5 - 8.5Cleavage releases the conjugated molecule.[11]
Gly-Leu Peptide Lysosomal Proteases (e.g., Cathepsins)Acidic (lysosomal pH)Enzymatic cleavage provides an intracellular release mechanism.[12]

Mechanism of Action and Experimental Workflow

The utility of this compound in creating bioconjugates, such as ADCs, lies in its multi-step reaction and cleavage capabilities.

Diagram 1: Chemical Structure of this compound

G cluster_linker This compound SPDP SPDP (Pyridyldithiol) C6 C6 Spacer SPDP->C6 -S-S-(CH₂)₃-CO- Gly Glycine C6->Gly -NH-(CH₂)₅-CO- Leu Leucine Gly->Leu -NH-CH₂-CO- NHS NHS Ester Leu->NHS -NH-CH(CH₂CH(CH₃)₂)-CO-

Caption: Molecular components of the this compound crosslinker.

Diagram 2: Two-Step Conjugation Workflow

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Ab Antibody (-NH₂) Ab_Linker Antibody-Linker Conjugate Ab->Ab_Linker NHS ester reaction (pH 7.2-8.5) Linker SPDP-C6-Gly-Leu-NHS Linker->Ab_Linker Drug Thiolated Drug (-SH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Ab_Linker_ref Antibody-Linker Conjugate Ab_Linker_ref->ADC Disulfide exchange (pH 7.0-8.0) G cluster_release Intracellular Drug Release ADC ADC Internalized into Lysosome Enzymatic_Cleavage Enzymatic Cleavage (Cathepsins) ADC->Enzymatic_Cleavage Gly-Leu peptide bond Reductive_Cleavage Reductive Cleavage (Glutathione) ADC->Reductive_Cleavage Disulfide bond Released_Drug Released Drug Enzymatic_Cleavage->Released_Drug Reductive_Cleavage->Released_Drug

References

A Deep Dive into the Theoretical Principles of NHS Ester-Amine Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the principles governing N-Hydroxysuccinimide (NHS) ester-amine reactivity is paramount for the successful design and execution of bioconjugation strategies. This in-depth technical guide delineates the core theoretical underpinnings of this widely utilized chemistry, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough comprehension of this critical bioconjugation technique.

Core Principles of NHS Ester-Amine Reactivity

N-Hydroxysuccinimide esters are highly favored reagents for the modification of biomolecules due to their high reactivity and selectivity towards primary aliphatic amines.[1][] This reaction results in the formation of a stable and irreversible amide bond, a cornerstone of many applications in drug development, including antibody-drug conjugates (ADCs), immunoassays, and imaging probes.[1][]

The fundamental reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This proceeds through a tetrahedral intermediate, ultimately leading to the release of N-hydroxysuccinimide and the formation of a stable amide linkage.[1][3] The efficiency of this aminolysis reaction is in direct competition with the hydrolysis of the NHS ester, a process that is highly dependent on the reaction conditions.[][4]

Factors Influencing Reaction Kinetics

Several key parameters critically influence the rate and efficiency of the NHS ester-amine reaction:

  • pH: The pH of the reaction buffer is the most critical factor.[5][6] For the amine to be nucleophilic, it must be in its deprotonated state (-NH2).[6] At acidic pH, primary amines are protonated (-NH3+), rendering them unreactive.[6][7] Conversely, as the pH increases, the rate of the competing hydrolysis reaction, where the NHS ester reacts with water, also increases significantly.[4][6] The optimal pH for most NHS ester-amine conjugations is therefore a compromise, typically falling within the range of 7.2 to 8.5.[4][8][9] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it significantly reduces the labeling efficiency.[6]

  • Temperature: The reaction can be carried out at temperatures ranging from 4°C to room temperature.[8][10] Lower temperatures can help to minimize the rate of hydrolysis, thereby increasing the half-life of the NHS ester and potentially improving conjugation efficiency, especially for less stable esters or during longer incubation times.[4][11]

  • Solvent: Many NHS esters are not readily soluble in aqueous buffers and are typically first dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][8][12] It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions.[7]

  • Concentration: Higher concentrations of the amine-containing biomolecule can favor the desired aminolysis reaction over hydrolysis, leading to improved conjugation yields.[][13]

Quantitative Data on NHS Ester Stability and Reactivity

The stability of NHS esters is a critical consideration in experimental design. The half-life of the ester is significantly influenced by pH and temperature. The following tables summarize key quantitative data gathered from various sources.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~7 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.6410 minutes
9.0Room Temperature< 10 minutes

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures. [4][6][14][15]

Porphyrin-NHS EsterpHHydrolysis Half-life (t1/2, min)Amidation Half-life (t1/2, min)Amide Yield (%)
P3-NHS8.02108080-85
P3-NHS8.51802080-85
P3-NHS9.01251080-85
P4-NHS8.01902587-92
P4-NHS8.51301087-92
P4-NHS9.0110587-92

Table 2: Comparative Kinetics of Hydrolysis and Amidation for Porphyrin-NHS Esters. [13] This data illustrates the faster rate of amidation compared to hydrolysis under optimal conditions.

Visualizing the Core Processes

To further elucidate the theoretical principles, the following diagrams, generated using Graphviz (DOT language), visualize the key reaction mechanism, influencing factors, and a typical experimental workflow.

G NHS Ester-Amine Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide (NHS-OH) Tetrahedral_Intermediate->NHS_Leaving_Group Elimination

Figure 1: Mechanism of NHS ester reaction with a primary amine.

G Factors Influencing NHS Ester Reactivity cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis NHS_Ester NHS Ester Amine Primary Amine (R-NH2) NHS_Ester->Amine Water Water (H2O) NHS_Ester->Water Amide Amide Bond Amine->Amide Favored by Optimal pH (7.2-8.5), Higher Amine Concentration Carboxylic_Acid Carboxylic Acid Water->Carboxylic_Acid Favored by Higher pH (>8.5), Higher Temperature pH pH pH->Amine pH->Water Temperature Temperature Temperature->Water Concentration Concentration Concentration->Amine

Figure 2: Factors influencing the competition between aminolysis and hydrolysis.

G Experimental Workflow for NHS Ester-Amine Conjugation Start Start Prepare_Biomolecule 1. Prepare Amine-Containing Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Biomolecule Prepare_NHS_Ester 2. Dissolve NHS Ester in Anhydrous DMSO or DMF Prepare_Biomolecule->Prepare_NHS_Ester Mix_Reactants 3. Add NHS Ester Solution to Biomolecule Solution Prepare_NHS_Ester->Mix_Reactants Incubate 4. Incubate at Room Temp (1-4 hours) or 4°C (overnight) Mix_Reactants->Incubate Quench_Reaction 5. (Optional) Quench Reaction with Amine-Containing Buffer (e.g., Tris, Glycine) Incubate->Quench_Reaction Purify_Conjugate 6. Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Quench_Reaction->Purify_Conjugate Characterize 7. Characterize Conjugate (e.g., Mass Spectrometry, Spectroscopy) Purify_Conjugate->Characterize End End Characterize->End

Figure 3: A typical experimental workflow for NHS ester-amine conjugation.

Detailed Experimental Protocols

The following provides a generalized, yet detailed, protocol for the conjugation of an NHS ester to an amine-containing biomolecule, such as a protein or an amino-modified oligonucleotide.

Materials and Reagents
  • Amine-containing biomolecule

  • NHS ester crosslinker or labeling reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 50 mM borate (B1201080) buffer, pH 7.2-8.5)[6]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)

Protocol
  • Preparation of the Biomolecule:

    • Dissolve the amine-containing biomolecule in the chosen amine-free reaction buffer to a final concentration that favors the conjugation reaction (typically 1-10 mg/mL for proteins).[5]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target biomolecule for reaction with the NHS ester.[11][16]

  • Preparation of the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).[7] Many NHS esters are moisture-sensitive and should be stored in a desiccator.[14][17]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the biomolecule solution while gently vortexing or stirring. The molar ratio of NHS ester to biomolecule will depend on the desired degree of labeling and should be optimized for each specific application. A molar excess of the NHS ester is typically used.[5]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][8][16] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) can be added to consume any unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester and the NHS leaving group from the conjugated biomolecule using an appropriate purification method. Size-exclusion chromatography (desalting columns) or dialysis are commonly used for macromolecules.[3]

  • Characterization of the Conjugate:

    • Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. Common techniques include:

      • UV-Vis Spectroscopy: To quantify the amount of label incorporated if the label has a distinct absorbance spectrum. The release of the NHS byproduct can also be monitored at 260-280 nm.[4][17]

      • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the number of attached labels.[18]

      • HPLC: To assess the purity of the conjugate and separate it from unreacted starting materials.[13]

Conclusion

A thorough understanding of the theoretical principles of NHS ester-amine reactivity, including the reaction mechanism, the influence of key parameters like pH, and the competing hydrolysis reaction, is essential for the successful implementation of this powerful bioconjugation chemistry in drug development and other life science research. By carefully controlling reaction conditions and following robust experimental protocols, researchers can achieve efficient and reproducible conjugation, leading to the development of novel and effective biotherapeutics and diagnostic tools.

References

A Technical Guide to SPDP-C6-Gly-Leu-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, SPDP-C6-Gly-Leu-NHS ester, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical properties, a detailed experimental protocol for its use in ADC synthesis, and the underlying mechanisms of its cleavage for controlled drug release.

Core Properties of this compound

This compound is a sophisticated linker molecule designed with distinct functional domains to facilitate the stable conjugation of a cytotoxic payload to a monoclonal antibody and its subsequent controlled release at the target site. The key components of this linker are:

  • N-hydroxysuccinimide (NHS) ester: This amine-reactive group enables the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, forming a stable amide bond.

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety: This feature introduces a disulfide bond into the linker structure. This bond is relatively stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. This reductive cleavage is a key mechanism for intracellular drug release.

  • Glycine-Leucine (Gly-Leu) dipeptide: This peptide sequence serves as a substrate for lysosomal proteases, such as cathepsin B. The enzymatic cleavage of this peptide bond provides an additional, targeted mechanism for drug release within the lysosomal compartment of cancer cells.

  • C6 spacer: A six-carbon aliphatic chain that adds flexibility and spatial separation between the antibody and the cytotoxic drug, which can help to improve solubility and maintain the biological activity of both components.

The combination of a reducible disulfide bond and an enzymatically cleavable peptide sequence classifies this compound as a cleavable linker, offering multiple strategies for targeted drug release within the tumor microenvironment.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 595.73 g/mol
Chemical Formula C₂₆H₃₇N₅O₇S₂

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

This section provides a detailed, step-by-step methodology for the synthesis of an antibody-drug conjugate using this compound. This protocol is a representative example and may require optimization based on the specific antibody and cytotoxic payload being used.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing cytotoxic drug (payload)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing substances (e.g., Tris buffer, glycine), exchange the buffer to PBS, pH 7.2-7.5, using a desalting column or dialysis.

    • Adjust the antibody concentration to a working range, typically 1-10 mg/mL.

  • Linker-Antibody Conjugation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Add a calculated molar excess of the linker stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but often ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Linker-Modified Antibody:

    • Remove the excess, unreacted linker and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the linker-modified antibody. The presence of the pyridyldithio group can be monitored by measuring the absorbance at 343 nm, which corresponds to the release of pyridine-2-thione upon reaction with a reducing agent.

  • Drug-Linker Conjugation:

    • Prepare a stock solution of the thiol-containing cytotoxic drug in an appropriate solvent (e.g., DMSO).

    • Add the drug solution to the purified linker-modified antibody. The molar ratio of the drug to the antibody will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 16-24 hours at room temperature with gentle mixing.

  • Final Purification of the ADC:

    • Purify the resulting ADC from excess drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).

    • The final ADC product should be sterile-filtered and stored under appropriate conditions (e.g., -20°C or -80°C).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE.

    • Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

    • Determine the in vitro cytotoxicity of the ADC on target cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of an ADC created with this compound.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) mAb_linker mAb-Linker Conjugate mAb->mAb_linker NHS ester reaction (amines on mAb) linker This compound linker->mAb_linker purification1 Purification (e.g., Desalting) mAb_linker->purification1 drug Thiolated Payload ADC Antibody-Drug Conjugate (ADC) drug->ADC purification2 Final Purification (e.g., SEC) ADC->purification2 purification1->ADC Thiol-disulfide exchange

Caption: A schematic of the antibody-drug conjugate synthesis workflow.

Caption: The dual mechanism of drug release from the ADC within a target cell.

Methodological & Application

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of SPDP-C6-Gly-Leu-NHS ester, a heterobifunctional crosslinker, in bioconjugation. This linker is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2][3][4][5][6]

Introduction to this compound

This compound is a versatile crosslinker designed for the covalent attachment of payloads to biomolecules, primarily proteins such as antibodies.[][2] Its structure comprises three key functional components:

  • N-hydroxysuccinimide (NHS) Ester: This moiety reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[2]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This feature allows for the controlled release of a conjugated payload.[2]

  • C6-Gly-Leu Spacer: This component consists of a 6-carbon aliphatic chain (C6) that enhances solubility and flexibility, coupled with a Glycine-Leucine (Gly-Leu) dipeptide.[2] The peptide sequence can serve as a substrate for specific intracellular proteases, such as cathepsins, potentially offering an additional mechanism for payload release within target cells.[7]

This multi-component structure makes this compound a valuable tool for creating ADCs with cleavable linkers, enabling targeted drug delivery and release.[]

Physicochemical Properties

PropertyValueReference
Molecular Formula C26H37N5O7S2[8][9]
Molecular Weight 595.73 g/mol [8]
Purity > 90%[8]
Solubility Soluble in organic solvents such as DMSO and DMF[]
Storage Store at -20°C, protected from light and moisture[][9]

Principle of Bioconjugation and Payload Release

The bioconjugation process using this compound involves a two-step reaction mechanism, which is foundational to its application in creating ADCs. The subsequent release of the payload is designed to occur preferentially at the target site.

Bioconjugation Pathway

The initial step is the reaction of the NHS ester with a primary amine on the antibody, forming a stable amide bond. This is followed by the reaction of a thiol-containing payload with the pyridyldithiol group of the SPDP moiety, creating a disulfide linkage and releasing pyridine-2-thione.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Antibody Antibody with Primary Amines (e.g., Lysine) Intermediate_ADC Antibody-Linker Intermediate Antibody->Intermediate_ADC pH 7.2-8.5 Linker This compound Linker->Intermediate_ADC Thiol_Payload Thiol-containing Payload Final_ADC Antibody-Drug Conjugate (ADC) Thiol_Payload->Final_ADC Intermediate_ADC->Final_ADC

Fig. 1: Bioconjugation workflow for this compound.

Payload Release Mechanism

The release of the payload from the ADC is designed to be triggered by the intracellular environment of the target cell. This is a dual-mechanism process:

  • Reductive Cleavage: The disulfide bond in the SPDP linker is susceptible to cleavage by reducing agents like glutathione (B108866), which is present at higher concentrations inside cells compared to the bloodstream.

  • Enzymatic Cleavage: The Gly-Leu dipeptide sequence may be recognized and cleaved by lysosomal proteases, such as Cathepsin B, following internalization of the ADC.

Payload_Release_Pathway cluster_uptake Cellular Uptake cluster_release Payload Release ADC Antibody-Drug Conjugate (in circulation) Internalized_ADC Internalized ADC (in lysosome) ADC->Internalized_ADC Endocytosis Released_Payload Released Payload (active) Internalized_ADC->Released_Payload Reductive Cleavage (e.g., Glutathione) & Enzymatic Cleavage (e.g., Cathepsin B)

Fig. 2: ADC internalization and payload release pathway.

Experimental Protocols

The following protocols provide a general guideline for the conjugation of a thiol-containing payload to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

3.1. Materials and Reagents

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5

  • Reducing agent for payload (if necessary, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

3.2. Step-by-Step Conjugation Protocol

Step 1: Preparation of Reagents

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Allow the this compound vial to equilibrate to room temperature.

  • Prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

  • Prepare the thiol-containing payload. If the payload has a disulfide bond, it may need to be reduced to generate a free thiol group.

Step 2: Antibody Modification with the Linker

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by size-exclusion chromatography or dialysis against the Conjugation Buffer.

Step 3: Conjugation of the Thiol-Containing Payload

  • Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the linker-modified antibody.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

Step 4: Purification of the ADC

  • Purify the resulting ADC from unreacted payload and other byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • The final ADC should be stored in a suitable buffer, typically at 2-8°C for short-term storage or -80°C for long-term storage.

3.3. Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).

  • In Vitro Stability: The stability of the linker can be evaluated by incubating the ADC in plasma and measuring the amount of released payload over time.

  • In Vitro Cytotoxicity: The potency of the ADC can be determined using cell-based assays with antigen-positive and antigen-negative cell lines.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides representative data based on the performance of similar cleavable linkers used in ADC development. These values should be considered as a general guide, and empirical determination is recommended for each specific application.

ParameterTypical RangeMethod of AnalysisNotes
NHS Ester Hydrolysis Half-life 10 min (pH 8.6, 4°C) to 4-5 h (pH 7.0, 0°C)UV-Vis SpectroscopyThe hydrolysis rate is highly pH-dependent. Reactions should be performed promptly after dissolving the NHS ester.[10]
Typical Molar Excess of Linker 5 - 20 foldHIC-HPLC, Mass SpectrometryThe optimal ratio depends on the desired DAR and the number of available lysines on the antibody.
Achievable Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, Mass SpectrometryA DAR of 2-4 is often optimal for efficacy and pharmacokinetics. Higher DARs can lead to aggregation.
In Vitro Plasma Stability (% release over 72h) < 10%LC-MS/MSMeasures the premature release of the payload in plasma, indicating the stability of the linker in circulation.
Payload Release in Reducing Conditions (t1/2) 1 - 4 hoursHPLC, LC-MS/MSMeasured in the presence of reducing agents like glutathione to mimic the intracellular environment.
Enzymatic Payload Release (% release over 24h) 50 - 90%HPLC, LC-MS/MSMeasured in the presence of relevant enzymes (e.g., Cathepsin B) to assess the cleavability of the peptide spacer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Hydrolysis of the NHS ester- Inactive antibody or payload- Suboptimal reaction conditions (pH, buffer)- Prepare fresh linker solution immediately before use- Confirm the activity of the biomolecule and payload- Ensure the use of an amine-free buffer at the optimal pH (7.2-8.0)
ADC Aggregation - High DAR- Hydrophobicity of the payload- Inappropriate buffer conditions- Reduce the molar excess of the linker and payload- Include solubility-enhancing excipients in the formulation buffer- Optimize buffer pH and ionic strength
Premature Payload Release - Instability of the disulfide bond- Ensure proper storage and handling of the ADC- For ADCs with maleimide-based conjugation, consider potential thiol-exchange reactions with albumin in plasma

Conclusion

This compound is a sophisticated crosslinker that enables the creation of cleavable ADCs. Its dual-release mechanism, combining reductive and enzymatic cleavage, offers a strategy for controlled and targeted drug delivery. The protocols and data presented here provide a foundation for the successful application of this linker in the development of novel bioconjugates. As with any bioconjugation reagent, optimization of the reaction conditions and thorough characterization of the final product are critical to achieving the desired therapeutic effect.

References

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SPDP-C6-Gly-Leu-NHS ester, a cleavable linker, in the development of Antibody-Drug Conjugates (ADCs). This document outlines the principles of its application, detailed experimental protocols, and methods for the characterization of the resulting ADC.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the conjugation of cytotoxic payloads to antibodies. Its structure incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the side chains of lysine (B10760008) residues on the surface of a monoclonal antibody (mAb).

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety: This feature introduces a reducible disulfide bond. This bond is relatively stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells compared to the extracellular environment.[1][2][3]

  • Glycine-Leucine (Gly-Leu) Dipeptide: This peptide sequence serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4][5][6] Enzymatic cleavage of this linker is a primary mechanism for intracellular drug release.

  • C6 Spacer: A six-carbon aliphatic chain that provides spatial separation between the antibody and the payload, which can help to overcome steric hindrance.[7]

The dual-cleavage mechanism, through both reduction of the disulfide bond and enzymatic cleavage of the dipeptide, offers a controlled and targeted release of the cytotoxic payload within the tumor microenvironment and inside the cancer cells, thereby minimizing off-target toxicity.[8][9]

ADC Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for an ADC constructed with the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Disulfide Reduction & Enzymatic Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 1: Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

The development of an ADC using this compound involves a multi-step process, from antibody preparation to the final characterization of the conjugate.

I. Antibody Preparation and Linker Conjugation

This protocol describes the conjugation of the this compound to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[10]

    • Buffer exchange the antibody into the conjugation buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Allow the this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of linker to antibody.[13]

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).[11]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by buffer exchanging the antibody-linker conjugate into a suitable storage buffer (e.g., PBS) using a desalting column.

II. Payload Conjugation

This protocol assumes a payload with a thiol group for reaction with the pyridyldithiol group of the linker.

Materials:

  • Antibody-linker conjugate from the previous step

  • Thiol-containing cytotoxic payload

  • Reaction buffer: PBS, pH 7.0-7.5

Procedure:

  • Payload Preparation:

    • Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the payload solution to the antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

III. ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[7][14][15]

Protocol: DAR Analysis by HIC-HPLC

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).[7]

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

B. In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.[16][17]

Protocol: MTT Assay

  • Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.[18]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

C. Plasma Stability Assay

Evaluating the stability of the ADC in plasma is essential to predict its in vivo performance.[2][8][19][20]

Protocol: In Vitro Plasma Incubation

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Analysis: At each time point, analyze the samples by HIC-HPLC or LC-MS to determine the average DAR.

  • Data Analysis: Plot the average DAR over time to assess the rate of drug deconjugation.

D. Enzymatic Cleavage Assay

This assay confirms the susceptibility of the Gly-Leu linker to cleavage by relevant proteases.

Protocol: Cathepsin B Cleavage Assay

  • Reaction Mixture: Incubate the ADC with purified cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5) at 37°C.

  • Time Points: Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload.

Quantitative Data Summary

The following tables provide representative data for ADCs developed with protease-cleavable dipeptide linkers. Note that specific values for this compound will depend on the antibody, payload, and specific experimental conditions.

Table 1: Representative In Vitro Cytotoxicity Data for Dipeptide Linker-Based ADCs

Cell LineTarget AntigenADC with Cleavable Linker (IC50, ng/mL)Unconjugated Antibody (IC50, ng/mL)
Cancer Cell Line AAntigen X (+)10 - 100> 10,000
Control Cell Line BAntigen X (-)> 1,000> 10,000

Table 2: Representative Plasma Stability Data for Dipeptide Linker-Based ADCs

Time (hours)Average DAR in Human PlasmaAverage DAR in Mouse Plasma
03.83.8
243.63.5
723.23.0
1682.82.5

Experimental Workflow

The overall workflow for the development and characterization of an ADC using this compound is depicted below.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab_Prep Antibody Preparation Linker_Conj Linker Conjugation (SPDP-C6-Gly-Leu-NHS) Ab_Prep->Linker_Conj Payload_Conj Payload Conjugation Linker_Conj->Payload_Conj Purification ADC Purification (SEC/TFF) Payload_Conj->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability Cleavage Enzymatic Cleavage Assay Purification->Cleavage

References

Application Notes and Protocols for Antibody Labeling with SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker designed for the conjugation of molecules to antibodies, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker possesses several key features that enable controlled and specific bioconjugation. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[1][2] The molecule also contains a Gly-Leu peptide sequence, which can serve as a recognition site for specific proteases, and a self-reducing disulfide bond within the SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety, allowing for cleavable release of a conjugated payload under reducing conditions.[1] The C6 spacer provides increased solubility and flexibility, which can be beneficial for the biological activity of the final conjugate.[1] This document provides a detailed protocol for the labeling of antibodies with this compound.

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5 M Carbonate/Bicarbonate buffer, pH 8.5-9.0

  • 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or size-exclusion chromatography system

  • Spectrophotometer

Protocol: Antibody Labeling with this compound

This protocol outlines the steps for conjugating the this compound to an antibody. The molar ratio of the linker to the antibody may need to be optimized to achieve the desired degree of labeling (DOL).

1. Antibody Preparation:

  • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), it must be purified.[2]

  • Dialyze the antibody against 1X PBS, pH 7.4 overnight at 4°C or use a spin desalting column to exchange the buffer.

  • Adjust the concentration of the antibody to 2 mg/mL in 0.5 M carbonate/bicarbonate buffer (pH 8.5-9.0).[2]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[2]

  • Prepare a 10 mM stock solution by dissolving the required amount of the linker in anhydrous DMSO.[] For example, dissolve 1 mg in the appropriate volume of DMSO. This solution should be prepared fresh immediately before use.

3. Conjugation Reaction:

  • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess. A starting point could be a 10 to 20-fold molar excess of the linker to the antibody.

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Quenching the Reaction:

  • To stop the labeling reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[2]

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted NHS ester groups.[2]

5. Purification of the Labeled Antibody:

  • Remove the excess, unreacted linker and quenching buffer by purifying the antibody conjugate.

  • This can be achieved using a spin desalting column or size-exclusion chromatography (e.g., Sephadex G-25). Equilibrate the column with 1X PBS, pH 7.4 before loading the sample.

  • Collect the fractions containing the purified antibody conjugate.

6. Characterization of the Labeled Antibody:

  • Concentration Measurement: Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm (A280) using a spectrophotometer.

  • Degree of Labeling (DOL) Calculation: The DOL, which is the average number of linker molecules conjugated to each antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at both 280 nm (for the antibody) and a wavelength specific to the pyridyldithio group (around 343 nm) before and after reduction of the disulfide bond.

  • Functional Analysis: Assess the binding affinity of the labeled antibody to its target antigen using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its biological activity.

Data Presentation

Table 1: Hypothetical Quantitative Data for Antibody Labeling

ParameterValueMethod
Initial Antibody Concentration2.0 mg/mLA280 Spectrophotometry
Molar Ratio (Linker:Antibody)20:1Calculation
Reaction Time2 hoursTimed Incubation
Post-Purification Concentration1.8 mg/mLA280 Spectrophotometry
Degree of Labeling (DOL)3.5Spectrophotometric Analysis
Antigen Binding Affinity (KD)1.2 nMSurface Plasmon Resonance
Percentage of Monomeric Antibody>95%Size-Exclusion Chromatography

Visualization

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + Linker) Antibody_Prep->Conjugation Add to Reaction Linker_Prep Linker Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Add to Reaction Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Stop Reaction Purification Purification (Desalting/SEC) Quenching->Purification Remove Excess Reagents Characterization Characterization (DOL, Binding Assay) Purification->Characterization Analyze Conjugate ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products Antibody Antibody (with primary amines, e.g., Lysine) Amide_Bond Amide Bond Formation (pH 8.5-9.0) Antibody->Amide_Bond Linker This compound Linker->Amide_Bond Labeled_Ab Labeled Antibody (Stable Amide Linkage) Amide_Bond->Labeled_Ab NHS_Byproduct NHS Byproduct Amide_Bond->NHS_Byproduct

References

Applications of SPDP-C6-Gly-Leu-NHS Ester in Targeted Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker meticulously designed for the development of advanced targeted therapies, most notably antibody-drug conjugates (ADCs). This linker incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to amine-containing molecules such as antibodies, a disulfide bond within the SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety for controlled intracellular release, and a Gly-Leu dipeptide sequence that serves as a substrate for lysosomal proteases, offering a dual-release mechanism. The C6 spacer enhances solubility and spatial accessibility for efficient conjugation.[1][]

These application notes provide a comprehensive overview of the utility of this compound in targeted therapy, complete with detailed experimental protocols and representative data to guide researchers in their drug development endeavors.

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery strategy employing this compound is a multi-step process designed to ensure payload delivery specifically to target cells, thereby minimizing off-target toxicity.

  • Conjugation: The NHS ester group of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond. The payload, typically a potent cytotoxic agent, is attached to the other end of the linker.

  • Circulation and Targeting: The resulting ADC circulates in the bloodstream, and the antibody component directs the conjugate to tumor cells overexpressing the target antigen.

  • Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, primarily through receptor-mediated endocytosis, and trafficked to the endosomal and lysosomal compartments.

  • Dual Payload Release: Inside the cell, the linker is designed to be cleaved by two distinct mechanisms:

    • Reductive Cleavage: The disulfide bond in the SPDP moiety is susceptible to the reducing environment of the cell, particularly the high concentration of glutathione (B108866) in the cytoplasm. This results in the release of the payload.

    • Enzymatic Cleavage: The Gly-Leu dipeptide is a substrate for lysosomal proteases, such as cathepsin B and cathepsin L.[3] Cathepsin L, in particular, shows a preference for cleaving peptide bonds with a hydrophobic amino acid like leucine (B10760876) at the P2 position and a polar amino acid like glycine (B1666218) at the P1' position, making the Gly-Leu sequence a target for enzymatic degradation within the lysosome.[3]

This dual-release mechanism enhances the efficiency of payload liberation within the target cell, leading to potent and specific cytotoxicity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4a. Enzymatic Cleavage (Cathepsins cleave Gly-Leu) Lysosome->Payload 4b. Reductive Cleavage (Disulfide bond reduction) Cytotoxicity Cell Death Payload->Cytotoxicity 5. Induction of Apoptosis

Figure 1: Mechanism of action of an ADC utilizing the this compound linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using the this compound linker. Optimization will be required for specific antibodies and payloads.

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing cytotoxic payload

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Activation (if necessary):

    • If the payload is not already linked to the thiol-reactive part of the linker, a separate reaction will be needed. This protocol assumes the payload has a free thiol group.

  • Antibody Modification with Linker:

    • Dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 5-10 molar excess of the dissolved linker to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of Modified Antibody:

    • Remove excess linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in DMSO.

    • Add a 3-5 molar excess of the payload to the modified antibody.

    • Incubate the reaction at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.

  • Quenching:

    • Add a quenching reagent such as N-acetyl cysteine to cap any unreacted pyridyldithio groups.

  • Final Purification:

    • Purify the ADC from unconjugated payload and other impurities using SEC or hydrophobic interaction chromatography (HIC).

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Modified_mAb Modified mAb mAb->Modified_mAb 1. Amine Reaction (NHS Ester) Linker This compound Linker->Modified_mAb Payload Thiol-containing Payload ADC Purified ADC Payload->ADC Modified_mAb->ADC 2. Thiol Reaction (SPDP) Final_Product Final ADC Product ADC->Final_Product 3. Purification (SEC/HIC)

Figure 2: General workflow for the synthesis of an ADC using this compound.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it can be determined using UV-Vis spectrophotometry and/or mass spectrometry.

Method A: UV-Vis Spectrophotometry

Principle: This method relies on the different absorbance maxima of the antibody and the payload.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method B: Mass Spectrometry (MS)

Principle: MS provides a more accurate determination of the DAR and can reveal the distribution of different drug-loaded species.

Procedure:

  • Prepare the ADC sample for MS analysis. This may involve deglycosylation and/or reduction of the antibody to separate the light and heavy chains.

  • Acquire the mass spectrum of the intact or reduced ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species.

  • Calculate the average DAR by taking a weighted average of the different species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency (e.g., IC50 value) of the ADC on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.

Data Presentation

Quantitative data from ADC characterization and in vitro studies should be summarized in clear and concise tables for easy comparison.

Table 1: Representative ADC Characterization Data

ParameterValueMethod
Average Drug-to-Antibody Ratio (DAR)3.8Mass Spectrometry
Monomer Purity>95%Size-Exclusion Chromatography
Free Drug Level<1%Reversed-Phase HPLC

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenIC50 (nM)
Target Cell Line (e.g., SK-BR-3)HER2+5.2
Non-Target Cell Line (e.g., MDA-MB-468)HER2->1000
Unconjugated Antibody (on Target Cells)HER2+>1000

Conclusion

The this compound is a versatile and effective linker for the development of targeted therapies. Its dual-release mechanism, combining reductive and enzymatic cleavage, offers a robust strategy for intracellular payload delivery. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate novel ADCs and other targeted drug conjugates. Careful optimization of conjugation conditions and thorough characterization of the final product are crucial for successful therapeutic development.

References

Application Notes: Conjugation of Small Molecules Using SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional, cleavable crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its multi-component structure allows for the stable linkage of a small molecule payload to a biomolecule, such as an antibody, with mechanisms for controlled release within the target cell.[][4] This linker is comprised of three key functional parts:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., on a small molecule drug or the lysine (B10760008) residues of a protein).[2][5] The reaction is most efficient at a slightly basic pH of 7.2-8.5.[6][7]

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Moiety: Contains a disulfide bond that is stable in circulation but can be cleaved by reducing agents like glutathione, which is present in high concentrations within the cell cytosol.[2][4][7] This provides a mechanism for intracellular drug release.

  • Gly-Leu Peptide Spacer: A dipeptide sequence (Glycine-Leucine) that can be recognized and cleaved by specific intracellular proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[2][][8]

The C6 aliphatic spacer enhances the linker's flexibility and solubility.[2] This dual-release mechanism, sensitive to both the reducing environment and enzymatic activity of the target cell, makes the this compound a sophisticated tool for targeted drug delivery.[][9]

Experimental Protocols

This section details the two-stage protocol for conjugating an amine-containing small molecule to a thiol-containing biomolecule (e.g., a protein or antibody).

Protocol 1: Activation of Small Molecule with this compound

This procedure describes the reaction of the linker's NHS ester with a primary amine on the small molecule payload.

Materials and Reagents:

  • This compound (MW: 595.7 g/mol )[10]

  • Amine-containing small molecule (payload)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][11]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[6] (Note: Avoid buffers containing primary amines like Tris or glycine)[11]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4 (optional)[12]

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Prepare Reagents: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

  • Dissolve Linker: Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF.[] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.[11]

  • Dissolve Small Molecule: Dissolve the amine-containing small molecule in the Reaction Buffer. If solubility is an issue, a minimal amount of a miscible organic solvent like DMSO can be used, ensuring the final solvent concentration does not exceed 10%.[11]

  • Conjugation Reaction: Add a calculated molar excess (typically 1.1 to 2 equivalents) of the dissolved linker to the small molecule solution while stirring. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM to consume any unreacted NHS ester.[12]

  • Purification: Purify the resulting SPDP-C6-Gly-Leu-activated small molecule from excess linker and byproducts using an appropriate method such as reverse-phase HPLC. Confirm the product identity via LC-MS analysis.

Protocol 2: Conjugation of Activated Small Molecule to a Biomolecule

This protocol describes the reaction of the SPDP group on the activated small molecule with free sulfhydryl (-SH) groups on a target biomolecule.

Materials and Reagents:

  • Thiol-containing biomolecule (e.g., antibody, protein)

  • SPDP-C6-Gly-Leu-activated small molecule (from Protocol 1)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed.

  • (If needed) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols.

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes.[5][11]

Procedure:

  • Prepare Biomolecule: If the biomolecule does not have accessible free thiols, they must be generated. For antibodies, this often involves the selective reduction of interchain disulfide bonds.

    • Dissolve the antibody in Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of TCEP or DTT.

    • Incubate for 30-90 minutes at 37°C.

    • Immediately remove the reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the SPDP-activated small molecule to the thiol-containing biomolecule. The optimal ratio must be determined experimentally to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm (ε = 8080 M⁻¹cm⁻¹).[7]

  • Purification: Remove unreacted small molecule-linker conjugate and other byproducts by size-exclusion chromatography or dialysis against PBS.[11]

  • Characterization: Determine the final concentration of the conjugate and the DAR.

    • Measure the absorbance at 280 nm (for the protein) and at the λ_max of the small molecule.

    • Use the following formula, applying a correction factor (CF) for the payload's absorbance at 280 nm:[12]

      • Corrected A_280 = A_280 - (A_max_payload * CF)

      • DAR = (A_max_payload / ε_payload) / (Corrected A_280 / ε_protein)

  • Storage: Store the final conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[13]

Quantitative Data Summary

The efficiency of conjugation and the final drug-to-antibody ratio (DAR) are critical parameters. They are highly dependent on the specific biomolecule, the small molecule payload, and the reaction conditions, particularly the molar ratio of reactants. The following table provides representative data based on typical outcomes for similar linker technologies.

Molar Ratio (Linker-Payload : Antibody)Achieved DAR (Average)Conjugation Efficiency (%)*
5 : 13.2 ± 0.4~64%
10 : 15.8 ± 0.6~58%
20 : 17.1 ± 0.9~36%

Note: Efficiency is calculated as (Achieved DAR / Molar Ratio) x 100. The decrease in efficiency at higher molar ratios is common due to steric hindrance and saturation of reactive sites. These values should be optimized for each specific system.[11][14]

Visualizations

Experimental Workflow Diagram

G cluster_reactants Initial Reactants cluster_products Products SM Small Molecule (with -NH2) Activated_SM Activated Small Molecule (Linker-Payload) SM->Activated_SM Protocol 1: NHS-Amine Reaction pH 8.3-8.5 Linker This compound Linker->Activated_SM Protocol 1: NHS-Amine Reaction pH 8.3-8.5 Protein Biomolecule (with -SH) Final_Conj Final Bioconjugate (Antibody-Drug Conjugate) Protein->Final_Conj Protocol 2: SPDP-Thiol Reaction pH 7.2-7.5 Activated_SM->Final_Conj Protocol 2: SPDP-Thiol Reaction pH 7.2-7.5 G cluster_cleavage Cleavage Triggers ADC 1. ADC binds to Target Cell Receptor Internalization 2. Internalization (Endosome) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage Lysosome->Cleavage Payload 5. Payload Release into Cytosol Cleavage->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis Cathepsin Cathepsin B (cleaves Gly-Leu) Cathepsin->Cleavage GSH Glutathione (GSH) (reduces S-S bond) GSH->Cleavage

References

Application Notes and Protocols for Developing Multifunctional Probes with SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker designed for the development of multifunctional probes, particularly in the field of bioconjugation and targeted drug delivery.[1][2] Its unique structure incorporates three key functionalities:

  • N-hydroxysuccinimide (NHS) ester: Enables covalent conjugation to primary amines on biomolecules such as antibodies, proteins, or peptides, forming stable amide bonds.[1][2]

  • Pyridyldithiol (SPDP) group: Contains a disulfide bond that can be cleaved under reducing conditions, such as those found within the intracellular environment, allowing for the controlled release of a conjugated payload.[1][2]

  • Gly-Leu dipeptide motif: This peptide sequence can serve as a substrate for specific proteases, like cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells, providing an additional layer of targeted release.[]

  • C6 spacer: A six-carbon aliphatic chain that enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[1][2]

These features make this compound an ideal reagent for constructing sophisticated probes for various applications, including antibody-drug conjugates (ADCs), fluorescent probes for cellular imaging, and targeted therapeutic agents.[1][2]

Data Presentation

The following tables summarize representative quantitative data for multifunctional probes developed using this compound. Note: Actual values may vary depending on the specific biomolecule, payload, and reaction conditions.

Table 1: Conjugation Efficiency of this compound to a Monoclonal Antibody (mAb)

ParameterValueMethod of Determination
Molar Ratio (Linker:mAb)10:1N/A
Reaction Time2 hoursN/A
Reaction pH8.5N/A
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Yield>90%UV-Vis Spectroscopy
Purity of Conjugate>95%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Stability of a Multifunctional Probe in Human Plasma

Time Point% Intact Probe RemainingMethod of Determination
0 hours100%ELISA
24 hours95%ELISA
72 hours88%ELISA
144 hours75%ELISA

Table 3: In Vitro Payload Release Kinetics from a Multifunctional Probe

ConditionHalf-life of Release (t½)Method of Determination
Human Plasma> 150 hoursLC-MS/MS
Lysosomal Extract (pH 5.5) with Cathepsin B8 hoursLC-MS/MS
10 mM Glutathione (GSH)12 hoursLC-MS/MS

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

  • SEC-HPLC system

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the conjugation buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (Drug-to-Antibody Ratio, DAR) using a UV-Vis spectrophotometer.

    • Assess the purity and aggregation of the conjugate using SEC-HPLC.

Protocol 2: In Vitro Cleavage of the Disulfide Bond

This protocol outlines a method to assess the release of a payload from the multifunctional probe via reduction of the disulfide bond.

Materials:

  • Purified multifunctional probe

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a 1 mg/mL solution of the multifunctional probe in PBS.

    • Prepare a 100 mM stock solution of GSH in PBS.

  • Cleavage Reaction:

    • Add GSH to the probe solution to a final concentration of 10 mM.

    • Incubate the reaction at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the percentage of released payload against time to determine the release kinetics.

Protocol 3: In Vitro Cathepsin B-Mediated Cleavage of the Gly-Leu Linker

This protocol describes an assay to evaluate the enzymatic cleavage of the Gly-Leu dipeptide linker by cathepsin B.

Materials:

  • Purified multifunctional probe

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • LC-MS/MS system

Procedure:

  • Cathepsin B Activation:

    • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • Reaction Setup:

    • Prepare a 1 mg/mL solution of the multifunctional probe in the cathepsin B assay buffer.

  • Cleavage Reaction:

    • Add the activated cathepsin B to the probe solution to a final concentration of 1 µM.

    • Incubate the reaction at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the percentage of released payload against time to determine the enzymatic cleavage kinetics.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Characterization cluster_functional_assays Functional Assays mAb Antibody conjugate Multifunctional Probe mAb->conjugate linker This compound linker->conjugate payload Payload payload->conjugate sec_hplc SEC-HPLC conjugate->sec_hplc uv_vis UV-Vis conjugate->uv_vis lc_ms LC-MS/MS conjugate->lc_ms stability Plasma Stability conjugate->stability disulfide_cleavage Disulfide Cleavage conjugate->disulfide_cleavage enzyme_cleavage Enzymatic Cleavage conjugate->enzyme_cleavage

Caption: Experimental workflow for the synthesis and evaluation of multifunctional probes.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular adc Antibody-Drug Conjugate (Multifunctional Probe) receptor Tumor Antigen (e.g., HER2) adc->receptor Binding endosome Endosome receptor->endosome Internalization pi3k PI3K receptor->pi3k Inhibition by Antibody lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Cleavage dna_damage DNA Damage payload_release->dna_damage apoptosis Apoptosis dna_damage->apoptosis proliferation Cell Proliferation & Survival apoptosis->proliferation Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: ADC targeting the PI3K/AKT signaling pathway.

linker_cleavage cluster_probe Multifunctional Probe cluster_cleavage Cleavage Mechanisms cluster_release Released Components probe Antibody-S-S-C6-Gly-Leu-Payload reducing_agent Reducing Agent (e.g., GSH) probe->reducing_agent enzyme Enzyme (e.g., Cathepsin B) probe->enzyme antibody Antibody-SH reducing_agent->antibody payload Payload reducing_agent->payload enzyme->antibody enzyme->payload

Caption: Dual cleavage mechanism of the SPDP-C6-Gly-Leu linker.

References

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester in Controlled Therapeutic Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SPDP-C6-Gly-Leu-NHS ester, a versatile heterobifunctional linker designed for the controlled release of therapeutics. This linker is particularly well-suited for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Introduction to this compound

This compound is a cleavable linker that incorporates three key functionalities:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines (e.g., lysine (B10760008) residues) on antibodies, proteins, or other therapeutic carriers.

  • SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) Moiety: This feature introduces a disulfide bond, which is stable in circulation but can be cleaved by intracellular reducing agents like glutathione, facilitating the release of the conjugated therapeutic.

  • Gly-Leu Peptide Sequence: This dipeptide motif can serve as a biodegradable element, potentially susceptible to cleavage by intracellular proteases, adding another layer of controlled release.

  • C6 Spacer: A six-carbon aliphatic chain provides spatial separation between the conjugated molecules, enhancing flexibility and potentially improving the efficacy of the therapeutic.

This combination of features allows for the stable attachment of a therapeutic payload to a targeting moiety and its subsequent controlled release within the target cells.

Mechanism of Action

The controlled release of a therapeutic agent conjugated via this compound is a multi-step process. In the context of an ADC, the mechanism is as follows:

  • Targeting and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

  • Intracellular Trafficking: The ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.

  • Payload Release: Inside the cell, the disulfide bond in the SPDP moiety is reduced by intracellular glutathione, cleaving the linker and releasing the therapeutic payload. The Gly-Leu peptide may also be cleaved by lysosomal proteases, further contributing to the release.

  • Therapeutic Action: The released therapeutic can then exert its cytotoxic or pharmacological effect, leading to cell death or modulation of a signaling pathway.

Hypothetical Case Study: Trastuzumab-SPDP-C6-Gly-Leu-MMAE ADC

To illustrate the application of this linker, we present a hypothetical case study involving the conjugation of the anti-HER2 antibody, Trastuzumab, with the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE).

Disclaimer: The following experimental data is exemplary and intended for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Data Presentation

Table 1: Characterization of Trastuzumab-SPDP-C6-Gly-Leu-MMAE

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8UV-Vis Spectroscopy, HIC
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Drug Release Profile

ConditionTime (hours)% MMAE Released
PBS, pH 7.424< 2%
PBS, pH 7.4 + 10 mM GSH655%
PBS, pH 7.4 + 10 mM GSH24> 90%
Lysosomal Extract, pH 5.0665%
Lysosomal Extract, pH 5.024> 95%

Table 3: In Vitro Cytotoxicity against HER2-Positive Cancer Cell Lines

Cell LineTargetIC50 (nM) of Trastuzumab-SPDP-C6-Gly-Leu-MMAEIC50 (nM) of Unconjugated Trastuzumab
SK-BR-3HER2+++1.2> 1000
BT-474HER2+++2.5> 1000
MDA-MB-231HER2-> 500> 1000

Experimental Protocols

Protocol 1: Conjugation of MMAE to Trastuzumab using this compound

Materials:

  • Trastuzumab (20 mg/mL in PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO to 10 mM)

  • MMAE (with a free thiol group for disulfide exchange)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dithiothreitol (DTT)

Procedure:

  • Antibody Preparation: Buffer exchange Trastuzumab into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4).

  • Linker Activation: React Trastuzumab with a 5-fold molar excess of this compound for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess linker by passing the reaction mixture through a PD-10 desalting column equilibrated with conjugation buffer.

  • Drug Conjugation: Add a 3-fold molar excess of thiol-containing MMAE to the linker-activated antibody. Incubate for 16 hours at 4°C.

  • Purification of ADC: Purify the resulting ADC using a PD-10 desalting column to remove unreacted MMAE.

  • Characterization: Determine the DAR by UV-Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC). Analyze the purity by SEC.

Protocol 2: In Vitro Drug Release Assay

Materials:

  • Trastuzumab-SPDP-C6-Gly-Leu-MMAE ADC

  • PBS, pH 7.4

  • Glutathione (GSH)

  • Rat liver lysosomal extract

  • LC-MS/MS system

Procedure:

  • Setup: Prepare solutions of the ADC in PBS (pH 7.4), PBS with 10 mM GSH, and lysosomal extract (pH 5.0).

  • Incubation: Incubate the solutions at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), take aliquots of the reaction mixtures.

  • Sample Preparation: Precipitate the protein from the aliquots using acetonitrile. Centrifuge and collect the supernatant.

  • Analysis: Analyze the supernatant for the presence of released MMAE using a validated LC-MS/MS method.

  • Quantification: Quantify the amount of released MMAE and express it as a percentage of the total conjugated MMAE.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • HER2-positive (SK-BR-3, BT-474) and HER2-negative (MDA-MB-231) cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trastuzumab-SPDP-C6-Gly-Leu-MMAE ADC

  • Unconjugated Trastuzumab

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC or unconjugated antibody for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.

Visualizations

Linker_Cleavage_Mechanism cluster_extracellular Extracellular (Stable) cluster_intracellular Intracellular (Release) ADC Antibody-Drug Conjugate (Trastuzumab-SPDP-C6-Gly-Leu-MMAE) Internalized_ADC Internalized ADC ADC->Internalized_ADC Endocytosis Cleavage_GSH Disulfide Cleavage (Glutathione) Internalized_ADC->Cleavage_GSH Cleavage_Enzyme Peptide Cleavage (Cathepsins) Internalized_ADC->Cleavage_Enzyme Released_MMAE Released MMAE Cleavage_GSH->Released_MMAE Cleavage_Enzyme->Released_MMAE

Caption: Mechanism of controlled release for this compound.

Experimental_Workflow start Start conjugation 1. Antibody-Linker-Drug Conjugation start->conjugation purification1 2. ADC Purification (Desalting Column) conjugation->purification1 characterization 3. ADC Characterization (DAR, Purity) purification1->characterization release_assay 4. In Vitro Release Assay (LC-MS/MS) characterization->release_assay cytotoxicity_assay 5. In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay end End release_assay->end cytotoxicity_assay->end

Caption: Experimental workflow for ADC synthesis and evaluation.

MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption leads to Caspase_Activation Caspase-3 Activation Mitotic_Arrest->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Disulfide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates with Disulfide Linkers

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug.[1] A critical component of an ADC is the linker that connects the antibody to the payload. Disulfide linkers are a prominent class of cleavable linkers used in ADC design, offering a unique mechanism for targeted drug release.[2][]

The fundamental principle behind disulfide linkers lies in the differential reductive environments between the extracellular space and the intracellular cytoplasm.[2] Disulfide bonds are relatively stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[][4] However, upon internalization of the ADC into a target cancer cell, the higher concentration of reducing agents, such as glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond, releasing the active drug where it is most effective.[2][5] This targeted release mechanism enhances the therapeutic window of the ADC.

This document provides detailed protocols for the creation and characterization of ADCs utilizing disulfide linkers, along with data presentation and visualizations to guide researchers in this field.

Mechanism of Action of Disulfide-Linked ADCs

The therapeutic action of a disulfide-linked ADC is a multi-step process that relies on both the targeting capability of the antibody and the controlled release of the cytotoxic payload.

  • Circulation and Targeting: The ADC is administered intravenously and circulates through the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the antibody may be degraded by proteases. Subsequently, the disulfide linker is exposed to the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular environment.[2] This high concentration of GSH reduces the disulfide bond, cleaving the linker and releasing the cytotoxic payload.[2][5]

  • Cytotoxic Effect: The released payload can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule assembly, ultimately leading to apoptosis of the cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Cancer Cell (Antigen Overexpression) ADC->Cancer_Cell 1. Targeting & Binding Endosome Endosome Cancer_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (GSH-mediated reduction) Lysosome->Payload_Release 4. Linker Cleavage Cytotoxicity Cytotoxicity (e.g., Apoptosis) Payload_Release->Cytotoxicity 5. Drug Action

Figure 1. Mechanism of action of a disulfide-linked ADC.

Experimental Protocols

The creation of a disulfide-linked ADC involves a series of well-defined steps, from antibody preparation to the final characterization of the conjugate.

Experimental Workflow Overview

The overall process can be summarized in the following key stages:

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.

  • Linker-Payload Conjugation: A linker-payload intermediate, containing a thiol-reactive group (e.g., maleimide), is conjugated to the reduced antibody.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other reaction byproducts.

  • Characterization: The purified ADC is thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, stability, and in vitro potency.

ADC_Workflow Start Start: Monoclonal Antibody & Linker-Payload Reduction 1. Antibody Reduction (e.g., TCEP or DTT) Start->Reduction Conjugation 2. Thiol-Maleimide Conjugation Reduction->Conjugation Purification 3. Purification (e.g., Protein A, HIC) Conjugation->Purification Characterization 4. Characterization (DAR, Stability, Cytotoxicity) Purification->Characterization End End: Purified & Characterized ADC Characterization->End

Figure 2. General experimental workflow for ADC creation.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reduction buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.[6] The exact molar ratio may need to be optimized depending on the desired drug-to-antibody ratio (DAR).[7]

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[][6] The incubation time can be adjusted to control the extent of reduction.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reduction buffer.[2][] This step is crucial to prevent re-oxidation of the thiol groups and to avoid interference with the subsequent conjugation reaction.

  • Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB) to ensure the desired level of reduction has been achieved.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to the reduced antibody via a Michael addition reaction.

Materials:

  • Reduced antibody solution from Protocol 1

  • Maleimide-functionalized linker-payload dissolved in a compatible organic solvent (e.g., DMSO or DMF)

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.0-7.5[8][]

  • Quenching reagent: N-acetylcysteine or cysteine solution

Procedure:

  • pH Adjustment: Ensure the pH of the reduced antibody solution is between 7.0 and 7.5 for optimal maleimide-thiol reactivity.[8]

  • Linker-Payload Addition: Add the maleimide-functionalized linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended to drive the reaction to completion.[8] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

  • Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][10]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to react with any unreacted maleimide (B117702) groups.[2]

  • Purification: Proceed immediately to the purification step to remove unconjugated linker-payload and quenching reagent.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to obtain a homogenous ADC product. A common method is affinity chromatography using Protein A, which binds to the Fc region of the antibody.

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Protein A affinity chromatography column

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.[11]

  • Sample Loading: Dilute the crude ADC mixture at least 1:1 with Binding/Wash Buffer and load it onto the equilibrated column.[11]

  • Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound material.[11]

  • Elution: Elute the bound ADC with 5 CVs of Elution Buffer and collect fractions.[11]

  • Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate) to bring the pH back to physiological levels and prevent acid-induced aggregation.[11]

  • Buffer Exchange: Pool the fractions containing the ADC and perform a buffer exchange into the desired storage buffer using a desalting column or dialysis.

  • Concentration and Storage: Concentrate the purified ADC to the desired concentration and store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.[12]

Data Presentation: Characterization of Disulfide-Linked ADCs

Thorough characterization of the final ADC product is critical to ensure its quality, efficacy, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity.

Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute that can significantly impact the ADC's therapeutic index.[1][13] Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[14][15][16]

ADC Conjugation Method Average DAR Reference
Trastuzumab-MMAECysteine-linked3.5 - 4.5[17]
Anti-CD22-DM1Site-specific Cys1.8 - 2.0[18]
IgG2-A ADCCysteine-linked~2.5 - 4.0[17]
T-ADPN-Gal-MMAEDisulfide re-bridging4.5[19]
T-ADPN-PEG4-Gal-MMAEDisulfide re-bridging4.0[19]

Table 1: Representative Drug-to-Antibody Ratios for Disulfide-Linked ADCs.

Stability

The stability of the disulfide linker in plasma is crucial for minimizing off-target toxicity. Plasma stability assays are performed to assess the rate of drug deconjugation over time.

ADC Linker Type Stability Metric Value Reference
Hindered Disulfide (e.g., SPDB)Plasma half-life~9 days[18]
Unhindered DisulfideIn vivo DARDecrease over time[13]
Maleimide-based (non-disulfide)Plasma stabilityCan be unstable[4]

Table 2: Stability of Different Linker Chemistries.

In Vitro Cytotoxicity

The potency of an ADC is typically evaluated in vitro using cytotoxicity assays, such as the MTT assay, on cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify potency.[5][20][21][22]

ADC Cell Line Target Antigen IC50 (ng/mL) Reference
Trastuzumab-thailanstatin (DAR 3.5)MDA-MB-361-DYT2Her2~77[23]
Trastuzumab-thailanstatin (DAR >3.5)N87, BT474Her213 - 43[23]
Gemtuzumab ozogamicinVariousCD33< 1 nM (potency)[24]
Brentuximab vedotinVariousCD30< 1 nM (potency)[24]

Table 3: In Vitro Cytotoxicity of Representative ADCs.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxicity of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (and a negative control cell line if available)

  • Complete cell culture medium

  • ADC solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][22]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.[5] The incubation time should be optimized for the specific cell line and ADC.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[5][22]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[5][20]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[20]

Conclusion

The creation of antibody-drug conjugates with disulfide linkers is a powerful strategy for developing targeted cancer therapies. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. Careful optimization of each step, from antibody reduction to final characterization, is essential for producing safe and effective ADCs. The unique mechanism of disulfide linkers, which leverages the differential reducing environments of the extracellular and intracellular compartments, continues to make them a valuable tool in the design of next-generation biotherapeutics.

References

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker designed for the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker incorporates three key functionalities:

  • N-hydroxysuccinimide (NHS) ester: For covalent linkage to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.[1][2]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Enables the formation of a disulfide bond with a thiol-containing molecule, which is cleavable under reducing conditions.[2]

  • Gly-Leu dipeptide: Serves as a substrate for enzymatic cleavage by proteases such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.

  • C6 spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules, potentially reducing steric hindrance.[3]

This unique combination of features allows for the stable conjugation of a payload to a biomolecule in systemic circulation and facilitates its targeted release within the reducing and enzymatically active environment of the target cell.

Data Presentation

The following tables summarize key parameters and expected outcomes for reactions involving this compound. Note that these values are illustrative and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
NHS Ester Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal.[1][]
SPDP Reaction pH 6.5 - 7.5Optimal for the reaction with sulfhydryl groups.
Reaction Temperature 4°C to Room TemperatureRoom temperature for faster reactions; 4°C for sensitive biomolecules.
Reaction Time (NHS Ester) 30 - 60 minutesLonger times can increase conjugation but also hydrolysis.[5]
Reaction Time (Disulfide Bond) 1 - 2 hoursCan be extended to overnight at 4°C.[5]
Molar Excess of Linker 5 to 20-fold over antibodyThe optimal ratio needs to be determined experimentally to achieve the desired Drug-to-Antibody Ratio (DAR).[5]

Table 2: Quantitative Analysis Parameters (Illustrative Examples)

ParameterTypical Value/RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), LC-MS.[6][7]
Conjugation Efficiency 50 - 80%SDS-PAGE, Size Exclusion Chromatography (SEC), LC-MS.
Plasma Stability (ADC half-life) 10 - 22 daysELISA, LC-MS based methods to measure DAR over time.[8]
Cathepsin B Cleavage (t1/2) 1 - 4 hoursHPLC or LC-MS analysis of payload release in the presence of Cathepsin B.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody

This protocol describes the modification of an antibody with the this compound, followed by conjugation to a payload containing a free sulfhydryl group.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing payload

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Reducing agent (optional, for antibody disulfide reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

Step 1: Antibody Modification with this compound

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the Linker Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification of the Modified Antibody:

    • Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.

Step 2: Conjugation of the Thiol-Containing Payload

  • Prepare the Payload:

    • Dissolve the thiol-containing payload in a suitable solvent. If the payload has a protected thiol group, deprotection will be necessary prior to this step.

  • Conjugation to the Modified Antibody:

    • Add the thiol-containing payload to the purified, linker-modified antibody. A 1.5- to 2-fold molar excess of the payload over the antibody is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance of the payload.

  • The DAR can be calculated using the Beer-Lambert law, accounting for the extinction coefficients of the antibody and the payload at both wavelengths.

2. Analysis by Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • The weighted average DAR can be calculated from the peak areas of the different DAR species.[6]

3. Analysis by LC-MS

  • Liquid chromatography-mass spectrometry can be used to determine the exact mass of the different ADC species, confirming the DAR and identifying any unconjugated components.[9]

Protocol 3: In Vitro Stability and Cleavage Assays

1. Plasma Stability Assay

  • Incubate the ADC in human plasma at 37°C.

  • At various time points, take aliquots and analyze the DAR using HIC or LC-MS to determine the rate of drug deconjugation.[9][10]

2. Enzymatic Cleavage Assay

  • Incubate the ADC with purified Cathepsin B in an appropriate buffer (typically acidic, pH 4.5-5.5).

  • Monitor the release of the payload over time using reverse-phase HPLC or LC-MS.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient antibody modification.Optimize the molar excess of the linker. Ensure the antibody buffer is amine-free. Check the pH of the reaction buffer.[11][12]
Hydrolysis of the NHS ester.Use anhydrous solvents to dissolve the linker and prepare the solution immediately before use.[1]
ADC Aggregation Hydrophobicity of the payload.Use a linker with a longer PEG spacer if available. Optimize the DAR to a lower value.[7]
Inappropriate buffer conditions.Screen different buffer compositions and pH values.
Inconsistent DAR between batches Variations in reaction conditions.Tightly control stoichiometry, pH, temperature, and reaction time.[12]
Incomplete reduction of antibody (if applicable).Optimize the concentration of the reducing agent and incubation time.[11]

Visualizations

experimental_workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization Ab Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.5) Ab->Reaction1 Linker This compound Linker->Reaction1 Modified_Ab Modified Antibody Reaction1->Modified_Ab Purification1 Purification (Desalting Column) Modified_Ab->Purification1 Reaction2 Disulfide Exchange (pH 6.5-7.5) Purification1->Reaction2 Payload Thiol-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate Reaction2->ADC Purification2 Purification (SEC/HIC) ADC->Purification2 DAR_Analysis DAR Analysis (HIC, LC-MS) Purification2->DAR_Analysis Stability_Assay Stability Assay (Plasma Incubation) Purification2->Stability_Assay Cleavage_Assay Cleavage Assay (Cathepsin B) Purification2->Cleavage_Assay

Caption: Workflow for ADC synthesis and characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC in Circulation Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Cleavage (Cathepsin B, Reduction) Cellular_Target Cellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Mechanism of action for a cleavable ADC.

References

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker designed for the conjugation of biomolecules, particularly in the development of antibody-drug conjugates (ADCs).[1] This linker possesses three key components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][3]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a disulfide bond that can react with sulfhydryl groups (-SH) to form a new, cleavable disulfide linkage.[2][4] This feature is crucial for the controlled release of conjugated molecules, such as therapeutic payloads, under reducing conditions found within cells.[2][3]

  • C6-Gly-Leu Spacer: This component, consisting of a 6-carbon chain and a dipeptide (Glycine-Leucine), enhances the solubility and flexibility of the linker.[2] The peptide motif can also serve as a biodegradable element for targeted applications.[2]

These application notes provide a detailed protocol for the use of this compound in a two-step conjugation process, guidance on calculating the appropriate molar excess, and troubleshooting advice.

Data Presentation

Recommended Molar Excess for NHS Ester Conjugation

The optimal molar excess of the this compound to the amine-containing biomolecule (e.g., an antibody) is critical for achieving the desired degree of labeling (DOL) or drug-to-antibody ratio (DAR). The ideal ratio is often determined empirically for each specific application. The following table provides general guidelines for initial experiments.

Target BiomoleculeRecommended Molar Excess of this compoundDesired Degree of Labeling (DOL)
Monoclonal Antibody (IgG)5 - 15 fold2 - 4
Other Proteins8 - 20 foldVaries
Peptides5 - 10 fold~1
Amino-modified Oligonucleotides8 - 20 foldVaries

Experimental Protocols

This section details a two-step protocol for conjugating an amine-containing biomolecule (Molecule A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a therapeutic payload).

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (Molecule A)

  • Sulfhydryl-containing biomolecule (Molecule B)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Alternative Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reducing Agent (for Molecule A if no free thiols are present): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns or dialysis equipment for buffer exchange and purification

Step 1: Modification of the Amine-Containing Biomolecule (Molecule A) with this compound
  • Preparation of Molecule A:

    • Dissolve Molecule A in Conjugation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction. If necessary, perform a buffer exchange.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Calculation of Molar Excess:

    • Calculate the volume of the linker stock solution needed to achieve the desired molar excess over Molecule A.

    • Formula:

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the solution of Molecule A.

    • Mix gently and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification of the SPDP-Modified Molecule A:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Conjugation Buffer.

Step 2: Conjugation of the SPDP-Modified Molecule A to the Sulfhydryl-Containing Biomolecule (Molecule B)
  • Preparation of Molecule B:

    • Dissolve the sulfhydryl-containing Molecule B in the Conjugation Buffer. If Molecule B does not have a free sulfhydryl group, one can be introduced through reduction of a disulfide bond using DTT or TCEP, followed by purification to remove the reducing agent.

  • Conjugation Reaction:

    • Mix the purified SPDP-modified Molecule A with Molecule B. A slight molar excess of the SPDP-modified molecule may be beneficial.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.[4]

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted molecules.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Modification of Molecule A cluster_step2 Step 2: Conjugation to Molecule B molA Molecule A (Amine-containing) conjugation1 Conjugation Reaction (pH 7.2-8.5, RT, 30-60 min) molA->conjugation1 linker_prep Prepare SPDP-C6-Gly-Leu-NHS ester stock in DMSO/DMF linker_prep->conjugation1 purification1 Purification (Desalting/Dialysis) conjugation1->purification1 modified_molA SPDP-Modified Molecule A purification1->modified_molA conjugation2 Conjugation Reaction (RT, 2-4 h or 4°C, overnight) modified_molA->conjugation2 molB Molecule B (Sulfhydryl-containing) molB->conjugation2 purification2 Purification (e.g., SEC) conjugation2->purification2 final_conjugate Final Conjugate (Molecule A - Linker - Molecule B) purification2->final_conjugate

Caption: Workflow for the two-step conjugation using this compound.

signaling_pathway cluster_reaction This compound Reaction Mechanism Linker This compound Intermediate Protein-NH-CO-Linker-SPDP Linker->Intermediate + Protein-NH2 (pH 7.2-8.5) Protein Protein-NH2 (e.g., Antibody) Protein->Intermediate Final_ADC Protein-NH-CO-Linker-S-S-Payload (Antibody-Drug Conjugate) Intermediate->Final_ADC + Payload-SH Byproduct1 NHS Intermediate->Byproduct1 Payload Payload-SH (Thiolated Drug) Payload->Final_ADC Byproduct2 Pyridine-2-thione Final_ADC->Byproduct2

References

Application Notes and Protocols for the Purification of SPDP-C6-Gly-Leu-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPDP-C6-Gly-Leu-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins or peptides, a cleavable disulfide bond within the SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) moiety for controlled payload release, and a peptidic spacer (Gly-Leu) that can be designed for enzymatic cleavage in the target environment.

Following the conjugation reaction, the resulting mixture contains the desired conjugate, unreacted starting materials (protein/peptide and the this compound), hydrolyzed linker, and potentially aggregated products. A robust purification strategy is therefore essential to isolate the desired conjugate with high purity and yield, which is a critical quality attribute for any therapeutic candidate.

This document provides detailed application notes and protocols for the most common and effective methods for purifying this compound conjugates: Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Dialysis.

Method Selection Overview

The choice of purification method depends on several factors, including the scale of the reaction, the physicochemical properties of the conjugate, and the desired final purity.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Gentle, preserves native protein structure, effective for removing small molecule impurities and aggregates.Lower resolution for molecules of similar size, potential for sample dilution.Purification of large biomolecule conjugates (e.g., antibodies) from unreacted linker and byproducts.[1]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, excellent for separating closely related species (e.g., different drug-to-antibody ratios).[2][3]Can be denaturing for some proteins, requires organic solvents.High-purity purification of peptide conjugates and analysis of ADC heterogeneity.[2][3]
Dialysis Separation of molecules based on size through a semi-permeable membrane.Simple, gentle, and effective for buffer exchange and removing small molecule impurities.Slow, not suitable for removing impurities of similar size to the conjugate, large buffer volumes required.[1]Initial cleanup of large biomolecule conjugates to remove unreacted linker and salts.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of antibody-drug conjugates and other protein conjugates, which can be considered representative for this compound conjugates.

Purification Method Analyte Purity Achieved Yield/Recovery Reference
Size Exclusion Chromatography (SEC)SPDP-linked Immunoconjugate>95% (monomer)~50%(Adapted from similar studies)
Size Exclusion Chromatography (SEC)HER2(scFv)-PE24 conjugate via SPDP93%58%[4]
Mixed-Mode Cation ExchangeBispecific Antibody>97%70%[5]
Tandem Chromatography (HIC & CEX)Antibody-Drug Conjugate>99% (monomer)80%[6]

Experimental Workflows and Signaling Pathways

Conjugation Reaction Workflow

The initial step involves the reaction of the amine-containing biomolecule with the this compound.

Protein Protein/Peptide (with primary amines) Reaction Conjugation Reaction (pH 8.3-8.5, RT, 1-4h) Protein->Reaction Linker This compound (dissolved in DMSO/DMF) Linker->Reaction Crude Crude Conjugate Mixture Reaction->Crude

Figure 1. General workflow for the conjugation reaction.
Purification Workflow Overview

Following the conjugation, the crude mixture undergoes one or more purification steps to isolate the final product.

cluster_0 Purification Options SEC Size Exclusion Chromatography Pure_Conjugate Purified SPDP-C6-Gly-Leu Conjugate SEC->Pure_Conjugate RP_HPLC Reversed-Phase HPLC RP_HPLC->Pure_Conjugate Dialysis Dialysis Dialysis->Pure_Conjugate Crude_Mixture Crude Conjugate Mixture Crude_Mixture->SEC Crude_Mixture->RP_HPLC Crude_Mixture->Dialysis

Figure 2. Overview of purification choices for the crude conjugate mixture.

Detailed Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying larger biomolecules like antibodies or large peptides from smaller unreacted linkers and byproducts.

Materials:

  • SEC Column (e.g., Superdex 200 or similar, with appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase/Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Sample from conjugation reaction

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of the mobile phase (PBS, pH 7.4) at a flow rate recommended by the manufacturer.[1]

    • Ensure a stable baseline is achieved as monitored by UV absorbance at 280 nm.

  • Sample Preparation:

    • Centrifuge the crude conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any aggregates or precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Injection and Elution:

    • Inject the clarified sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection:

    • Monitor the elution profile using UV absorbance at 280 nm (for the protein/peptide) and potentially at a wavelength specific to the payload if it has a chromophore.

    • Collect fractions corresponding to the different peaks. The first major peak will typically be the high molecular weight conjugate, followed by smaller peaks for the unreacted protein/peptide and finally the low molecular weight unreacted linker and byproducts.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the conjugate and assess purity.

    • Pool the fractions containing the pure conjugate.

  • Concentration (Optional):

    • If the purified conjugate is too dilute, it can be concentrated using centrifugal filter units with an appropriate molecular weight cutoff (MWCO).

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is highly effective for the purification of peptide conjugates and for analyzing the drug-to-antibody ratio (DAR) of ADCs.

Materials:

  • RP-HPLC Column (e.g., C4, C8, or C18, with a pore size of ≥300 Å for larger molecules)

  • HPLC system with a gradient pump and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Sample from conjugation reaction

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the RP-HPLC column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation:

    • Acidify the crude reaction mixture by adding a small amount of TFA.

    • Centrifuge and filter the sample as described in the SEC protocol.

  • Sample Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically based on the hydrophobicity of the conjugate.

    • Monitor the elution at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the conjugate.

  • Solvent Removal:

    • Pool the pure fractions and remove the organic solvent and TFA by lyophilization (freeze-drying).

Protocol 3: Purification by Dialysis

This is a simple method for removing small molecule impurities and for buffer exchange, particularly for larger protein conjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for antibodies)

  • Dialysis Buffer (e.g., PBS, pH 7.4), at least 1000 times the sample volume

  • Large beaker and stir plate

Procedure:

  • Prepare Dialysis Membrane:

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with water or buffer.

  • Load Sample:

    • Load the crude conjugation mixture into the dialysis device, ensuring to leave some space for potential volume changes.

  • Perform Dialysis:

    • Immerse the sealed dialysis device in a large volume of cold (4°C) dialysis buffer.

    • Stir the buffer gently on a stir plate.

    • Allow dialysis to proceed for 2-4 hours.[1]

  • Buffer Exchange:

    • Change the dialysis buffer. Repeat the buffer change at least two more times at intervals of 2-4 hours. An overnight dialysis step is recommended for complete removal of small molecules.[1]

  • Recover Sample:

    • Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Conclusion

The purification of this compound conjugates is a critical step in the production of high-quality bioconjugates for research and therapeutic applications. The choice of purification method—Size Exclusion Chromatography, Reversed-Phase HPLC, or Dialysis—should be carefully considered based on the specific characteristics of the conjugate and the desired outcome. The protocols provided herein offer a solid foundation for developing a robust and efficient purification strategy, leading to a final product with the high purity and quality required for downstream applications.

References

Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the ubiquitin-proteasome system. The linker component of a PROTAC is critical for its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and representative protocols for the conceptual use of SPDP-C6-Gly-Leu-NHS ester as a cleavable linker in the synthesis of PROTACs.

Disclaimer: While this compound is commercially available and sometimes categorized as a PROTAC linker, a comprehensive literature search did not yield specific examples of its published use in the synthesis of PROTACs. Its primary documented application is in the field of Antibody-Drug Conjugates (ADCs). Therefore, the following protocols are representative and based on the established principles of PROTAC synthesis using similar cleavable linkers. Researchers should consider these as a starting point for their own investigations.

Introduction to this compound

This compound is a heterobifunctional linker containing three key functional components:

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group for conjugation to a primary or secondary amine on a ligand, typically the warhead (targeting the protein of interest) or the E3 ligase ligand.

  • SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) group: Contains a disulfide bond that can be cleaved under reducing conditions present in the intracellular environment. This allows for the potential release of the PROTAC components, which could be advantageous in certain experimental designs, such as target validation or controlled release applications.

  • C6-Gly-Leu peptide spacer: A six-carbon aliphatic chain coupled with a dipeptide (Glycine-Leucine) spacer. This provides spatial separation between the two ligands and can influence the physicochemical properties and degradation efficiency of the resulting PROTAC.

Conceptual Application in PROTAC Synthesis

The design of a PROTAC using this compound would involve a modular synthetic approach. The NHS ester allows for the initial conjugation to one of the two ligands (warhead or E3 ligase ligand), which must possess a free amine. The pyridyldithiol group on the SPDP moiety can then be reacted with a thiol-containing partner ligand to complete the PROTAC synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for synthesizing a PROTAC where the warhead contains a primary amine and the E3 ligase ligand is modified with a thiol group.

Materials:

  • Warhead with a primary amine (Warhead-NH2)

  • E3 Ligase Ligand with a thiol group (E3-Ligand-SH)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Conjugation of this compound to the Amine-Containing Warhead

  • Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution to act as a base.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the linker solution dropwise to the warhead solution while stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting intermediate (Warhead-Linker-SPDP) by preparative HPLC.

  • Lyophilize the pure fractions to obtain the intermediate as a solid.

  • Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.

Step 2: Conjugation of the Thiol-Containing E3 Ligase Ligand

  • Dissolve the purified Warhead-Linker-SPDP intermediate (1.0 eq) in a mixture of DMF and PBS (pH 7.4).

  • In a separate vial, dissolve the thiol-containing E3 ligase ligand (1.2 eq) in DMF. If the thiol is protected, it must be deprotected prior to this step. For disulfide-dimerized ligands, pre-treatment with a reducing agent like TCEP is necessary.

  • Add the E3 ligase ligand solution to the intermediate solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. The reaction involves a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Once the reaction is complete, purify the final PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: Characterization of the Synthesized PROTAC

1. Purity and Identity Confirmation:

  • LC-MS: To confirm the molecular weight of the final product and assess its purity.
  • NMR (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

2. In Vitro Degradation Assay:

  • Culture target cells (e.g., a cancer cell line expressing the protein of interest) in appropriate media.
  • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours).
  • Include appropriate controls: vehicle (e.g., DMSO), warhead alone, and a non-degrading negative control PROTAC if available.
  • Lyse the cells and quantify the total protein concentration.
  • Analyze the levels of the target protein by Western blotting or quantitative mass spectrometry-based proteomics.
  • Determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Data Presentation

As no specific data for PROTACs synthesized with this compound is available, the following table presents representative data for other PROTACs to illustrate how quantitative results are typically summarized.

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-1 BRD4CRBNPEG425>90HeLa
Hypothetical PROTAC-2 BTKVHLAlkyl Chain10>95Ramos
Hypothetical PROTAC-3 ERαCRBNPEG350~85MCF7

Visualizations

Signaling and Mechanistic Pathways

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Synthesis_Workflow Warhead Warhead-NH2 Intermediate Warhead-Linker-SPDP Warhead->Intermediate Step 1: Amide Coupling Linker This compound Linker->Intermediate Purification1 HPLC Purification Intermediate->Purification1 E3_Ligand E3 Ligand-SH PROTAC Final PROTAC E3_Ligand->PROTAC Purification2 HPLC Purification PROTAC->Purification2 Characterization1 LC-MS, NMR Purification1->Characterization1 Characterization2 HRMS, NMR Purification2->Characterization2 Characterization1->PROTAC Step 2: Disulfide Exchange

Caption: Representative synthesis workflow for a PROTAC.

Cleavage_Mechanism PROTAC Warhead-S-S-Linker-E3_Ligand Cleaved_Warhead Warhead-SH PROTAC->Cleaved_Warhead Cleavage Cleaved_Linker_E3 Cleaved Linker-E3_Ligand PROTAC->Cleaved_Linker_E3 Cleavage Reducing_Agent Intracellular Reducing Agents (e.g., Glutathione) Reducing_Agent->Cleaved_Warhead Reducing_Agent->Cleaved_Linker_E3

Caption: Cleavage of the disulfide bond in the linker.

Application Notes and Protocols for Characterizing Antibody-Drug Conjugate (ADC) Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The linker, which covalently connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1][2][3] Thorough characterization of the linker conjugation, including the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site, is a critical quality attribute (CQA) essential for ensuring product consistency, safety, and therapeutic efficacy.[1][4]

This document provides detailed application notes and protocols for the key analytical techniques used to characterize ADC linker conjugation. These methods are vital throughout the ADC development process, from initial candidate screening and process optimization to manufacturing and quality control.[1][2]

Key Analytical Techniques for ADC Linker Conjugation Characterization

A multi-faceted analytical approach is necessary to fully characterize the complex nature of ADCs. The most common techniques employed are chromatography, mass spectrometry, and electrophoresis. Each method provides unique insights into the ADC's molecular attributes.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used, robust method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[5][6][7][8][9] The separation is based on the principle that the conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drugs will interact more strongly with the hydrophobic stationary phase and thus have longer retention times.[8] HIC is particularly well-suited for the analysis of cysteine-linked ADCs under non-denaturing conditions, preserving the native structure of the ADC.[5][7]

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Detection Gradient Salt Gradient (e.g., Ammonium Sulfate) Gradient->HIC_Column Elution Chromatogram Chromatogram UV_Detector->Chromatogram Data Acquisition DAR_Calc DAR Calculation Chromatogram->DAR_Calc Peak Integration & Analysis

Caption: Workflow for DAR analysis using HIC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful and versatile technique for ADC analysis, providing information on the average DAR, drug load distribution, and precise location of conjugation sites.[10][11] MS can be performed on the intact ADC (top-down), on antibody subunits (middle-down), or on digested peptide fragments (bottom-up).

  • Intact Mass Analysis: Provides the molecular weight of the entire ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[11][12] This is often coupled with liquid chromatography (LC-MS).[6][11]

  • Subunit (Middle-Down) Analysis: Involves reducing the ADC to separate the light and heavy chains. This simplifies the mass spectra and allows for the determination of drug distribution on each chain.[6]

  • Peptide Mapping (Bottom-Up): This approach involves enzymatic digestion of the ADC into smaller peptides. Subsequent analysis by LC-MS/MS can pinpoint the exact amino acid residues where the drug is conjugated.[10][13][14]

Experimental Workflow for Peptide Mapping

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Denaturation Denaturation & Reduction ADC_Sample->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion RPLC RP-HPLC Digestion->RPLC Injection MSMS Tandem MS RPLC->MSMS Elution & Ionization Data_Processing Data Processing MSMS->Data_Processing Data Acquisition Site_ID Conjugation Site Identification Data_Processing->Site_ID Database Search & Manual Review

Caption: Workflow for conjugation site analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) and imaged capillary isoelectric focusing (iCIEF), is a high-resolution technique for ADC characterization.[15][16]

  • CE-SDS: Separates ADCs and their fragments based on their electrophoretic mobility in a gel-like matrix under denaturing conditions. It is used to assess purity and can also provide information on drug load distribution.[15][16]

  • iCIEF: Separates molecules based on their isoelectric point (pI). The conjugation of drugs can alter the overall charge of the antibody, allowing iCIEF to resolve different drug-loaded species and provide information on charge heterogeneity.[15][17]

Logical Relationship of CE Techniques

CE_Techniques cluster_ce Capillary Electrophoresis ADC ADC Characterization CESDS CE-SDS ADC->CESDS iCIEF iCIEF ADC->iCIEF Purity Purity & Size Heterogeneity CESDS->Purity Charge Charge Heterogeneity & DAR iCIEF->Charge

Caption: CE techniques for ADC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analytical techniques described above for a cysteine-linked ADC.

Analytical TechniqueParameter MeasuredTypical Value/ResultReference
Hydrophobic Interaction Chromatography (HIC) Average Drug-to-Antibody Ratio (DAR)3.8[5][6]
Drug Load DistributionDAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%[4][8]
Unconjugated Antibody5%[6]
Mass Spectrometry (Intact Mass) Average DAR3.9[11][18]
Molecular Weight of Major Species (DAR4)~152 kDa[12]
Mass Spectrometry (Peptide Mapping) Conjugation Site OccupancyHeavy Chain Cys-220: 95%, Light Chain Cys-214: 98%[10][14]
Mis-conjugation Sites< 1%[13]
Capillary Electrophoresis (CE-SDS, non-reduced) Purity> 98%[15][16]
Aggregates< 2%[15][16]
Capillary Electrophoresis (iCIEF) Charge Variant DistributionMain Peak (pI 7.5): 60%, Acidic Variants: 25%, Basic Variants: 15%[15][17]

Experimental Protocols

Protocol 1: Determination of Average DAR and Drug Load Distribution by HIC

Objective: To determine the average DAR and the relative abundance of different drug-loaded species of an ADC using HIC.

Materials:

  • ADC sample (e.g., 1 mg/mL in formulation buffer)

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Data acquisition and analysis software

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the ADC sample onto the equilibrated column.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peak areas of all resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[]

Protocol 2: Identification of Conjugation Sites by Peptide Mapping LC-MS/MS

Objective: To identify the specific amino acid residues on the antibody where the drug-linker is attached.

Materials:

  • ADC sample (~100 µg)

  • Denaturation Buffer: 8 M Urea

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 25 mM Iodoacetamide (IAM)

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Proteolytic Enzyme: Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap) with a C18 column

  • Protein sequence database of the antibody

  • Peptide mapping software

Procedure:

  • Denaturation and Reduction:

    • Dilute the ADC sample in Denaturation Buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAM to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • Buffer Exchange and Digestion:

    • Exchange the buffer to Digestion Buffer using a desalting column.

    • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C for 16-18 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid.

    • Inject the peptide mixture onto the LC-MS/MS system.

    • Separate the peptides using a suitable gradient.

    • Acquire MS and MS/MS data in a data-dependent acquisition mode.

  • Data Analysis:

    • Process the raw data using peptide mapping software.

    • Search the MS/MS spectra against the antibody sequence database, specifying the mass modification of the drug-linker on potential conjugation sites (e.g., cysteine or lysine).

    • Manually verify the MS/MS spectra of identified conjugated peptides to confirm the site of attachment.[13]

Linker Stability Assays

The stability of the linker is paramount to ensure that the cytotoxic payload is released only at the target site and not prematurely in systemic circulation, which could lead to off-target toxicity.[20][21]

Plasma Stability Assay: This assay evaluates the stability of the ADC in plasma to predict its behavior in vivo.[20]

Protocol:

  • Incubate the ADC in human or animal plasma at 37°C.[20]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.[20]

Lysosomal Stability Assay: This assay assesses the ability of the linker to be cleaved within the lysosomal compartment of target cells, which is a common mechanism for payload release.[20][22]

Protocol:

  • Incubate the ADC with isolated lysosomes or lysosomal extracts at 37°C.[20][22]

  • Collect samples at different time points.

  • Analyze the samples by LC-MS to monitor the release of the free payload from the ADC.

Conclusion

The comprehensive analytical characterization of ADC linker conjugation is a non-trivial but essential aspect of ADC development. The application of orthogonal techniques such as HIC, mass spectrometry, and capillary electrophoresis provides a detailed understanding of the DAR, drug load distribution, conjugation sites, and linker stability. The protocols and data presented herein serve as a guide for researchers and drug development professionals to establish robust analytical workflows for the successful development and quality control of ADCs.

References

SPDP-C6-Gly-Leu-NHS Ester: Application Notes and Protocols for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and utilization of SPDP-C6-Gly-Leu-NHS ester, a heterobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocols outlined below are intended to ensure the stability and reactivity of the linker, leading to successful and reproducible bioconjugation outcomes.

Product Overview

This compound is a sophisticated crosslinker featuring three key components:

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the surface of antibodies or other proteins.

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety: Contains a disulfide bond that can be cleaved under reducing conditions, allowing for the controlled release of a conjugated payload.

  • C6-Gly-Leu peptide spacer: A linker composed of a 6-carbon chain and a Glycine-Leucine dipeptide, which enhances solubility and provides a specific cleavage site for cellular proteases, adding another layer of controlled drug release.[][2]

This combination of features makes this compound a valuable tool for creating cleavable ADCs, where the cytotoxic payload is released preferentially within the target cell.[][3][4]

Handling and Storage Conditions

Proper handling and storage are critical to maintain the integrity and reactivity of the this compound. The NHS ester is susceptible to hydrolysis, and the disulfide bond can be prematurely cleaved by reducing agents.

ParameterRecommendationRationale
Storage (Powder) Store at -20°C in a desiccated, light-protected container.[][2][3][5]Minimizes degradation from moisture and light.
Storage (In Solution) Prepare solutions fresh. If short-term storage is necessary, aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[] For shorter periods (up to 1 month), -20°C storage is also an option.[6]Prevents hydrolysis and degradation in solvent.
Solvents Use anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the ester.[2][7]The NHS ester is moisture-sensitive and has limited aqueous solubility.[7]
Handling Equilibrate the vial to room temperature before opening to prevent condensation. Use in a low-humidity environment.Moisture will hydrolyze the NHS ester, rendering it inactive.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol describes the preparation of a stock solution for use in conjugation reactions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[]

  • Vortex gently until the ester is completely dissolved.

  • Use the solution immediately for the best results.

Protocol 2: Conjugation of this compound to an Antibody

This protocol provides a general procedure for labeling an antibody with the crosslinker. The optimal antibody concentration and linker-to-antibody molar ratio should be determined empirically for each specific application.

Materials:

  • Antibody in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Reconstituted this compound stock solution (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Reaction Setup: Add a calculated amount of the this compound stock solution to the antibody solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction time can be adjusted to control the extent of conjugation.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the released pyridine-2-thione at 343 nm after reducing a small aliquot of the conjugate with a reducing agent like DTT.[7]

Diagrams

cluster_linker This compound cluster_antibody Antibody cluster_payload Payload SPDP SPDP C6 C6 Spacer Thiol Thiol (-SH) SPDP->Thiol Disulfide Bond Formation Peptide Gly-Leu NHS NHS Ester Amine Primary Amine (-NH2) NHS->Amine Amide Bond Formation

Caption: Reaction mechanism of this compound.

start Start: Reconstitute Linker prepare_antibody Prepare Antibody Solution in Amine-Free Buffer start->prepare_antibody add_linker Add Linker to Antibody Solution prepare_antibody->add_linker incubate Incubate at Room Temperature add_linker->incubate purify Purify Conjugate via Desalting Column incubate->purify characterize Characterize Degree of Labeling purify->characterize end End: Store Conjugate characterize->end

Caption: Experimental workflow for antibody conjugation.

References

Troubleshooting & Optimization

troubleshooting SPDP-C6-Gly-Leu-NHS ester solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDP-C6-Gly-Leu-NHS ester. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving. What should I do?

A1: this compound is a hydrophobic molecule with limited aqueous solubility.[1][2] It is recommended to first dissolve the ester in an anhydrous (dry) organic solvent before adding it to your aqueous reaction buffer.[1][3]

  • Recommended Solvents: The preferred solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[] Anhydrous Dimethylformamide (DMF) can also be used.[3]

  • Initial Concentration: A stock solution of 10 mM in DMSO has been reported to be achievable.[]

  • Dissolution Technique:

    • Ensure the vial of this compound is at room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[5]

    • Add the anhydrous solvent to the vial.

    • Vortex briefly. If the compound does not fully dissolve, gentle warming or sonication may be necessary.

    • Always prepare the stock solution fresh for each experiment. Do not store the ester in solution for extended periods, as the NHS ester is susceptible to hydrolysis.[3]

Q2: The compound dissolved in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic crosslinkers. This is due to the low solubility of the compound in the final aqueous reaction mixture.

  • Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your reaction mixture as low as possible, typically below 10%. High concentrations of organic solvents can denature proteins and interfere with the reaction.

  • Order of Addition: Add the this compound stock solution to the aqueous buffer containing your protein or other amine-containing molecule, not the other way around. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and minimize localized high concentrations of the crosslinker.

  • Temperature: Performing the reaction at room temperature or 4°C can sometimes help. While lower temperatures slow down the reaction rate, they can also affect solubility.

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the aqueous buffer is a critical factor for both the stability of the NHS ester and the efficiency of the conjugation reaction.

  • NHS Ester Stability: The NHS ester is prone to hydrolysis, and the rate of hydrolysis increases significantly with increasing pH.[1] At a higher pH, the ester will degrade more quickly, reducing the amount of active crosslinker available for conjugation.

  • Amine Reactivity: The reaction between the NHS ester and a primary amine is most efficient at a slightly alkaline pH (typically pH 7.2 - 8.5).[6] This is because the primary amine needs to be in its deprotonated state to be nucleophilic.

A balance must be struck between maintaining NHS ester stability and achieving efficient conjugation. A pH range of 7.2 - 8.0 is often a good starting point.

Q4: I am concerned that my this compound may have hydrolyzed. How can I test its activity?

A4: You can perform a qualitative test to check the activity of the NHS ester by measuring the increase in absorbance at 260 nm upon hydrolysis with a strong base.[5][7] The N-hydroxysuccinimide (NHS) leaving group absorbs light at this wavelength.

Quantitative Data Summary

ParameterValueSolvent/Conditions
Solubility 10 mMAnhydrous DMSO
NHS Ester Half-life Several hourspH 7.0
< 10 minutespH 9.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 30 seconds. If necessary, sonicate the vial in a water bath for 1-2 minutes until the solid is completely dissolved.

  • Use Immediately: Proceed with the conjugation reaction immediately after preparing the stock solution. Do not store the stock solution.

Protocol 2: Testing NHS Ester Activity
  • Initial Absorbance: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0). If not soluble, first dissolve in a small amount of anhydrous DMSO and then dilute with the buffer. Measure the absorbance at 260 nm (A_initial).

  • Base Hydrolysis: To 1 mL of the solution from step 1, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Final Absorbance: Immediately (within 1 minute) measure the absorbance of the base-treated solution at 260 nm (A_final).

  • Interpretation: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change, the ester has likely hydrolyzed.[5]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_conjugation Conjugation Reaction prep1 Equilibrate vial to RT prep2 Add anhydrous DMSO prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 prep4 Use immediately prep3->prep4 conj2 Add stock solution dropwise while vortexing prep4->conj2 To Reaction conj1 Prepare amine-containing molecule in buffer (pH 7.2-8.0) conj1->conj2 conj3 Incubate at RT or 4°C conj2->conj3 conj4 Purify conjugate conj3->conj4

Caption: Experimental workflow for dissolving and using this compound.

troubleshooting_workflow start Solubility Issue Encountered q1 Is the ester dissolved in anhydrous DMSO/DMF? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did it precipitate after adding to aqueous buffer? a1_yes->q2 sol1 Dissolve in anhydrous DMSO or DMF first. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower final organic solvent %. Add dropwise with mixing. a2_yes->sol2 q3 Is the reaction pH between 7.2 and 8.0? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Proceed with Experiment a3_yes->end sol3 Adjust buffer pH. Be mindful of hydrolysis at higher pH. a3_no->sol3

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Optimizing SPDP-C6-Gly-Leu-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the conjugation efficiency of SPDP-C6-Gly-Leu-NHS ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your bioconjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation process in a question-and-answer format.

Question 1: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a common problem that can stem from several factors. The primary culprits are often related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis increases significantly at higher pH.[1]

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5.[2] A pH below this range will result in the protonation of the amine groups, rendering them less nucleophilic and reactive. Conversely, a pH above 8.5 can accelerate the hydrolysis of the NHS ester, reducing the amount available to react with your protein.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, thereby significantly reducing the conjugation efficiency.[3]

  • Reagent Quality: Ensure that the this compound has been stored properly at -20°C in a sealed, light- and moisture-protected container to prevent degradation. When preparing the stock solution, use an anhydrous solvent like DMSO or DMF.[3]

  • Low Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[4]

Question 2: I'm observing aggregation of my protein after the conjugation reaction. What can I do to prevent this?

Answer: Protein aggregation post-conjugation can be a significant issue, particularly when dealing with hydrophobic payloads or a high degree of labeling.

  • Optimize Molar Ratio: A high molar excess of the linker can lead to over-labeling and subsequent aggregation. It is recommended to perform a titration of the linker-to-protein molar ratio to find the optimal balance between conjugation efficiency and protein stability.

  • Consider the C6 Spacer: The C6 spacer in the this compound is designed to increase solubility and flexibility, which can help mitigate aggregation.[4] However, for particularly aggregation-prone proteins, a longer PEG spacer might be beneficial.

  • Purification Strategy: Ensure that the buffers used during the purification of the conjugate are optimized to maintain its solubility.

Question 3: My Drug-to-Antibody Ratio (DAR) is not within the desired range. How can I control it?

Answer: Achieving the target Drug-to-Antibody Ratio (DAR) is crucial for the efficacy and safety of antibody-drug conjugates (ADCs).

  • Molar Ratio of Linker to Antibody: The most direct way to control the DAR is by carefully adjusting the molar ratio of the this compound to the antibody during the conjugation reaction. A higher molar excess of the linker will generally result in a higher DAR. It is essential to empirically determine the optimal molar ratio for your specific antibody and desired DAR.

  • Reaction Time and Temperature: The duration and temperature of the incubation can also influence the extent of conjugation. Shorter reaction times or lower temperatures will generally lead to a lower DAR.

  • Site-Specific vs. Stochastic Conjugation: Lysine (B10760008) conjugation is a stochastic process that results in a heterogeneous mixture of ADCs with varying DARs. For more precise control over the DAR, consider site-specific conjugation methods that target engineered cysteine residues or other specific sites on the antibody.[5]

Frequently Asked Questions (FAQs)

What is the function of each component in this compound?

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This moiety contains a reducible disulfide bond, allowing for the cleavage of the conjugated molecule under reducing conditions, which is often desirable for drug release within the target cell.[4]

  • C6 Spacer: This six-carbon linker increases the solubility and flexibility of the molecule, facilitating the coupling of biomolecules.[4]

  • Gly-Leu Peptide: This dipeptide sequence can act as a biodegradable motif for targeted applications.[4]

  • NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on lysine residues and the N-terminus of proteins.[4]

What is the optimal pH for conjugation?

The optimal pH for the reaction between an NHS ester and a primary amine is between 8.0 and 8.5. A pH of 8.3 is often recommended as a starting point for most proteins.[1][3]

What buffers should I use for the conjugation reaction?

It is critical to use an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5), 0.1 M sodium phosphate (B84403) (pH 8.0-8.5), 0.1 M HEPES (pH 8.0-8.5), or 50 mM borate (B1201080) (pH 8.5).[1] Avoid buffers containing Tris or glycine.[3]

How should I store the this compound?

Store the solid reagent at -20°C in a sealed, light- and moisture-protected container. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[3] Aqueous solutions of the NHS ester should be used immediately.[3]

Data Presentation

The following tables summarize the impact of key reaction parameters on conjugation efficiency. This data is illustrative and based on general principles of NHS ester chemistry; optimal conditions should be determined empirically for each specific system.

Table 1: Effect of pH on NHS Ester Conjugation Efficiency and Hydrolysis

pHRelative Conjugation EfficiencyHalf-life of NHS Ester (at Room Temperature)Key Consideration
7.0Low~4-5 hoursAmine groups are partially protonated and less reactive.[1]
7.5Moderate~2-3 hoursImproved amine reactivity.
8.0High~1 hourGood balance between amine reactivity and NHS ester stability.[1]
8.3Optimal~30-45 minutesOften the ideal pH for maximizing conjugation yield.[1]
8.5High~30 minutesNHS ester hydrolysis starts to become more significant.[1]
9.0Moderate to Low< 10 minutesRapid hydrolysis of the NHS ester outcompetes the conjugation reaction.[1]

Table 2: Impact of Linker:Protein Molar Ratio on Degree of Labeling (DOL)

Linker:Protein Molar RatioExpected Degree of Labeling (DOL)Potential Observations
3:11-2Low labeling, may be suitable for applications requiring minimal modification.
5:12-4A good starting point for many applications.
10:14-6Higher labeling, monitor for changes in protein activity or aggregation.
20:1>6High degree of labeling, increased risk of protein aggregation and loss of function.

Table 3: Influence of Reaction Temperature and Time on Conjugation

Temperature (°C)Incubation TimeExpected Outcome
412-18 hoursSlower reaction rate, may be beneficial for sensitive proteins to minimize degradation.
Room Temperature (~22°C)1-4 hoursStandard condition, provides a good balance between reaction rate and protein stability.
3730-60 minutesFaster reaction rate, but increased risk of protein denaturation and NHS ester hydrolysis.

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the conjugation of this compound to a protein (e.g., an antibody).

Materials:

  • This compound

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point of a 10- to 20-fold molar excess is common.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (e.g., by measuring the absorbance of the released pyridine-2-thione at 343 nm after reduction of the disulfide bond).

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound conjugation.

G prep_protein Protein Preparation (Amine-free buffer, 2-5 mg/mL) conjugation Conjugation Reaction (pH 8.3, RT for 1-2h or 4°C overnight) prep_protein->conjugation prep_linker Linker Preparation (10-20 mM in anhydrous DMSO/DMF) prep_linker->conjugation quench Quench Reaction (Optional, with Tris buffer) conjugation->quench purification Purification (Desalting column or dialysis) conjugation->purification If not quenching quench->purification characterization Characterization (Concentration, DOL) purification->characterization

Caption: Experimental workflow for this compound conjugation.

G start Low Conjugation Yield check_ph Is pH between 8.0 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_linker Is the linker fresh and properly stored? check_buffer->check_linker Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Is the molar ratio optimized? check_linker->check_ratio Yes new_linker Use a fresh aliquot of linker check_linker->new_linker No optimize_ratio Titrate linker:protein molar ratio check_ratio->optimize_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success buffer_exchange->success new_linker->success optimize_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

G protein Protein-NH2 (Primary Amine) intermediate Protein-Amide-Linker-SPDP protein->intermediate Nucleophilic Attack linker SPDP-C6-Gly-Leu-NHS linker->intermediate nhs N-Hydroxysuccinimide intermediate->nhs Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

References

common side reactions of SPDP-C6-Gly-Leu-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SPDP-C6-Gly-Leu-NHS ester crosslinker. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its reactive components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It consists of three key components:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond.[3]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This part contains a pyridyldithiol group that reacts with sulfhydryl (thiol) groups (-SH), such as those on cysteine residues, to form a cleavable disulfide bond.[4][5]

  • C6-Gly-Leu linker: This component is a spacer arm consisting of a 6-carbon chain and a glycine-leucine dipeptide. It provides distance between the conjugated molecules and can be designed for specific enzymatic cleavage, for instance, by lysosomal proteases like cathepsin B.[2][6][7]

Q2: What is the most common side reaction involving the NHS ester group and how can I prevent it?

A2: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the target amine.[3][8] This inactivates the crosslinker and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH.[9]

How to Avoid It:

  • Control pH: Perform the reaction in a pH range of 7.2 to 8.5. The optimal pH is often cited as 8.3-8.5, which provides a good balance between amine reactivity and NHS ester stability.[9][10]

  • Work Quickly: Prepare aqueous solutions of the NHS ester immediately before use.[10] If the ester is dissolved in an organic solvent like DMSO or DMF, it is more stable for storage.[4][10]

  • Temperature Control: Lower temperatures slow the rate of hydrolysis. Reactions can be performed at 4°C to extend the half-life of the NHS ester.[3]

Q3: What are the potential side reactions for the pyridyldithiol group?

A3: The primary issue with the pyridyldithiol group is the unintended cleavage of the disulfide bond it forms.

Common Causes and Solutions:

  • Presence of Reducing Agents: Buffers containing reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will cleave the disulfide bond.[4][11] Ensure all buffers are free from thiols and other reducing agents.[5]

  • Thiol-Disulfide Exchange: The disulfide bond can react with other free thiols in the solution, leading to undesired products. This can be minimized by removing excess thiol-containing molecules after the initial conjugation step.

Q4: Is the Gly-Leu dipeptide linker susceptible to cleavage?

A4: Yes, this is often an intended feature. Dipeptide linkers, such as valine-citrulline (Val-Cit) or glycine-leucine (Gly-Leu), are designed to be cleaved by specific proteases, like cathepsin B, which are abundant in the lysosomes of cells.[6][12] This allows for the controlled release of a payload (e.g., a cytotoxic drug) inside a target cell.[7] If this cleavage is undesirable for your application, you may need to consider a non-cleavable linker. Premature cleavage can occur if there are contaminating proteases in your sample or if the conjugate is exposed to plasma for extended periods, which may contain enzymes that can degrade the linker.[7]

Q5: Which buffer components should I avoid during the conjugation reaction?

A5: It is critical to select a buffer that does not interfere with the reaction.

  • Avoid Primary Amine Buffers: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation yield.[3]

  • Avoid Thiol-Containing Buffers: Buffers with thiols or reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) must be avoided as they will cleave the disulfide bond in the SPDP moiety.[5][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers at a pH of 7.2-8.5 are generally recommended.[3][4]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Question: My final yield of conjugated product is very low. What could be the cause and how can I fix it?

Answer: Low conjugation efficiency is a common issue that can stem from several factors related to the reagents and reaction conditions.

Potential Cause Troubleshooting Steps
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[3][8] • Prepare the crosslinker solution immediately before use. • Perform the reaction at the lower end of the recommended pH range (e.g., pH 7.2-7.5) or at a lower temperature (4°C) to slow hydrolysis.[3]
Incorrect Reaction pH The pH must be high enough for the target primary amines to be deprotonated (-NH₂) but not so high that it accelerates NHS ester hydrolysis.[14] • The optimal pH range is 8.0-8.5.[9][10] Verify the pH of your reaction buffer.
Inactive Reagents The crosslinker may have degraded due to improper storage. The protein/molecule may have no available primary amines or sulfhydryls. • Ensure the this compound is stored at -20°C, protected from moisture.[13][15] • Confirm the purity and concentration of your target molecules. Ensure proteins have not been purified or stored in buffers containing primary amines (e.g., Tris).
Presence of Interfering Substances Buffers containing primary amines (Tris, glycine) or thiols (DTT) will interfere with the conjugation.[3][5] • Use a recommended buffer such as PBS, HEPES, or Borate.[3] • Remove interfering substances by dialysis or using a desalting column before starting the reaction.[16]
Problem: Premature Cleavage of the Conjugate

Question: My antibody-drug conjugate appears to be releasing the payload prematurely. Why is this happening?

Answer: Premature cleavage is typically due to the reduction of the disulfide bond or enzymatic degradation of the peptide linker.

Potential Cause Troubleshooting Steps
Unintended Disulfide Reduction The disulfide bond is sensitive to reducing agents.[4] • Ensure that no reducing agents are introduced during purification or storage of the conjugate. • Be aware that some biological environments (e.g., extracellular space) have a low concentration of reducing species like glutathione (B108866) that could potentially cause slow cleavage.[17][18]
Enzymatic Cleavage of Gly-Leu Linker The dipeptide linker is susceptible to cleavage by proteases.[6][7] • If premature cleavage is observed in vitro, check for protease contamination in your samples. Consider adding a protease inhibitor cocktail. • If cleavage occurs in vivo, this may be an inherent property of the linker's stability in plasma.[7] For applications requiring high plasma stability, a different linker design may be necessary.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-Life

This table summarizes the stability of the NHS ester group at different pH values and temperatures. The half-life decreases dramatically as the pH increases.

pHTemperature (°C)Half-LifeReference(s)
7.004-5 hours[3][8]
8.04~1 hour[4][5]
8.6410 minutes[3][8]
9.0Room Temp< 10 minutes[4][5]
Table 2: Recommended Reaction Conditions
ParameterNHS Ester Reaction (Amine Coupling)Pyridyldithiol Reaction (Thiol Coupling)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[9][10]7.0 - 8.0[4][5]
Buffer Phosphate, Borate, Bicarbonate, HEPES[3]Phosphate, Borate, Bicarbonate, HEPES[13]
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 4 hours[3][10]1 to 16 hours[10][19]

Key Experimental Protocols & Visualizations

Protocol: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol outlines a general procedure for conjugating a molecule with a free sulfhydryl group (Molecule-SH) to a protein with primary amines (Protein-NH₂).

Step 1: Modification of Protein-NH₂ with the Crosslinker

  • Prepare Protein: Dissolve Protein-NH₂ in a suitable amine-free, thiol-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[13]

  • Prepare Crosslinker: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[19]

  • Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with the same reaction buffer. The protein is now activated (Protein-SPDP).

Step 2: Conjugation of Activated Protein to Molecule-SH

  • Prepare Thiolated Molecule: Dissolve Molecule-SH in a thiol-free buffer (pH 7.0-8.0).

  • Reaction: Add the Molecule-SH solution to the purified Protein-SPDP solution. The molar ratio should be optimized for the specific application, but a 1.5- to 5-fold molar excess of the thiol molecule is a good starting point.

  • Incubation: Allow the reaction to proceed for 2-16 hours at room temperature. The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.[4][5]

  • Final Purification: Purify the final conjugate (Protein-S-S-Molecule) from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).

Diagrams

ReactionPathways cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein_NH2 Protein-NH₂ Activated_Protein Activated Protein (Protein-Linker-SPDP) Protein_NH2->Activated_Protein Desired Reaction (pH 7.2-8.5) Crosslinker SPDP-C6-Gly-Leu-NHS Crosslinker->Activated_Protein Hydrolyzed_Linker Hydrolyzed Linker (Inactive) Crosslinker->Hydrolyzed_Linker Hydrolysis Activated_Protein2 Activated Protein (Protein-Linker-SPDP) H2O H₂O (Side Reaction) Final_Conjugate Final Conjugate Activated_Protein2->Final_Conjugate Desired Reaction (pH 7-8) Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate Reduced_Linker Reduced Linker Final_Conjugate->Reduced_Linker Unwanted Reduction Reducing_Agent Reducing Agent (e.g., DTT) (Side Reaction)

Caption: Reaction pathway for this compound conjugation and its major side reactions.

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph Is pH optimal? (7.2-8.5 for NHS, 7-8 for SPDP) start->check_ph check_buffer Buffer contains primary amines or thiols? check_ph->check_buffer Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_reagents Are reagents fresh and stored correctly? check_buffer->check_reagents No change_buffer Prepare fresh buffer (e.g., PBS, Borate) check_buffer->change_buffer Yes check_protocol Was crosslinker added immediately after dissolving? check_reagents->check_protocol Yes use_new_reagents Use new aliquot of crosslinker check_reagents->use_new_reagents No improve_timing Minimize delay between dissolving and adding linker check_protocol->improve_timing No success Problem Solved check_protocol->success Yes adjust_ph->success change_buffer->success use_new_reagents->success improve_timing->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

dealing with hydrolysis of SPDP-C6-Gly-Leu-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolysis of SPDP-C6-Gly-Leu-NHS ester. This resource is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker primarily used in bioconjugation and for the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure includes three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][4][5]

  • A pyridyldithiol (SPDP) group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[6][7] This disulfide linkage is reducible, allowing for the controlled release of a conjugated molecule under specific conditions.[1]

  • A C6-Gly-Leu peptide spacer that increases solubility and provides a biodegradable motif for targeted applications.[1]

Q2: What is NHS ester hydrolysis and why is it a significant problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[8][9] This reaction is a major competitor to the desired conjugation reaction with the target amine on a biomolecule.[4][5][8][10] The consequence of significant hydrolysis is a reduction in the efficiency and yield of the desired final conjugate, as the linker becomes inactive and unable to couple to the target molecule.[8]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several environmental factors can significantly accelerate the rate of hydrolysis:

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically with rising pH.[6][7][8][10][11] While the reaction with amines is optimal between pH 7.2 and 8.5, pH values at the higher end of or above this range will favor hydrolysis.[4][5][8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including the hydrolysis of the NHS ester.[8]

  • Exposure Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis will be.[8]

  • Concentration: Less-concentrated protein solutions can lead to less efficient crosslinking, as the competing hydrolysis reaction becomes more prominent.[4][5][10]

Q4: How should I properly store and handle this compound to prevent hydrolysis?

Proper storage and handling are crucial to maintain the reactivity of the linker.

  • Storage: The reagent should be stored at -20°C in a sealed container, protected from moisture and light.[1][2][][13][14]

  • Handling: Before opening the vial, always allow it to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which would hydrolyze the reagent.[15][16] Since the linker has limited water solubility, it must be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before being added to the aqueous reaction mixture.[4][5][7][11]

Q5: Which buffers are recommended for conjugation reactions, and which should be avoided?

The choice of buffer is critical for a successful conjugation.

  • Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are recommended for performing the conjugation reaction at a pH between 7.2 and 8.5.[4][5][7][11][17]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible with the reaction. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[4][5] However, they are useful for quenching the reaction once the desired incubation time is complete.[4][5]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is the most common issue when working with NHS esters and is often a direct result of hydrolysis.

Possible Cause Symptoms & Observations Solutions & Recommendations
1. Hydrolysis of NHS Ester Low yield of the final conjugate, presence of unconjugated starting material.Verify Reagent Handling: Ensure the vial was warmed to room temperature before opening and that it was stored properly under desiccated conditions.[15][16] Use Anhydrous Solvent: Prepare the stock solution of the linker in fresh, high-quality anhydrous DMSO or DMF.[4][5][7] Optimize Buffer pH: Perform the reaction in the lower end of the recommended range (pH 7.2-8.0) to slow hydrolysis.[6][7] Adjust Reaction Time/Temp: Consider shortening the reaction time or performing the reaction at 4°C instead of room temperature.[4][5] Use Fresh Reagent: If the reagent has been opened multiple times or is old, its activity may be compromised. Use a fresh vial if possible.
2. Inactive Reagent Complete or near-complete failure of the conjugation reaction.Perform an Activity Check: The activity of the NHS ester can be verified by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260 nm.[4][10][15] A protocol for this is provided below. A significant increase in absorbance at 260 nm after forced hydrolysis confirms the reagent is active.[15][16]
3. Incompatible Buffer Low or no yield despite seemingly correct conditions.Confirm Buffer Composition: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[4][5] Switch to a recommended amine-free buffer like PBS.

Quantitative Data: NHS Ester Hydrolysis Rates

The stability of an NHS ester in aqueous solution is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.

pHTemperatureHalf-Life (t½) of NHS Ester
7.00°C4 - 5 hours[4][5][10][18]
7.0Room Temp.~7 hours[15][16]
8.0Room Temp.~210 minutes (for a model compound)[19]
8.5Room Temp.~180 minutes (for a model compound)[19]
8.64°C10 minutes[4][5][10][18]
9.0Room Temp.< 10 minutes[6][7][11]

Note: These values are for general NHS esters. The exact half-life can vary based on the complete molecular structure of the linker.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.[7]

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[7][14]

  • Protein Preparation:

    • Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the buffer contains any primary amines, the protein must be buffer-exchanged into a suitable conjugation buffer.

  • Conjugation Reaction:

    • Add the calculated amount of the linker stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of linker over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4][5][7]

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess, non-reacted linker and reaction byproducts (N-hydroxysuccinimide) by subjecting the mixture to dialysis or gel filtration using a desalting column equilibrated with the desired storage buffer.[7][14]

Protocol 2: Quality Control - Testing for NHS Ester Activity

This method confirms if the NHS ester is reactive by forcing hydrolysis and measuring the release of the NHS group, which absorbs at 260 nm.[15][16]

  • Prepare Solutions:

    • Dissolve 1-2 mg of the this compound in 0.25 mL of DMSO, then dilute with 2 mL of an amine-free buffer (e.g., PBS, pH 7.2).

    • Prepare a control (blank) solution containing 0.25 mL of DMSO and 2 mL of the same buffer.

  • Initial Measurement:

    • Zero a spectrophotometer at 260 nm using the control/blank solution.

    • Immediately measure the absorbance of the NHS ester solution. This is the baseline reading.

  • Forced Hydrolysis:

    • To 1 mL of the NHS ester solution from step 1, add 100 µL of 0.5N NaOH. Vortex for 30 seconds. This will rapidly hydrolyze any active NHS ester.

  • Final Measurement:

    • Immediately (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.

  • Interpretation:

    • If the absorbance in the final measurement is significantly greater than the baseline reading, the NHS ester reagent is active.[15]

Visualizations

Hydrolysis_Pathway Linker This compound (Active) Conjugate Stable Amide Bond (Desired Conjugate) Linker->Conjugate  Desired Reaction (Aminolysis) Hydrolyzed Inactive Carboxylic Acid (Hydrolyzed Linker) Linker->Hydrolyzed  Competing Reaction (Hydrolysis) Amine Protein Primary Amine (R-NH₂) Water Water (H₂O) (Aqueous Buffer)

Caption: Reaction pathway of the NHS ester, showing the desired aminolysis versus the competing hydrolysis.

Experimental_Workflow prep_reagents 1. Prepare Reagents dissolve_linker 2. Dissolve Linker in Anhydrous DMSO prep_reagents->dissolve_linker prep_protein 3. Prepare Protein in Amine-Free Buffer prep_reagents->prep_protein combine_react 4. Combine & React (pH 7.2-8.0, RT or 4°C) dissolve_linker->combine_react prep_protein->combine_react quench 5. Quench Reaction (e.g., Tris Buffer) combine_react->quench purify 6. Purify Conjugate (Desalting / Dialysis) quench->purify analyze 7. Analyze Final Product purify->analyze

Caption: Standard experimental workflow for protein conjugation using an NHS ester linker.

References

Technical Support Center: Quenching Excess SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on how to effectively quench excess SPDP-C6-Gly-Leu-NHS ester following a conjugation reaction. Quenching is a critical step to ensure the stability and specificity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the this compound reaction?

Quenching terminates the conjugation reaction by deactivating any unreacted, excess N-hydroxysuccinimide (NHS) ester. This is crucial for several reasons:

  • Prevents Non-Specific Binding: It stops the highly reactive NHS ester from binding to non-target molecules during subsequent purification steps or analysis.

  • Ensures Conjugate Stability: Quenching ensures that the final conjugate population is well-defined and stable.

  • Improves Reproducibility: By precisely stopping the reaction, you ensure consistency between different experimental batches.

Q2: What are the primary methods for quenching an NHS ester reaction?

There are two main strategies to quench excess NHS ester:

  • Aminolysis (Addition of a Primary Amine): This is the most common method. A small molecule containing a primary amine is added in excess to the reaction. This "quenching agent" rapidly reacts with any remaining NHS ester to form a stable, inert amide bond.[1][2]

  • Hydrolysis (pH-Mediated): NHS esters are susceptible to hydrolysis (reaction with water), which converts the reactive ester back into an unreactive carboxylic acid. This process is highly dependent on pH; increasing the pH of the reaction mixture significantly accelerates the rate of hydrolysis, effectively quenching the reagent.[1][2][3]

Q3: Which quenching agent should I choose?

The choice of quenching agent depends on your specific application and downstream processing. Common and effective quenching agents are small, primary amine-containing molecules.

  • Tris (Tris(hydroxymethyl)aminomethane): Widely used, effective, and a common component of many biological buffers.[1][2][4]

  • Glycine (B1666218): A simple amino acid that efficiently quenches NHS ester reactions.[1][2][4]

  • Ethanolamine or Hydroxylamine: Also effective quenching agents.[2][4]

  • Methylamine: A highly robust quenching reagent that has also been shown to efficiently reverse unwanted O-acyl ester side products ("overlabeling" on serine, threonine, or tyrosine residues) that can sometimes occur with NHS ester chemistry.[5]

For most applications, Tris or glycine are excellent first choices due to their effectiveness, availability, and compatibility with biological molecules.

Q4: Can I quench the reaction without adding a primary amine?

Yes, you can quench the reaction via hydrolysis. The half-life of an NHS ester decreases dramatically as the pH increases. By raising the pH of the reaction mixture to 8.6 or higher, the excess NHS ester will be hydrolyzed to an unreactive carboxyl group within minutes.[1][2][3] This method is advantageous if you want to avoid introducing any additional small molecules that form adducts with your crosslinker.

Q5: My conjugation yield is low. Could this be related to quenching or hydrolysis?

Yes, low conjugation yield is often related to premature hydrolysis of the NHS ester. The NHS ester group can react with water, and this competing reaction becomes more significant at higher pH values.[1][6][7] If the NHS ester hydrolyzes before it can react with your target molecule, the overall yield of the desired conjugate will decrease. To minimize this, ensure your reaction is performed within the optimal pH range (typically 7.2-8.5) and that the NHS ester reagent is fresh and has been stored under dry conditions.[1][6][8]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Quenching / High Background / Non-Specific Binding 1. Insufficient concentration of the quenching agent. 2. Quenching incubation time was too short. 3. Incompatible buffer system used for quenching.1. Increase the final concentration of the quenching agent to 50-100 mM.[9] 2. Extend the quenching incubation time to 15-30 minutes. 3. Ensure the quenching buffer itself does not interfere with the process and has an appropriate pH (e.g., pH ~8.0 for Tris/glycine).
Low Conjugation Yield 1. Premature Hydrolysis of NHS Ester: Reaction pH is too high, or the reagent was exposed to moisture.[1][6] 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[8][10] 3. Degraded Reagent: The this compound has degraded due to improper storage.1. Perform the conjugation reaction at the optimal pH of 7.2-8.5.[1][11] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] Prepare reagent solutions immediately before use.[6][8] 2. Use a non-amine buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate for the conjugation step.[1][12] 3. Use a fresh vial of the reagent. Confirm the reactivity of the NHS ester if degradation is suspected.
Data Presentation
Table 1: Comparison of Common Primary Amine Quenching Agents
Quenching AgentTypical Final ConcentrationTypical Incubation TimeNotes
Tris20 - 100 mM5 - 15 minutesA very common, effective, and readily available quenching agent.[3][4][9]
Glycine20 - 100 mM5 - 15 minutesA simple and efficient amino acid quencher.[1][2][4]
Hydroxylamine10 - 50 mM15 - 30 minutesEffective, but can potentially have side reactions. Converts carboxyls to hydroxamates.[4]
Ethanolamine20 - 50 mM5 - 15 minutesAnother effective primary amine for quenching reactions.[2][4]
Methylamine0.3 - 0.4 M30 - 60 minutesShown to be highly effective for both quenching and reversing O-acylation side products.[5]
Table 2: pH-Dependent Hydrolysis Rate of NHS Esters

This table illustrates the critical impact of pH on the stability of the NHS ester. The half-life is the time required for 50% of the active ester to be hydrolyzed.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1][11]
8.0Room Temp~1 hour[3]
8.64°C10 minutes[1][11]
9.0Room Temp< 10 minutes[13][14]
Experimental Protocols

Important: The this compound reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to your aqueous reaction buffer.[6][8][]

Protocol 1: Quenching with a Primary Amine (Tris or Glycine)

This is the recommended method for most applications.

  • Perform Conjugation: Carry out your conjugation reaction between your target molecule and this compound in an amine-free buffer (e.g., PBS) at pH 7.2-8.5 for the desired time (typically 30-60 minutes at room temperature or 2 hours on ice).[1][16]

  • Prepare Quenching Stock: Prepare a 1 M stock solution of Tris-HCl or Glycine. Adjust the pH to ~8.0.

  • Add Quenching Agent: Add the 1 M quenching stock solution to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris to a 1 mL reaction mixture for a final concentration of 50 mM.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15 minutes at room temperature.[9]

  • Purify Conjugate: The reaction is now terminated. Proceed immediately to your purification workflow (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration) to remove the quenched crosslinker, byproducts, and excess quenching agent.[17]

Protocol 2: Quenching via Hydrolysis

Use this method to avoid adding a primary amine quencher. This process will convert the unreacted NHS ester back to a carboxylic acid.[3]

  • Perform Conjugation: Carry out your conjugation reaction as described in Protocol 1, Step 1.

  • Adjust pH: Add a small volume of a concentrated, amine-free buffer with a high pH (e.g., 0.5 M borate (B1201080) or carbonate buffer, pH 9.0-9.5) to raise the final pH of the reaction mixture to >8.6.

  • Incubate: Gently mix and allow the hydrolysis reaction to proceed for at least 15-20 minutes at room temperature. This is more than sufficient time for complete hydrolysis based on the known half-life.[1]

  • Purify Conjugate: The reaction is now terminated. Proceed immediately to your purification workflow to remove the hydrolyzed crosslinker and byproducts.[17]

Visualizations

G cluster_workflow Experimental Workflow: Conjugation and Quenching A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C 3. Mix and Incubate (Conjugation Reaction) A->C B 2. Dissolve SPDP-C6-Gly-Leu-NHS in DMSO/DMF B->C D 4. Add Quenching Agent (e.g., 50-100 mM Tris) C->D Reaction Complete E 5. Incubate to Quench (15 min) D->E F 6. Purify Conjugate (e.g., Desalting Column) E->F Reaction Terminated G cluster_pathways Quenching Pathways for NHS Esters start Excess This compound quenched Quenched Linker (Stable Amide Bond) start->quenched + Primary Amine (e.g., Tris, Glycine) pH 7.5 - 8.5 hydrolyzed Hydrolyzed Linker (Carboxylic Acid) start->hydrolyzed + High pH (e.g., >8.6) + H₂O A Aminolysis Pathway B Hydrolysis Pathway

References

Technical Support Center: Enhancing the In Vivo Stability of Disulfide-Based ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disulfide-based antibody-drug conjugate (ADC) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker stability in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to the premature cleavage of disulfide-based ADC linkers in vivo?

A1: The premature cleavage of disulfide linkers in systemic circulation is a significant challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary mechanisms responsible for this instability are:

  • Thiols in Plasma: Disulfide bonds can be cleaved through nucleophilic attack by thiols.[2] While the concentration of reduced glutathione (B108866) (GSH) is significantly higher inside cells (1-10 mM) compared to plasma (~5 µM), other plasma thiols, such as cysteine and reduced human serum albumin, can still contribute to premature linker cleavage.[2][3]

  • Enzymatic Reduction: Recent studies have shown that enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) present in the blood can catalyze the cleavage of disulfide bonds in ADCs.[4]

Q2: How does steric hindrance around the disulfide bond affect linker stability?

A2: Introducing steric hindrance around the disulfide bond is a key strategy to enhance in vivo stability.[5] By adding bulky groups, such as methyl groups, adjacent to the disulfide bond, the accessibility of the bond to reducing agents is decreased.[2][6] This modification slows down the rate of cleavage in the plasma, allowing more of the intact ADC to reach the target tumor cells.[6] However, excessive steric hindrance can also impede the desired intracellular release of the payload, so a balance must be achieved.[5]

Q3: Can the conjugation site on the antibody influence the stability of the disulfide linker?

A3: Yes, the conjugation site significantly impacts linker stability.[5][7] Attaching the linker to a cysteine residue located in a sterically protected region of the antibody can shield the disulfide bond from reducing agents in the circulation.[3] Site-specific conjugation methods, such as using engineered cysteine residues (e.g., THIOMAB™ platform), allow for precise control over the conjugation site, leading to more homogeneous and stable ADCs.[5][]

Q4: What is the role of hydrophilicity in linker stability and overall ADC performance?

A4: The hydrophilicity of the linker is crucial for improving the pharmacokinetic properties of the ADC.[9] Highly hydrophobic payloads can lead to rapid clearance from the circulation and non-specific uptake by healthy tissues.[9] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can increase the solubility of the ADC, prolong its circulation half-life, and reduce aggregation.[9][]

Troubleshooting Guides

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays

Symptoms: Your in vitro plasma stability assay shows a significant and rapid decline in the average DAR over a short period (e.g., 24-48 hours).

Possible Causes:

  • Linker Susceptibility to Plasma Reductants: The disulfide linker is being readily cleaved by thiols or reducing enzymes in the plasma.[2][4]

  • Assay Artifacts: Experimental conditions may be causing artificial degradation of the ADC.

Troubleshooting Steps:

  • Run Control Experiments:

    • Incubate the ADC in a buffer solution (e.g., PBS) without plasma to assess the inherent stability of the conjugate.[7]

    • Compare the stability in plasma from different species (e.g., mouse, rat, human) as the composition of reducing agents can vary.[7]

  • Modify Linker Design:

    • Increase Steric Hindrance: Synthesize and test ADCs with linkers that have increased steric hindrance around the disulfide bond (e.g., by adding one or two methyl groups).[6]

    • Evaluate Different Conjugation Sites: If using a site-specific conjugation method, compare the stability of ADCs conjugated at different engineered cysteine sites.[3]

  • Optimize Assay Conditions:

    • Ensure proper handling and storage of plasma to maintain its biological integrity.

    • Minimize freeze-thaw cycles of plasma samples.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a disulfide-linked ADC in plasma by monitoring the change in the average DAR over time.[11]

Materials:

  • ADC of interest

  • Control ADC (with a more stable or non-cleavable linker, if available)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads for immunoaffinity capture

  • LC-MS system for analysis

Procedure:

  • Preparation: Dilute the ADC to a final concentration of 1.3 mg/mL in plasma and in PBS (as a control) in separate tubes.[11]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).[11]

  • Sample Processing:

    • At each time point, isolate the ADC from the plasma using Protein A/G magnetic beads.[11]

    • Wash the beads to remove non-specifically bound plasma proteins.

  • Analysis:

    • Elute the ADC from the beads.

    • Analyze the eluate by LC-MS to determine the average DAR.[11]

  • Data Interpretation: Plot the average DAR against time for both the plasma and PBS samples. A significant decrease in DAR in the plasma sample compared to the PBS control indicates linker instability in the plasma matrix.

Quantitative Data Summary

The stability of disulfide linkers is often quantified by their half-life in plasma or by the percentage of intact ADC remaining after a specific incubation period. The following table summarizes stability data for different disulfide linker designs.

Linker DesignModificationSpeciesStability MetricValueReference
Unsubstituted DisulfideN/AMouse% Drug Loss (7 days)High (least stable)[3]
Monomethyl-DisulfideOne methyl group adjacent to disulfideMouse% Drug Loss (7 days)~10%[3]
Dimethyl-DisulfideTwo methyl groups adjacent to disulfideMouse% Drug Loss (7 days)Low (most stable)[6]
huC242-SPDB-DM4Two methyl groups on maytansinoid sideMousePlasma StabilityIntermediate[6]
Cys-linked Disulfide (K149C)Site-specific conjugationMouseCirculation StabilitySimilar to SPDB-DM4[3]

Visualizations

Diagram 1: Mechanisms of Disulfide Linker Cleavage in Plasma

cluster_plasma Systemic Circulation (Plasma) cluster_reductants Reducing Agents cluster_enzymes Enzymatic Catalysis ADC Antibody-Drug Conjugate (Disulfide Linker) Cleaved_ADC Cleaved ADC (Inactive) ADC->Cleaved_ADC Cleavage Free_Payload Free Payload (Off-Target Toxicity) Cleaved_ADC->Free_Payload Release GSH Glutathione (GSH) GSH->ADC Reduction Cysteine Cysteine Cysteine->ADC Reduction HSA_SH Reduced Albumin HSA_SH->ADC Reduction TRX Thioredoxin (TRX) TRX->ADC Catalysis GRX Glutaredoxin (GRX) GRX->ADC Catalysis

Caption: Mechanisms of premature disulfide linker cleavage in the bloodstream.

Diagram 2: Troubleshooting Workflow for ADC Linker Instability

Start Start: Rapid DAR Decrease in Plasma Assay Cause Possible Causes Start->Cause Linker_Instability Linker Susceptible to Reduction Cause->Linker_Instability Yes Assay_Artifact Assay Artifact Cause->Assay_Artifact No Troubleshoot_Linker Troubleshoot Linker Design Linker_Instability->Troubleshoot_Linker Troubleshoot_Assay Optimize Assay Conditions Assay_Artifact->Troubleshoot_Assay Modify_Sterics Increase Steric Hindrance Troubleshoot_Linker->Modify_Sterics Change_Site Change Conjugation Site Troubleshoot_Linker->Change_Site Run_Controls Run Buffer/Plasma Controls Troubleshoot_Assay->Run_Controls Check_Handling Verify Plasma Handling Troubleshoot_Assay->Check_Handling Resolution Resolution: Improved Stability Modify_Sterics->Resolution Change_Site->Resolution Run_Controls->Resolution Check_Handling->Resolution

Caption: A logical workflow for troubleshooting disulfide linker instability.

Diagram 3: Experimental Workflow for In Vitro Plasma Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_ADC Dilute ADC in Plasma and PBS (Control) Incubate Incubate at 37°C Prep_ADC->Incubate Time_Points Collect Aliquots (0, 24, 48, 72, 168h) Incubate->Time_Points Isolate Isolate ADC via Immunoaffinity Capture Time_Points->Isolate LCMS Analyze by LC-MS to Determine DAR Isolate->LCMS Plot Plot DAR vs. Time LCMS->Plot Interpret Compare Plasma vs. PBS to Assess Stability Plot->Interpret

Caption: Step-by-step workflow for the in vitro plasma stability assay.

References

Technical Support Center: Bioconjugation with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation reactions involving N-hydroxysuccinimide (NHS) esters. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues, ensuring successful and reproducible conjugation outcomes.

Troubleshooting Guides

Low conjugation efficiency is a frequent issue in bioconjugation with NHS esters. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction. The rate of hydrolysis increases with pH.[1]Prepare NHS ester solution immediately before use.[2] Avoid repeated freeze-thaw cycles of the NHS ester.[3] Ensure the reaction pH is within the optimal range (7.2-8.5).[4][5]
Suboptimal Reaction pH: The reaction is most efficient at a pH range of 7.2 to 8.5.[4] A pH that is too low results in protonated amines that are poor nucleophiles, while a pH that is too high accelerates NHS ester hydrolysis.[6][7]Use a non-amine-containing buffer such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) within the pH range of 7.2-8.5.[4] A pH of 8.3-8.5 is often recommended as ideal.[6][8]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1][9]Perform buffer exchange using dialysis, ultrafiltration, or gel filtration to remove any amine-containing buffers or other nucleophilic contaminants before starting the conjugation.[9]
Poor Solubility of NHS Ester: Many non-sulfonated NHS esters have low solubility in aqueous solutions, preventing the reaction from proceeding efficiently.[1][10]Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[6][10] The final concentration of the organic solvent should typically not exceed 10%.[2]
Steric Hindrance: The amine group on the target molecule may be sterically hindered, slowing down the reaction rate and allowing more time for hydrolysis.[1]Increase the molar excess of the NHS ester to drive the reaction forward.[8] Consider extending the reaction time or slightly increasing the temperature.[4]
Lack of Site-Specificity Multiple Reaction Sites: Proteins typically have multiple lysine (B10760008) residues and an N-terminus, all of which can react with NHS esters.[9]For site-specific conjugation, consider using chemoenzymatic labeling or incorporating unnatural amino acids.[9] Alternatively, heterobifunctional linkers that target different functional groups can be employed.[11]
Poor Stability of Conjugate Incorrect Storage Conditions: Improper storage can lead to the degradation of the bioconjugate.Store bioconjugates at -20°C to -80°C to minimize degradation.[9] For some conjugates, like those with phycoerythrin (PE), storage at 2-6°C is recommended.[9] Aliquoting the conjugate can help avoid damage from repeated freeze-thaw cycles.[3]

Experimental Protocols

General Protocol for Antibody Labeling with an NHS Ester Dye

This protocol provides a general procedure for conjugating an amine-reactive fluorescent dye (NHS ester) to an antibody. Optimization may be required for specific antibodies and dyes.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • Amine-reactive dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange.[9]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[3][8]

  • Conjugation Reaction:

    • Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the dye to the antibody is a common starting point.[8]

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. A final concentration of 50-100 mM of Tris or glycine is typically sufficient.[4]

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column or dialysis.[6]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C in single-use aliquots for long-term storage.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation and why is it so critical?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with a range of 8.3-8.5 often being ideal.[4][6][8] This pH is critical because it represents a compromise between two competing factors:

  • Amine Reactivity: The primary amine on the target biomolecule needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below 7.2, a significant portion of the amines are protonated (-NH3+), making them unreactive.[7]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, and the rate of this hydrolysis increases significantly at higher pH values.[7][12] Above pH 8.5, the hydrolysis can outcompete the desired conjugation reaction, leading to a lower yield.[6]

Q2: My NHS ester is not dissolving well in my aqueous reaction buffer. What should I do?

Many NHS esters, especially those that are not sulfonated, have poor water solubility.[10] To overcome this, you should first dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][8] This stock solution can then be added to your aqueous solution of the biomolecule. It is important to use a minimal amount of the organic solvent, typically ensuring the final concentration in the reaction mixture does not exceed 10%.[2]

Q3: Can I use a Tris-based buffer for my conjugation reaction?

No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][9] The primary amine in these buffers will compete with the amine groups on your target molecule for reaction with the NHS ester, which will significantly reduce your conjugation efficiency.[9] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[4] If your protein is already in a Tris-based buffer, you will need to perform a buffer exchange before starting the conjugation.[9]

Q4: How should I store my NHS ester to maintain its reactivity?

NHS esters are moisture-sensitive and should be stored at -20°C or colder, in a desiccated environment, and protected from light.[2][8] Before opening a vial of NHS ester, it is crucial to allow it to warm to room temperature to prevent moisture from condensing on the compound, which would lead to hydrolysis.[8] For reconstituted NHS esters in an organic solvent, it is best to prepare the solution fresh for each use.[2] If short-term storage of a stock solution is necessary, it should be stored at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8]

Q5: What are some common side reactions with NHS esters?

While NHS esters are highly selective for primary amines, side reactions can occur.[] Hydrolysis is the most significant competing reaction.[] Additionally, under certain conditions, NHS esters can react with other nucleophiles on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine residues, and the imidazole (B134444) group of histidine.[14][15] However, the resulting products from these reactions are generally less stable than the amide bond formed with primary amines.[16]

Visualizations

Troubleshooting_Low_Conjugation_Efficiency Problem Low Conjugation Efficiency Check_Reagents Check Reagents & Storage Problem->Check_Reagents Start Here Check_Reaction_Conditions Check Reaction Conditions Problem->Check_Reaction_Conditions Check_Purification Check Purification Step Problem->Check_Purification NHS_Hydrolyzed NHS Ester Hydrolyzed? Check_Reagents->NHS_Hydrolyzed Competing_Nucleophiles Competing Nucleophiles in Buffer? Check_Reagents->Competing_Nucleophiles Incorrect_pH Incorrect pH? Check_Reaction_Conditions->Incorrect_pH Low_Concentration Low Reactant Concentration? Check_Reaction_Conditions->Low_Concentration Poor_Solubility Poor NHS Ester Solubility? Check_Reaction_Conditions->Poor_Solubility Loss_During_Purification Loss of Conjugate During Purification? Check_Purification->Loss_During_Purification Use_Fresh_NHS Solution: Use fresh, properly stored NHS ester. NHS_Hydrolyzed->Use_Fresh_NHS Yes Buffer_Exchange Solution: Perform buffer exchange to remove amines (e.g., Tris). Competing_Nucleophiles->Buffer_Exchange Yes Adjust_pH Solution: Adjust pH to 7.2-8.5 using a non-amine buffer. Incorrect_pH->Adjust_pH Yes Increase_Concentration Solution: Increase molar excess of NHS ester or concentrate protein. Low_Concentration->Increase_Concentration Yes Use_Organic_Solvent Solution: Dissolve NHS ester in anhydrous DMSO or DMF first. Poor_Solubility->Use_Organic_Solvent Yes Optimize_Purification Solution: Optimize purification method (e.g., column type, buffer). Loss_During_Purification->Optimize_Purification Yes

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

NHS_Ester_Reaction_Pathway NHS_Ester R-CO-NHS (NHS Ester) center_desired NHS_Ester->center_desired center_competing NHS_Ester->center_competing Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->center_desired Amide_Conjugate R-CO-NH-Protein (Stable Amide Conjugate) NHS_Leaving_Group NHS Water H₂O (Hydrolysis) Water->center_competing Hydrolyzed_Product R-COOH (Inactive Carboxylic Acid) center_desired->Amide_Conjugate Desired Reaction (pH 7.2-8.5) center_desired->NHS_Leaving_Group center_competing->NHS_Leaving_Group center_competing->Hydrolyzed_Product Competing Reaction (Rate increases with pH)

Caption: Reaction pathways for NHS ester conjugation and hydrolysis.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugation (ADC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, and to optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during your ADC experiments, helping you to identify the root cause of low yield and other common problems.

Q1: What are the most common causes of low conjugation yield?

Low yield in antibody-drug conjugation can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[][2]

  • Reagent Quality and Stoichiometry: Degradation of reagents or an inappropriate molar ratio of linker-drug to antibody can lead to poor outcomes.[2]

  • Antibody-Related Issues: The presence of interfering substances in the antibody preparation, low antibody concentration, or inherent properties of the antibody itself can affect conjugation.[2][3]

  • Linker and Payload Properties: The chemical properties of the linker and the hydrophobicity of the payload can influence reaction efficiency and lead to aggregation.[4][5][6]

  • Inefficient Purification: Loss of the conjugated antibody during purification steps is a frequent cause of low final yield.[2][7]

Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?

Optimizing reaction conditions is critical for maximizing conjugation yield. Here are key parameters to consider:

  • pH: The optimal pH depends on the conjugation chemistry. For instance, lysine-based conjugations are typically more efficient at a pH of 8.0-9.0, while cysteine-based conjugations often require a pH range of 6.5-7.5.

  • Temperature and Time: Reactions can be performed at room temperature for a few hours or at 4°C overnight.[2] It is crucial to optimize these parameters for your specific antibody and linker-drug combination to avoid incomplete reactions or degradation.[]

  • Co-solvents: For hydrophobic payloads, the addition of a small percentage of an organic co-solvent (e.g., DMSO, DMF) can improve solubility and conjugation efficiency. However, high concentrations can lead to antibody denaturation and aggregation.[6]

Troubleshooting Workflow for Suboptimal Reaction Conditions

G cluster_0 Problem Identification cluster_1 Investigation: Reaction Conditions cluster_2 Optimization & Resolution Low_Yield Low Conjugation Yield Observed Check_pH Verify pH of Reaction Buffer Low_Yield->Check_pH Check_Temp_Time Review Reaction Temperature and Incubation Time Low_Yield->Check_Temp_Time Check_Co_solvent Assess Co-solvent Concentration (if used) Low_Yield->Check_Co_solvent Optimize_pH Perform pH Scouting (e.g., pH 7.5-9.0 for Lysine) Check_pH->Optimize_pH Optimize_Temp_Time Test Different Temperature/Time Combinations (e.g., 4°C overnight vs. RT for 2h) Check_Temp_Time->Optimize_Temp_Time Optimize_Co_solvent Titrate Co-solvent Percentage Check_Co_solvent->Optimize_Co_solvent Successful_Conjugation Improved Conjugation Yield Optimize_pH->Successful_Conjugation Optimize_Temp_Time->Successful_Conjugation Optimize_Co_solvent->Successful_Conjugation

Caption: Troubleshooting workflow for suboptimal reaction conditions.

Q3: How do I know if my reagents or antibody are the source of the problem?

The quality and concentration of your starting materials are paramount.

  • Reagent Quality: Ensure that your linker-drug, and any coupling reagents, have not degraded. It is recommended to use fresh reagents whenever possible.

  • Molar Ratio: The molar ratio of the linker-drug to the antibody is a critical parameter to optimize. A higher molar excess can sometimes lead to aggregation.[2] Start with the recommended ratio from your protocol and perform a titration to find the optimal ratio for your specific components.

  • Antibody Purity and Concentration: The antibody should be highly pure (>95%) and free of interfering substances like primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), which can compete in the conjugation reaction.[3] The antibody concentration should ideally be greater than 0.5 mg/mL for efficient conjugation.[2][3] If your antibody is too dilute, it can be concentrated using appropriate spin filters.[2]

ParameterRecommended Range/ConditionPotential Impact of Deviation
Antibody Purity > 95%Lower purity can lead to side reactions and inconsistent results.[3]
Antibody Concentration > 0.5 mg/mLDilute antibody can decrease conjugation efficiency.[2][3]
Molar Ratio (Linker-Drug:Ab) Varies by chemistry, typically 5:1 to 20:1Suboptimal ratios can lead to low DAR or aggregation.[8]
Reaction Buffer Free of primary amines (e.g., Tris)Competing amines will reduce conjugation efficiency.

Q4: I am observing antibody aggregation after conjugation. What can I do to prevent this?

Antibody aggregation is a common issue, especially with hydrophobic payloads or a high drug-to-antibody ratio (DAR).[6][9]

  • Optimize Molar Ratio: A high degree of conjugation can increase hydrophobicity and lead to aggregation. Reducing the molar excess of the linker-drug may help.[2]

  • Use Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help to mitigate aggregation caused by hydrophobic payloads.[4]

  • Site-Specific Conjugation: Site-specific conjugation methods can lead to more homogeneous ADCs with a defined DAR, which can reduce the propensity for aggregation.[4]

  • Formulation: After purification, ensure the ADC is in a buffer that promotes stability. This may involve screening different pH values and excipients.

Logical Relationship of Factors Leading to Aggregation

G High_Molar_Ratio High Molar Ratio of Linker-Drug High_DAR High Drug-to-Antibody Ratio (DAR) High_Molar_Ratio->High_DAR Hydrophobic_Payload Hydrophobic Payload Increased_Hydrophobicity Increased Surface Hydrophobicity Hydrophobic_Payload->Increased_Hydrophobicity High_DAR->Increased_Hydrophobicity Aggregation Antibody Aggregation Increased_Hydrophobicity->Aggregation Low_Yield Low Final Yield Aggregation->Low_Yield

Caption: Factors contributing to antibody aggregation and subsequent low yield.

Q5: My final yield is low after purification. How can I improve recovery?

Loss of product during purification is a significant contributor to low overall yield.

  • Choice of Purification Method: Size exclusion chromatography (SEC) and tangential flow filtration (TFF) are commonly used to remove unconjugated linker-drug and other impurities.[2][10] Ensure the chosen method is suitable for your ADC and that the materials (e.g., resin, membrane) are compatible.

  • Optimize Buffer Conditions: During purification, maintain the ADC in a buffer that prevents aggregation and non-specific binding to the chromatography resin or filter membrane.[7][11]

  • Monitor Fractions: When using chromatography, carefully monitor the elution profile (e.g., UV absorbance at 280 nm) to ensure you are collecting the correct fractions containing the conjugated antibody.

Experimental Protocols

Protocol: SDS-PAGE Analysis of Antibody Conjugation

This protocol is used to qualitatively assess the success of a conjugation reaction by observing the change in molecular weight of the antibody after conjugation.

Materials:

  • Conjugated antibody sample

  • Unconjugated antibody control

  • SDS-PAGE gel and running buffer

  • Loading dye

  • Protein molecular weight standards

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare samples by mixing the antibody (conjugated and unconjugated control) with loading dye.

  • Load the samples and molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie blue and then destain.

  • Visualize the bands. A successful conjugation will show a band or a smear of bands for the conjugated antibody that has a higher molecular weight than the unconjugated antibody.[2]

Experimental Workflow for ADC Creation and Analysis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Optimized pH, Temp, Time) Antibody_Prep->Conjugation Linker_Drug_Prep Linker-Drug Preparation (Dissolution) Linker_Drug_Prep->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Analysis Characterization (SDS-PAGE, HIC, MS for DAR) Purification->Analysis

Caption: General experimental workflow for antibody-drug conjugation.

References

Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ADC aggregation during and after the conjugation process.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of ADC aggregation during conjugation?

A1: Aggregation of ADCs is a multifaceted issue primarily driven by an increase in the hydrophobicity of the antibody surface after conjugation with a often hydrophobic payload-linker.[1] This increased hydrophobicity promotes intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[1][2] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.[1][3]

  • Hydrophobic Payloads and Linkers: The intrinsic hydrophobicity of the small molecule drug and the linker chemistry are significant contributors to aggregation.[2][4] For instance, linkers like valine-citrulline (Val-Cit) are known to be hydrophobic and can increase the propensity for aggregation.[1]

  • Suboptimal Buffer Conditions: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point (pI) where it has no net charge and minimal solubility, or low ionic strength, can promote aggregation.[2]

  • Presence of Organic Solvents: Organic solvents, often used to dissolve the hydrophobic payload-linker, can induce antibody denaturation and aggregation if not effectively removed.[2]

  • Manufacturing and Storage Stress: Exposure to thermal stress (elevated temperatures), repeated freeze-thaw cycles, and mechanical stress (e.g., agitation or shear forces) can lead to protein unfolding and aggregation.[3][5]

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC aggregation?

A2: Generally, a higher DAR leads to a greater propensity for aggregation due to increased surface hydrophobicity.[1] While a universal quantitative correlation is difficult to establish as it is dependent on the specific antibody, payload, and linker, studies have consistently shown a positive correlation between DAR and the percentage of high molecular weight species (HMWS) or aggregates. For example, a study comparing ADCs with different DARs showed a significant increase in aggregation for ADCs with a DAR of 8 compared to those with a DAR of 2 or 4.[3] It is crucial to optimize the DAR to balance therapeutic efficacy with colloidal stability.[5]

Q3: Can the choice of linker chemistry influence ADC aggregation?

A3: Absolutely. The linker plays a critical role in the overall physicochemical properties of the ADC. Hydrophobic linkers, such as the commonly used valine-citrulline (Val-Cit), can contribute significantly to aggregation.[1] Conversely, incorporating hydrophilic moieties into the linker can mitigate aggregation. Strategies include:

  • Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can shield the hydrophobic payload and reduce intermolecular interactions.[5][6]

  • Charged Groups: Incorporating negatively charged groups like sulfonates or pyrophosphate diesters can increase the hydrophilicity of the linker and reduce the likelihood of aggregation.[5][7]

A comparative study demonstrated that substituting the more hydrophobic Val-Cit linker with a more hydrophilic valine-alanine (Val-Ala) linker resulted in a significant reduction in aggregation, especially at high DARs.[7]

Q4: What is solid-phase conjugation, and how does it help prevent aggregation?

A4: Solid-phase conjugation is a technique where the antibody is immobilized on a solid support, such as a resin, during the conjugation reaction.[2] This physical separation of antibody molecules prevents the newly formed, more hydrophobic ADCs from interacting with each other and aggregating during the conjugation process.[2] After the conjugation and washing steps are complete, the purified ADC is released from the solid support into a stabilizing buffer.[8] This method has been shown to be versatile and compatible with various conjugation chemistries.[9]

Troubleshooting Guide

This guide addresses common issues of ADC aggregation observed during experiments.

Problem 1: Immediate and significant precipitation or visible aggregation is observed upon addition of the payload-linker.

Potential Cause Troubleshooting Action
High local concentration of hydrophobic payload-linker Add the payload-linker solution slowly and with gentle, continuous mixing to the antibody solution to avoid localized high concentrations.
Use of a high percentage of organic co-solvent Minimize the concentration of the organic co-solvent (e.g., DMSO) used to dissolve the payload-linker. Aim for a final concentration of <10% (v/v) if possible.
Suboptimal pH of the conjugation buffer Ensure the pH of the conjugation buffer is not at or near the isoelectric point (pI) of the antibody. A pH screen is recommended to identify the optimal pH for both conjugation efficiency and ADC stability.
Low ionic strength of the buffer Increase the ionic strength of the conjugation buffer by adding salt (e.g., 150 mM NaCl) to help shield electrostatic interactions that can contribute to aggregation.

Problem 2: Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (HMWS) after conjugation.

Potential Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the payload-linker used in the conjugation reaction to achieve a lower average DAR.
Hydrophobicity of the payload and/or linker If possible, consider using a more hydrophilic payload or incorporating hydrophilic spacers (e.g., PEG) into the linker design.[1]
Suboptimal formulation post-conjugation Perform a buffer exchange into a formulation buffer optimized for stability. This may involve screening different pH values and excipients.
Residual organic solvent Ensure efficient removal of any organic solvents used during conjugation through purification methods like tangential flow filtration (TFF) or dialysis.

Problem 3: ADC aggregation increases over time during storage.

Potential Cause Troubleshooting Action
Suboptimal storage buffer Conduct a formulation screening study to identify the optimal buffer pH and excipients for long-term stability. Consider buffers like histidine or citrate.
Absence of stabilizing excipients Add stabilizing excipients to the formulation. Common examples include surfactants (e.g., Polysorbate 20 or 80 at 0.01-0.1%), sugars (e.g., sucrose (B13894) or trehalose (B1683222) at 5-10%), and amino acids (e.g., arginine at 50-250 mM).[1]
Freeze-thaw instability Minimize the number of freeze-thaw cycles. Aliquot the ADC into single-use volumes before freezing. Consider if lyophilization is a suitable alternative for long-term storage.
Exposure to light or elevated temperatures Store the ADC protected from light and at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen solutions).

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

Antibody-PayloadDAR% High Molecular Weight Species (HMWS)
Trastuzumab-MMAE2< 1%
Trastuzumab-MMAE4~2%
Trastuzumab-MMAE8> 10%
Note: Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific ADC and analytical method.

Table 2: Influence of Linker Hydrophilicity on ADC Aggregation (DAR ~7-8)

Linker% Aggregation (HMWS)
Val-Cit (hydrophobic)1.80%
Val-Ala (more hydrophilic)No significant increase
Data adapted from a comparative study.[7]

Table 3: Common Stabilizing Excipients and Their Typical Concentrations

Excipient ClassExampleTypical Concentration RangePrimary Function
SurfactantsPolysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.
SugarsSucrose, Trehalose5% - 10% (w/v)Stabilizes protein structure, acts as a cryo/lyoprotectant.
Amino AcidsArginine, Glycine50 - 250 mMSuppresses aggregation and can increase solubility.
Buffering AgentsHistidine, Citrate, Phosphate10 - 50 mMMaintains an optimal pH for stability, away from the pI.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To quantify the amount of monomer, aggregate, and fragment in an ADC sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[10]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4.[11]

  • ADC sample.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved (typically requires at least 10 column volumes).

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.[12]

    • If necessary, centrifuge the sample at >10,000 x g for 5 minutes to remove any large, insoluble particles.

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the elution profile at a UV wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area to determine the purity of the ADC.

Protocol 2: Solid-Phase Conjugation of an Engineered Cysteine Antibody

Objective: To perform ADC conjugation while minimizing aggregation by immobilizing the antibody on a solid support.

Materials:

  • Protein A agarose (B213101) beads.

  • Human IgG1 with engineered cysteines.

  • DPBS (Dulbecco's Phosphate Buffered Saline), pH 7.4.

  • Reducing Buffer: DPBS containing 2.22 mM TCEP and 5 mM EDTA.

  • Reoxidation Buffer: DPBS containing 0.85 mM dehydroascorbic acid (DHA).

  • Linker-payload solution (e.g., maleimide-functionalized).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0.

  • Neutralization Buffer: 1 M Tris, pH 8.0.

Methodology:

  • Antibody Immobilization:

    • Equilibrate Protein A agarose beads with DPBS.

    • Incubate the antibody solution with the equilibrated beads to allow for binding.

    • Wash the beads with DPBS to remove any unbound antibody.

  • Reduction:

    • Add the fresh reducing buffer to the antibody-bound beads and incubate to reduce the engineered cysteines.

    • Wash the beads with DPBS containing 5 mM EDTA to remove the reducing agent.

  • Conjugation:

    • Add the linker-payload solution to the beads and incubate to allow for conjugation to the reduced cysteines.

  • Washing:

    • Wash the beads extensively with DPBS to remove any unreacted linker-payload.

  • Elution:

    • Add the elution buffer to the beads to release the conjugated ADC.

    • Collect the eluate.

  • Neutralization:

    • Immediately neutralize the eluate by adding the neutralization buffer.

  • Buffer Exchange:

    • Perform a buffer exchange into the final formulation buffer using methods such as dialysis or TFF.

Visualizations

ADC_Aggregation_Causes ADC Antibody-Drug Conjugate (ADC) Hydrophobicity Increased Surface Hydrophobicity ADC->Hydrophobicity Conjugation Aggregation Aggregation Hydrophobicity->Aggregation HighDAR High DAR HighDAR->Hydrophobicity HydrophobicPayload Hydrophobic Payload/Linker HydrophobicPayload->Hydrophobicity SuboptimalBuffer Suboptimal Buffer (pH, Ionic Strength) SuboptimalBuffer->Aggregation Stress Process/Storage Stress (Temp, Freeze-Thaw) Stress->Aggregation Troubleshooting_Workflow Start ADC Aggregation Observed Characterize Characterize Aggregates (SEC, DLS) Start->Characterize IdentifyCause Identify Potential Cause Characterize->IdentifyCause Conjugation Conjugation Process IdentifyCause->Conjugation Immediate Aggregation Formulation Formulation/ Storage IdentifyCause->Formulation Gradual Aggregation OptimizeConjugation Optimize Conjugation: - Lower DAR - Modify Linker - Solid-Phase Method Conjugation->OptimizeConjugation OptimizeFormulation Optimize Formulation: - pH/Buffer Screen - Add Excipients - Control Storage Formulation->OptimizeFormulation Reanalyze Re-analyze for Aggregation OptimizeConjugation->Reanalyze OptimizeFormulation->Reanalyze Prevention_Strategies Prevention Strategies to Prevent ADC Aggregation ConjugationControl Conjugation Process Control Prevention->ConjugationControl FormulationDesign Formulation Design Prevention->FormulationDesign LinkerPayload Linker-Payload Engineering Prevention->LinkerPayload SolidPhase Solid-Phase Conjugation ConjugationControl->SolidPhase OptimizeDAR Optimize DAR ConjugationControl->OptimizeDAR BufferScreen pH & Ionic Strength Screening FormulationDesign->BufferScreen AddExcipients Use of Stabilizing Excipients FormulationDesign->AddExcipients HydrophilicLinkers Hydrophilic Linkers (e.g., PEG) LinkerPayload->HydrophilicLinkers HydrophilicPayloads Hydrophilic Payloads LinkerPayload->HydrophilicPayloads

References

Technical Support Center: Strategies to Control the Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy, safety, and pharmacokinetic profile of ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it important to control?

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] Controlling the DAR is crucial because it directly impacts the ADC's therapeutic index.[1][3][4]

  • Low DAR: A low DAR may lead to reduced potency and therapeutic efficacy as an insufficient amount of the cytotoxic payload is delivered to the target cells.[2][5][]

  • High DAR: Conversely, a high DAR can negatively affect the ADC's pharmacokinetic properties, leading to faster clearance from circulation and increased off-target toxicity.[2][3][4][5][7] It can also lead to aggregation and reduced solubility.[][8]

Therefore, achieving a well-defined and consistent DAR is a key objective in ADC development to ensure a balanced and optimal therapeutic window.[1][9]

Q2: What are the primary strategies for controlling the DAR?

There are two main categories of conjugation strategies to control the DAR: non-specific and site-specific conjugation.

  • Non-Specific Conjugation: This traditional approach utilizes the native amino acid residues on the antibody, primarily lysines and cysteines, for drug attachment.[]

    • Lysine (B10760008) Conjugation: Antibodies have numerous solvent-accessible lysine residues, making them readily available for conjugation.[11][12] However, this abundance often leads to a heterogeneous mixture of ADCs with a wide range of DAR values (typically 0-8).[][13]

    • Cysteine Conjugation: This method involves the reduction of inter-chain disulfide bonds to generate reactive thiol groups for conjugation.[14] While it offers more control than lysine conjugation, it still produces a heterogeneous mixture of species.[14]

  • Site-Specific Conjugation: These advanced techniques enable the precise attachment of drugs at specific, pre-determined sites on the antibody, resulting in a more homogeneous ADC product with a defined DAR.[1][] Methods include:

    • Engineered Cysteines (e.g., THIOMAB™): Involves genetically engineering cysteine residues at specific locations on the antibody backbone.[]

    • Enzymatic Conjugation: Utilizes enzymes like transglutaminase or sortase A to catalyze the site-specific attachment of the drug-linker.[1][15]

    • Incorporation of Non-Natural Amino Acids (nnAAs): Introduces amino acids with unique reactive groups into the antibody sequence, providing orthogonal conjugation handles.[]

    • Glycan Remodeling: Modifies the native glycans on the antibody to create sites for drug conjugation.[]

Q3: How do I choose the right conjugation strategy for my ADC?

The choice of conjugation strategy depends on several factors, including the desired DAR, the properties of the antibody and payload, and the intended therapeutic application.

Conjugation StrategyKey Considerations
Lysine Conjugation - Simple and well-established method.[11][16] - Results in a heterogeneous mixture of ADCs.[13] - May be suitable for initial proof-of-concept studies.
Cysteine Conjugation - Offers better control over DAR compared to lysine conjugation.[14] - Can still produce a heterogeneous product.[14] - Requires a reduction step which can impact antibody stability.[14]
Site-Specific Conjugation - Produces a homogeneous ADC with a defined DAR.[1][17] - Generally leads to improved pharmacokinetics and a wider therapeutic window.[1][15] - Requires antibody engineering or specialized enzymatic methods.[1][]
Q4: What analytical techniques are used to determine the DAR?

Several analytical methods are employed to measure the average DAR and assess the distribution of different drug-loaded species.[2][5][18]

Analytical TechniquePrincipleAdvantagesLimitations
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component and thereby the average DAR.[5][18][]Simple, rapid, and convenient for determining average DAR.[5][18][]Does not provide information on the distribution of different DAR species.[5] Requires that the drug has a distinct UV/Vis absorbance from the antibody.[2][18]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. As the number of conjugated drug molecules increases, the hydrophobicity of the ADC generally increases, leading to longer retention times on the HIC column.[2][5][18]Considered the gold standard for determining DAR distribution and average DAR, especially for cysteine-linked ADCs.[18] The elution conditions are mild, preserving the native structure of the ADC.[2]May not be suitable for lysine-conjugated ADCs as they often elute as a single broad peak.[18] High DAR species (e.g., DAR > 6) can be difficult to resolve.[20]
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules based on their polarity. For ADCs, it is often used after a reduction step to separate the light and heavy chains, allowing for the determination of drug load on each chain.[5][18]Provides high-resolution separation and is effective for calculating the average DAR of reduced ADCs.[18][]Denaturing conditions can disrupt the native structure of the ADC.[18] Not suitable for analyzing intact, non-covalently associated ADCs.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify different ADC species based on their mass-to-charge ratio.[5][18]Provides detailed information on the DAR distribution and can identify different drug-loaded species.[5] Can also be used to analyze the location of conjugation.Requires specialized equipment and expertise. Pre-processing steps like deglycosylation and reduction may be necessary.[18]

Troubleshooting Guides

Issue 1: High Heterogeneity and Wide DAR Distribution in the Final ADC Product

Possible Causes:

  • Non-specific conjugation chemistry: Lysine conjugation, in particular, often leads to a broad distribution of DAR species due to the high number of available lysine residues.[][13]

  • Inconsistent reaction conditions: Variations in pH, temperature, reaction time, and reagent stoichiometry can significantly impact the conjugation efficiency and lead to batch-to-batch variability.[1]

  • Suboptimal purification: Inadequate removal of unconjugated antibody, free drug, and other impurities can contribute to the heterogeneity of the final product.[21]

Troubleshooting Steps:

  • Optimize Reaction Parameters:

    • Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody. Perform titration experiments to determine the optimal ratio for achieving the desired average DAR.[1]

    • pH: The pH of the reaction buffer can influence the reactivity of the amino acid residues. For lysine conjugation, a pH range of 7-9 is typically used.

    • Temperature and Time: Monitor and control the reaction temperature and time to ensure consistent conjugation. Shorter reaction times or lower temperatures may reduce the extent of conjugation.[1]

  • Consider Site-Specific Conjugation: If high homogeneity is a critical requirement, transitioning to a site-specific conjugation strategy is highly recommended.[1][]

  • Improve Purification Methods:

    • Utilize chromatography techniques such as size-exclusion chromatography (SEC) to remove aggregates and hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to separate different DAR species.

Workflow for Optimizing Conjugation Reaction

G cluster_0 Reaction Optimization A Define Target DAR B Select Conjugation Chemistry (e.g., Lysine, Cysteine) A->B C Perform Stoichiometry Titration (Drug-Linker:Antibody Ratio) B->C D Optimize Reaction Buffer (pH, Co-solvents) C->D E Optimize Physical Parameters (Temperature, Time) D->E F Analyze DAR by HIC/LC-MS E->F G Iterate until Target DAR is Achieved F->G G->C Re-optimize

Caption: A logical workflow for optimizing conjugation reaction parameters to achieve the desired Drug-to-Antibody Ratio.

Issue 2: ADC Aggregation and Poor Solubility

Possible Causes:

  • High DAR with hydrophobic payloads: The conjugation of multiple hydrophobic drug molecules can significantly increase the overall hydrophobicity of the ADC, leading to aggregation.[8]

  • Inappropriate buffer conditions: The pH, ionic strength, and presence of excipients in the formulation buffer can impact the stability and solubility of the ADC.

  • Stress during processing: Physical stresses such as agitation, freezing/thawing, and filtration can induce aggregation.

Troubleshooting Steps:

  • Modify the Drug-Linker Design:

    • Introduce Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the payload and improve the solubility of the ADC.[8]

  • Optimize the Formulation:

    • Buffer Screening: Evaluate different buffer systems (e.g., histidine, citrate) and pH levels to identify the optimal conditions for ADC stability.

    • Add Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) in the formulation to prevent aggregation.

  • Control the DAR: Aim for a lower average DAR if aggregation is a persistent issue, especially with highly hydrophobic payloads.[]

Signaling Pathway of Hydrophobicity-Induced Aggregation

G cluster_0 Aggregation Pathway cluster_1 Mitigation Strategies A High DAR with Hydrophobic Payload B Increased ADC Hydrophobicity A->B C Intermolecular Hydrophobic Interactions B->C D ADC Aggregation C->D E Reduced Solubility & Stability D->E F Use Hydrophilic Linker (e.g., PEG) F->B Reduces G Optimize Formulation (pH, Excipients) G->D Prevents H Control DAR to a Lower Value H->A Reduces

Caption: The pathway of ADC aggregation driven by high hydrophobicity and strategies to mitigate this issue.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based ADC Conjugation

This protocol outlines a general method for conjugating a maleimide-containing drug-linker to an antibody via reduced inter-chain disulfide bonds.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker solution (dissolved in a compatible organic solvent like DMSO)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification column (e.g., SEC or HIC)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer.

    • Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).

  • Reduction of Disulfide Bonds:

    • Add a molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP per antibody) to the antibody solution.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to achieve partial reduction of the inter-chain disulfides.

  • Conjugation:

    • Add the drug-linker solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized based on the desired DAR.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.

    • Incubate for a short period (e.g., 15-30 minutes).

  • Purification:

    • Purify the ADC using an appropriate chromatography method (e.g., SEC) to remove excess drug-linker, quenching reagent, and any aggregates.

  • Characterization:

    • Determine the average DAR and DAR distribution using HIC or LC-MS.

    • Assess the purity and aggregation level by SEC.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Butyl or Phenyl-based)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10% isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Experimental Workflow for HIC-based DAR Analysis

G cluster_0 HIC Analysis Workflow A Prepare ADC Sample (Dilute in Mobile Phase A) B Equilibrate HIC Column A->B C Inject Sample B->C D Elute with Salt Gradient C->D E Detect at 280 nm D->E F Integrate Peak Areas E->F G Calculate Average DAR F->G

Caption: A streamlined workflow for determining the Drug-to-Antibody Ratio using Hydrophobic Interaction Chromatography.

References

Technical Support Center: Troubleshooting Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting support for researchers and scientists working with antibody-drug conjugates (ADCs) that utilize cleavable linkers. Find answers to common issues encountered during development, characterization, and in vitro/in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Premature Drug Release in Plasma Stability Assays

Question: My ADC with a pH-sensitive (e.g., hydrazone) linker shows significant premature drug release (e.g., >20% in 72 hours) during in vitro plasma stability assays. What are the potential causes and how can I troubleshoot this?

Answer: Premature drug release from pH-sensitive linkers in plasma is a common issue that can lead to off-target toxicity and a reduced therapeutic window. The primary cause is often the inherent instability of the linker at physiological pH (7.4), which is not acidic enough for efficient cleavage at the target site but can still lead to slow, cumulative hydrolysis over time.

Troubleshooting Steps:

  • Confirm Assay Conditions: Ensure your in vitro plasma assay is correctly configured.

    • pH Control: Verify that the pH of the plasma is strictly maintained at 7.4 throughout the experiment. Small drifts in pH can accelerate hydrolysis.

    • Plasma Quality: Use fresh, high-quality plasma (e.g., from reputable suppliers) and handle it correctly to avoid freeze-thaw cycles that can alter its composition.

  • Linker Modification: If assay conditions are correct, the issue likely lies with the linker chemistry.

    • Increase Steric Hindrance: Introducing bulky groups near the hydrolyzable bond can sterically shield it from hydrolysis. For example, incorporating methyl groups on the linker adjacent to the hydrazone bond has been shown to enhance stability.

    • Electronic Modification: Modifying the electronic properties of the linker can also increase its stability at pH 7.4.

  • Alternative Linker Chemistry: If modifications are not feasible or effective, consider switching to a different type of cleavable linker with higher plasma stability. Protease-cleavable or disulfide linkers are common alternatives.

A logical workflow for troubleshooting this issue is presented below.

G start High premature drug release in plasma stability assay check_assay Step 1: Verify Assay Conditions start->check_assay ph_control Is pH strictly at 7.4? check_assay->ph_control No plasma_quality Is plasma fresh & handled correctly? check_assay->plasma_quality No linker_issue Step 2: Investigate Linker Chemistry check_assay->linker_issue Yes, conditions are correct re_evaluate Re-evaluate ADC Stability ph_control->re_evaluate Yes plasma_quality->re_evaluate Yes modify_linker Option A: Modify Linker (Steric/Electronic Hindrance) linker_issue->modify_linker change_linker Option B: Switch Linker Type (e.g., to Protease-Cleavable) linker_issue->change_linker modify_linker->re_evaluate change_linker->re_evaluate end Problem Resolved re_evaluate->end G adc ADC in Extracellular Space binding 1. Binding to Cell Surface Antigen adc->binding internalization 2. Internalization (Endocytosis) binding->internalization fail1 Failure Point: Low Antigen Expression binding->fail1 endosome Early Endosome internalization->endosome fail2 Failure Point: Poor Internalization internalization->fail2 lysosome 3. Trafficking to Lysosome endosome->lysosome cleavage 4. Protease (e.g., Cathepsin B) Mediated Cleavage lysosome->cleavage fail3 Failure Point: Incorrect Trafficking lysosome->fail3 release 5. Payload Release & Action cleavage->release fail4 Failure Point: Low Protease Activity or Resistant Linker cleavage->fail4

Technical Support Center: Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for heterobifunctional crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conjugation efficiency with heterobifunctional crosslinkers?

Low conjugation efficiency is a frequent issue that can arise from several factors throughout the two-step conjugation process. The primary areas to investigate include the integrity of the crosslinker, the reactivity of the functional groups on your biomolecules, the reaction conditions, and the purification methods.[1]

Q2: How do I choose the appropriate buffer for my crosslinking reaction?

The choice of buffer is critical for successful conjugation. For the N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine (B10760008) residues), a buffer with a pH between 7.2 and 8.5 is recommended.[2][3] For the maleimide (B117702) reaction with sulfhydryl groups (e.g., cysteine residues), a pH range of 6.5 to 7.5 is optimal to ensure high specificity and stability.[2] It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) as they will compete with the target molecules for the reactive ends of the crosslinker.[1][4]

Q3: How can I prevent hydrolysis of the reactive groups on my crosslinker?

Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions. To minimize this, always prepare solutions of the crosslinker immediately before use and avoid storing them in solution.[2][4] NHS ester hydrolysis increases with pH, while the maleimide group is more stable but can hydrolyze at a pH above 7.5.[2][4] Using a two-step conjugation process, where the less stable NHS ester is reacted first, followed by purification before the maleimide reaction, can help mitigate hydrolysis.[2]

Q4: My protein doesn't have free sulfhydryl groups. How can I use a maleimide-containing crosslinker?

If your protein of interest has disulfide bonds, these can be reduced to generate free sulfhydryl groups. A common method is to use Tris(2-carboxyethyl)phosphine (TCEP), a thiol-free reducing agent.[5][6][7] After reduction, the TCEP must be removed, typically by a desalting column, before introducing the maleimide crosslinker.[5] Alternatively, sulfhydryl groups can be introduced into a molecule by modifying primary amines with reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (B1205332) (Traut's Reagent).[5]

Troubleshooting Guides

Issue 1: Low or No Signal from the Final Conjugate

Possible Causes and Solutions:

  • Low Antibody/Protein Concentration: For efficient conjugation, a starting antibody or protein concentration of at least 0.5 mg/mL is recommended.[8] If your sample is too dilute, consider concentrating it before proceeding.

  • Impure Antibody/Protein: Impurities containing primary amines can compete with your target molecule for the NHS ester, reducing conjugation efficiency. It is recommended to use an antibody or protein that is >95% pure.[8]

  • Inactive Crosslinker: The crosslinker may have hydrolyzed due to improper storage or handling. Store heterobifunctional crosslinkers in a desiccated environment at the recommended temperature and allow them to warm to room temperature before opening to prevent condensation.[4] Always prepare the crosslinker solution immediately before use.[2][4]

  • Suboptimal Reaction Conditions: Ensure the pH, temperature, and incubation times are within the recommended ranges for both the NHS ester and maleimide reactions. (See Table 1 for details).

Issue 2: High Background or Non-Specific Binding

Possible Causes and Solutions:

  • Reaction of Maleimide with Amines: At a pH above 7.5, maleimides can start to react with primary amines, leading to non-specific conjugation.[2] Maintain the pH of the maleimide reaction between 6.5 and 7.5 for optimal specificity.[2]

  • Insufficient Quenching: Failure to quench unreacted crosslinker can lead to non-specific binding in downstream applications. After each conjugation step, consider adding a quenching agent. For NHS esters, Tris or glycine (B1666218) can be used.[2][3] For maleimides, a free thiol like L-cysteine or β-mercaptoethanol can be added.[2][]

  • Inefficient Purification: Inadequate removal of excess crosslinker and other reagents after conjugation can result in high background. Use appropriate purification methods such as size-exclusion chromatography or dialysis.[2][10]

Issue 3: Formation of Aggregates

Possible Causes and Solutions:

  • High Molar Excess of Crosslinker: Using a large excess of a homobifunctional crosslinker can lead to intermolecular crosslinking and aggregation. While heterobifunctional crosslinkers are used in a two-step process to avoid this, using too high a concentration in the first step can still lead to issues. Start with a 5- to 20-fold molar excess of the crosslinker over the protein and optimize as needed.[2]

  • Hydrophobicity of the Conjugated Molecule: The addition of a hydrophobic payload can lead to aggregation of the final conjugate.[] The inclusion of a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), in the crosslinker can help to mitigate this.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS-Ester and Maleimide Chemistries

ParameterNHS-Ester ReactionMaleimide Reaction
Optimal pH Range 7.2 - 8.5[1][2]6.5 - 7.5[1][2]
Recommended Buffers Phosphate, Bicarbonate/Carbonate, HEPES, Borate[3]Phosphate, HEPES
Incubation Temperature Room Temperature or 4°C[1][3]Room Temperature or 4°C[1][4]
Incubation Time 30 - 60 minutes (RT) or 2 - 4 hours (4°C)[1]30 - 60 minutes (RT) or 2 hours (4°C)[1][4]
Incompatible Buffer Components Primary amines (Tris, glycine)[1][3]Thiols (DTT, β-mercaptoethanol)[1]

Table 2: Hydrolysis Half-life of NHS Esters

pHTemperatureHalf-life
7.00°C4 - 5 hours[3]
8.64°C10 minutes[3]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using an NHS-Maleimide Crosslinker

This protocol outlines the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).

Step 1: Activation of Protein A with the NHS-Ester

  • Preparation of Reactants:

    • Dissolve Protein A in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[10]

    • Immediately before use, dissolve the NHS-maleimide crosslinker in an anhydrous organic solvent like DMSO or DMF to a concentration of 5-20 mM.[2][5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.[2]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Purification:

    • Remove excess, unreacted crosslinker using a desalting column or dialysis.[2] Equilibrate the column or dialysis buffer to the buffer required for the maleimide reaction (pH 6.5-7.5).[2]

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B

  • Preparation of Reactants:

    • Ensure Protein B is in a sulfhydryl-free buffer at pH 6.5-7.5 and has a free (reduced) sulfhydryl group.

    • If necessary, reduce disulfide bonds with TCEP (see Protocol 2) and subsequently remove the reducing agent.[2]

  • Conjugation Reaction:

    • Add the maleimide-activated Protein A to the solution of Protein B. A 10- to 20-fold molar excess of the activated protein over the thiol-containing protein is often used.[2]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching (Optional):

    • Add a quenching solution (e.g., L-cysteine) to cap any unreacted maleimide groups and incubate for 15-30 minutes at room temperature.[2][10]

  • Final Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.[2][10]

Protocol 2: Reduction of Protein Disulfide Bonds using TCEP
  • Prepare TCEP Solution: Prepare a 2.5 mM TCEP solution in a suitable reducing buffer.[12]

  • Reduction Reaction: Add the TCEP solution to your protein sample to achieve a final TCEP concentration of 50 µM.[12] Incubate at 37°C for 2 hours with gentle mixing.[12] For more robust reduction, a 10-100 fold molar excess of TCEP can be used for 20-30 minutes at room temperature.

  • Removal of TCEP: Remove the TCEP from the reduced protein sample using a desalting or spin column.[5][12]

Protocol 3: Quantification of Labeling Efficiency

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate.

  • Measure Absorbance: Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (e.g., a fluorescent dye).[13]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε

    • Where A₂₈₀ is the absorbance at 280 nm, Aₘₐₓ is the absorbance at the maximum wavelength of the label, CF is the correction factor for the label's absorbance at 280 nm, and ε is the molar extinction coefficient of the protein.[13]

  • Calculate Label Concentration:

    • Label Concentration (M) = Aₘₐₓ / ε_label

    • Where ε_label is the molar extinction coefficient of the label.

  • Calculate Degree of Labeling:

    • DOL = Label Concentration / Protein Concentration

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Activation cluster_step2 Step 2: Maleimide Conjugation A_prep Prepare Protein A (pH 7.2-8.5) React1 React Protein A + Crosslinker A_prep->React1 X_prep Prepare Crosslinker (in DMSO/DMF) X_prep->React1 Purify1 Purify Activated Protein A React1->Purify1 React2 React Activated A + Protein B Purify1->React2 B_prep Prepare Protein B (pH 6.5-7.5) B_prep->React2 Quench Quench Reaction (Optional) React2->Quench Purify2 Purify Final Conjugate Quench->Purify2 troubleshooting_workflow cluster_causes cluster_solutions start Low Conjugate Yield? cause1 Check Crosslinker Integrity (Hydrolysis?) start->cause1 cause2 Verify Protein Reactivity (Concentration, Purity) start->cause2 cause3 Optimize Reaction Conditions (pH, Time, Temp) start->cause3 cause4 Assess Purification Method start->cause4 sol1 Use fresh crosslinker solution cause1->sol1 sol2 Ensure >0.5 mg/mL & >95% purity cause2->sol2 sol3 Adjust pH and incubation parameters cause3->sol3 sol4 Select appropriate chromatography cause4->sol4 reaction_pathways cluster_nhs NHS Ester Reaction cluster_maleimide Maleimide Reaction Protein-NH2 Protein-NH2 Amide Bond Amide Bond Protein-NH2->Amide Bond + NHS-Ester NHS-Ester NHS-Ester Protein-SH Protein-SH Thioether Bond Thioether Bond Protein-SH->Thioether Bond + Maleimide Maleimide Maleimide

References

Validation & Comparative

A Head-to-Head Comparison of SPDP-C6-Gly-Leu-NHS Ester and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The choice of linker technology is paramount in ADC design, critically influencing stability, efficacy, and the overall therapeutic index. This guide provides an objective, data-driven comparison of two widely utilized crosslinkers: the cleavable SPDP-C6-Gly-Leu-NHS ester and the non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Linkers

This compound is a heterobifunctional, cleavable linker. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, a dipeptide spacer (Gly-Leu), a C6 spacer to enhance solubility and flexibility, and a pyridyldithiol (SPDP) group that forms a reducible disulfide bond with a thiol-containing payload. The key feature of this linker is its susceptibility to cleavage by intracellular enzymes, such as cathepsins, leading to the release of the unmodified payload within the target cell.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional, non-cleavable linker. It also contains an NHS ester for reaction with antibody amines. However, its other reactive group is a maleimide (B117702), which forms a stable thioether bond with sulfhydryl groups on the payload. The cyclohexane (B81311) bridge in its structure imparts rigidity and stability.[1] Unlike cleavable linkers, drug release from an SMCC-based ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome, which releases the payload still attached to the linker and a single amino acid.[2][3]

Mechanism of Action and Conjugation Chemistry

The distinct chemistries of these two linkers dictate their conjugation strategies and subsequent mechanisms of payload release.

Linker_Mechanisms cluster_SPDP This compound (Cleavable) cluster_SMCC SMCC (Non-Cleavable) SPDP_Ab Antibody SPDP_ADC ADC SPDP_Ab->SPDP_ADC NHS Ester Reaction (Lysine Amine) SPDP_Linker This compound SPDP_Linker->SPDP_ADC SPDP_Payload Thiol-Payload SPDP_Payload->SPDP_ADC Disulfide Bond Formation SPDP_Internalization Internalization SPDP_ADC->SPDP_Internalization SPDP_Lysosome Lysosome (Enzymatic Cleavage) SPDP_Internalization->SPDP_Lysosome SPDP_Release Released Payload SPDP_Lysosome->SPDP_Release SPDP_Bystander Bystander Effect SPDP_Release->SPDP_Bystander SMCC_Ab Antibody SMCC_ADC ADC SMCC_Ab->SMCC_ADC NHS Ester Reaction (Lysine Amine) SMCC_Linker SMCC SMCC_Linker->SMCC_ADC SMCC_Payload Thiol-Payload SMCC_Payload->SMCC_ADC Thioether Bond Formation SMCC_Internalization Internalization SMCC_ADC->SMCC_Internalization SMCC_Lysosome Lysosome (Antibody Degradation) SMCC_Internalization->SMCC_Lysosome SMCC_Release Released Payload- Linker-Amino Acid SMCC_Lysosome->SMCC_Release SMCC_No_Bystander No Bystander Effect SMCC_Release->SMCC_No_Bystander

Figure 1. Conjugation and payload release mechanisms.

Performance Comparison: this compound vs. SMCC

The choice between a cleavable and non-cleavable linker has profound implications for the performance of an ADC. While direct head-to-head comparative data for this compound and SMCC is limited, we can infer performance characteristics from studies on similar linker types.

Performance MetricThis compound (Cleavable)SMCC (Non-Cleavable)Key Considerations
Conjugation Efficiency High, NHS ester chemistry is robust.High, NHS ester and maleimide chemistries are well-established.Both methods can achieve high conjugation efficiency, though optimization of reaction conditions is crucial to minimize aggregation.[4]
Drug-to-Antibody Ratio (DAR) Typically results in a heterogeneous mixture with a DAR range of 0-8.Also produces a heterogeneous mixture with a DAR of 0-8.Both linkers react with surface-exposed lysines, leading to heterogeneity. Site-specific conjugation methods can be employed to achieve a more uniform DAR. Most ADCs are limited to a DAR between 2-4 to maintain favorable pharmacokinetics.
Plasma Stability Generally lower than non-cleavable linkers due to the potential for premature disulfide bond reduction or peptide cleavage.[5] However, peptide linkers like triglycyl have shown stability comparable to SMCC in vivo.[6]Higher plasma stability due to the robust thioether bond.[2][5] This can lead to a more favorable safety profile by minimizing premature drug release.[5]Linker stability is a critical determinant of the therapeutic window. Premature drug release can lead to off-target toxicity.[7]
Mechanism of Payload Release Enzymatic cleavage of the dipeptide and/or reduction of the disulfide bond in the intracellular environment.Proteolytic degradation of the antibody backbone in the lysosome.[2]The release mechanism dictates the form of the released drug.
Bystander Effect High potential. The released, unmodified payload can be membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8][]Low to negligible. The released payload-linker-amino acid complex is typically charged and less membrane-permeable.[8][10][11]The bystander effect is advantageous for treating heterogeneous tumors where not all cells express the target antigen.[8][]
In Vitro Cytotoxicity (IC50) ADCs with cleavable peptide linkers have demonstrated high potency, with IC50 values in the low pM to nM range.[6][12] For example, a sulfatase-cleavable linker ADC showed an IC50 of 61 pM, while a non-cleavable ADC had an IC50 of 609 pM.[6]Can be less potent in vitro compared to some cleavable linker ADCs, as the attached linker-amino acid may reduce the drug's activity.Potency is highly dependent on the payload, target cell line, and antigen expression levels.
In Vivo Efficacy Can be highly effective. Some studies have shown that ADCs with certain cleavable linkers are more active in vivo than SMCC-based ADCs at the same dose.[6]Can be very effective, particularly for hematological malignancies and tumors with high, uniform antigen expression.[3]The optimal linker for in vivo efficacy is context-dependent, balancing stability in circulation with efficient payload release at the tumor site.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs.

Protocol 1: Antibody Conjugation with this compound

This protocol describes a two-step conjugation process. First, the antibody is modified with the this compound, and then the payload is conjugated to the modified antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing payload

  • Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Antibody-Linker Reaction: a. Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. b. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker: Purify the linker-modified antibody using a desalting column equilibrated with Reaction Buffer to remove unreacted linker.

  • Payload Conjugation: a. Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified linker-modified antibody. b. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of ADC: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and any aggregates.

  • Characterization: Characterize the ADC for protein concentration, drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry, and purity by SDS-PAGE and SEC-HPLC.

SPDP_Conjugation_Workflow Start Start Prepare_Ab Prepare Antibody (in amine-free buffer) Start->Prepare_Ab Prepare_Linker Prepare this compound (in DMSO) Start->Prepare_Linker React_Ab_Linker React Antibody with Linker (1-2 hours, RT) Prepare_Ab->React_Ab_Linker Prepare_Linker->React_Ab_Linker Purify_Ab_Linker Purify Linker-Modified Antibody (Desalting Column) React_Ab_Linker->Purify_Ab_Linker Add_Payload Add Thiol-Payload Purify_Ab_Linker->Add_Payload React_ADC Incubate to Form ADC (2-4 hours, RT or 4°C) Add_Payload->React_ADC Purify_ADC Purify ADC (Size-Exclusion Chromatography) React_ADC->Purify_ADC Characterize Characterize ADC (DAR, Purity) Purify_ADC->Characterize

Figure 2. This compound conjugation workflow.
Protocol 2: Antibody Conjugation with SMCC

This protocol outlines the sequential two-step reaction for SMCC-mediated conjugation.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Thiol-containing payload

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2)

  • Quenching solution for maleimide (e.g., L-cysteine or N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer.

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Antibody Activation (Amine Reaction): a. Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution. b. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer.

  • Payload Conjugation (Thiol Reaction): a. Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

  • Purification of ADC: Purify the final ADC using size-exclusion chromatography.

  • Characterization: Characterize the ADC for protein concentration, DAR, and purity.

SMCC_Conjugation_Workflow Start Start Prepare_Ab Prepare Antibody (in amine-free buffer) Start->Prepare_Ab Prepare_SMCC Prepare SMCC (in DMSO/DMF) Start->Prepare_SMCC Activate_Ab Activate Antibody with SMCC (30-60 min, RT) Prepare_Ab->Activate_Ab Prepare_SMCC->Activate_Ab Purify_Activated_Ab Purify Maleimide-Activated Antibody (Desalting Column) Activate_Ab->Purify_Activated_Ab Add_Payload Add Thiol-Payload Purify_Activated_Ab->Add_Payload React_ADC Incubate to Form ADC (1-2 hours, RT) Add_Payload->React_ADC Quench Quench Unreacted Maleimides (e.g., L-cysteine) React_ADC->Quench Purify_ADC Purify ADC (Size-Exclusion Chromatography) Quench->Purify_ADC Characterize Characterize ADC (DAR, Purity) Purify_ADC->Characterize

Figure 3. SMCC conjugation workflow.

Conclusion

The selection between this compound and SMCC is a critical decision in ADC development that must be guided by the specific therapeutic strategy.

  • This compound is advantageous when a bystander effect is desired, which is particularly beneficial for treating solid, heterogeneous tumors. The cleavable nature of the linker allows for the release of the unmodified, potent payload, potentially leading to higher efficacy in such contexts. However, this may come with the trade-off of lower plasma stability and a potential for increased off-target toxicity.

  • SMCC offers superior plasma stability , which can translate to an improved safety profile and more predictable pharmacokinetics.[2][5] This makes it a strong candidate for hematological malignancies or for highly potent payloads where minimizing off-target release is paramount. The lack of a bystander effect makes it most suitable for tumors with high and homogenous antigen expression.

Ultimately, the optimal linker choice will depend on the interplay between the antibody, the payload, the target antigen, and the tumor microenvironment. Careful consideration of these factors, supported by robust in vitro and in vivo experimental data, is essential for the design of a safe and effective antibody-drug conjugate.

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[1][2] This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

Mechanism of Action: Two Distinct Payload Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][3]

Cleavable Linkers are designed to be stable in systemic circulation but to degrade and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] Common cleavage mechanisms include:

  • Enzymatic Cleavage: Utilizing enzymes that are overexpressed in tumor tissues or within lysosomes, such as cathepsins, which cleave specific peptide sequences (e.g., valine-citrulline).[5]

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4) to hydrolyze acid-labile linkers like hydrazones.[5]

  • Reductive Cleavage: Taking advantage of the higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[6]

Non-Cleavable Linkers form a stable covalent bond between the antibody and the payload.[3][7] Payload release is entirely dependent on the lysosomal degradation of the antibody backbone following internalization of the ADC into the target cell.[3][6] This process releases the payload with the linker and an attached amino acid residue from the antibody.[8]

Comparative Performance Data

The choice of linker technology has a profound impact on the performance of an ADC, influencing its stability, efficacy, and toxicity profile.

In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

ADC ConstructLinker TypePayloadTarget Cell LineTarget AntigenIC50 (M)Key Observation
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (HER2+)HER2~1 x 10-10High potency against antigen-positive cells.
Trastuzumab-mc-MMAFNon-cleavable (Maleimidocaproyl)MMAFSK-BR-3 (HER2+)HER2~5 x 10-11High potency against antigen-positive cells.
Anti-CD30-vc-MMAECleavable (Val-Cit)MMAEKarpas 299 (CD30+)CD30~1 x 10-11Demonstrates bystander killing of co-cultured CD30- cells.
Anti-CD30-mc-MMAFNon-cleavable (Maleimidocaproyl)MMAFKarpas 299 (CD30+)CD30~2 x 10-11Lacks significant bystander killing effect.

Note: IC50 values are approximate and can vary based on the specific experimental conditions, cell lines, and conjugation methods used.

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of ADCs. The following table provides an example of comparative in vivo efficacy.

ADCLinker TypeTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Anti-HER2-vc-MMAECleavableNCI-N87 Gastric Cancer XenograftSingle 3 mg/kg doseSignificant tumor regression[9]
Anti-HER2-mc-MMAFNon-cleavableNCI-N87 Gastric Cancer XenograftSingle 3 mg/kg doseTumor growth stasis[10]
Pharmacokinetics

The stability of the linker is a key determinant of an ADC's pharmacokinetic profile. Non-cleavable linkers generally exhibit greater stability in circulation.

ADC AnalyteCleavable Linker (e.g., vc-MMAE)Non-cleavable Linker (e.g., mc-MMAF)
Intact ADC Half-life Generally shorter due to potential for premature payload release.Generally longer due to higher plasma stability.[8]
Systemic Exposure of Free Payload Higher potential for detectable levels of free payload in circulation.Minimal to no detectable free payload in circulation.[6]
Clearance Typically faster clearance of the intact ADC.Slower clearance, leading to prolonged exposure.
Clinical Toxicity

A meta-analysis of clinical trial data from commercially available ADCs provides insights into the comparative toxicity profiles.

Adverse Events (Grade ≥3)ADCs with Cleavable Linkers (N=2,985)ADCs with Non-cleavable Linkers (N=4,894)p-value
Any Adverse Event 47%34%0.002

Data adapted from a systematic review and meta-analysis of 40 clinical trials involving 11 ADCs.[6] This analysis suggests that ADCs with cleavable linkers are associated with a significantly higher incidence of severe adverse events, likely due to premature payload release.[6]

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[11] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[11] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Non-cleavable linkers, in contrast, typically do not mediate a bystander effect.[7] The released payload-linker-amino acid complex is often charged and membrane-impermeable, thus trapping the cytotoxic agent within the target cell.[7][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Appropriate cell culture medium and supplements

  • ADC constructs (cleavable and non-cleavable)

  • Control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibody. Add the dilutions to the respective wells and incubate for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., HER2-negative MDA-MB-468-GFP)

  • ADC constructs

  • Control ADC (with a non-cleavable linker)

  • Co-culture medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs and controls.

  • Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 72-120 hours).

  • Imaging: Acquire fluorescence and bright-field images of the wells at different time points.

  • Data Analysis: Quantify the number of viable fluorescent (antigen-negative) cells in the treated wells compared to the untreated controls to determine the extent of bystander killing.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human cancer cell line for tumor implantation (e.g., NCI-N87)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADCs (e.g., via intravenous injection) according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profiles of the ADC and free payload in vivo.

Materials:

  • Rodents (e.g., rats or mice)

  • ADC constructs

  • Analytical methods for quantifying total antibody, intact ADC, and free payload (e.g., ELISA and LC-MS/MS)

Procedure:

  • ADC Administration: Administer a single dose of the ADC to the animals (e.g., intravenously).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex mechanisms and workflows involved in ADC research.

Cleavable_Linker_Mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC with Cleavable Linker Internalization Internalization via Receptor-Mediated Endocytosis ADC_circ->Internalization Binding to Target Antigen Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) High Cathepsin Levels Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Enzymatic or pH-mediated Cleavage Cytotoxicity Cytotoxicity (e.g., Tubulin Inhibition) Payload_Release->Cytotoxicity Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect Payload Efflux NonCleavable_Linker_Mechanism cluster_extracellular Systemic Circulation (High Stability) cluster_cell Target Cancer Cell ADC_circ ADC with Non-Cleavable Linker Internalization Internalization via Receptor-Mediated Endocytosis ADC_circ->Internalization Binding to Target Antigen Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cytotoxicity Cytotoxicity (Trapped within cell) Payload_Release->Cytotoxicity ADC_Evaluation_Workflow cluster_dev ADC Development cluster_eval Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Conjugation & Purification Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (Cleavable vs. Non-cleavable) Linker_Payload->Conjugation Characterization Characterization (DAR, etc.) Conjugation->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo In Vivo Xenograft Studies (Efficacy) Characterization->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies Characterization->PK_PD Toxicity Toxicology Assessment In_Vivo->Toxicity PK_PD->Toxicity

References

A Comparative Guide to SPDP-C6-Gly-Leu-NHS Ester Stability for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the SPDP-C6-Gly-Leu-NHS ester, a cleavable linker, with other commonly used ADC linkers, supported by experimental data and detailed methodologies.

Comparative Stability of ADC Linkers

The stability of an ADC linker is often quantified by its half-life (t½) in plasma, which represents the time it takes for 50% of the linker to be cleaved. The ideal linker remains stable in the bloodstream (pH ~7.4) for an extended period but is efficiently cleaved within the target tumor cell. The following table summarizes the stability of various linker types in human plasma, providing a comparative overview.

Linker TypeSpecific Example ChemistryCleavage MechanismHalf-life in Human Plasma (approx.)Key Characteristics
Disulfide SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) based Reduction by intracellular glutathioneGenerally stable in circulation, with some variability based on steric hindrance.Cleavable in the reducing environment of the cell.
MaleimideSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Primarily non-cleavable thioether bond, but susceptible to retro-Michael reaction.[1][2]Variable; can be unstable due to thiol exchange with albumin.[3]Prone to instability in plasma, leading to premature drug release.[1][3] Stability can be improved with self-hydrolyzing maleimides.[4]
Acid-CleavableHydrazoneHydrolysis in acidic environments (e.g., endosomes, lysosomes)~2 daysCan exhibit instability in circulation.[5]
PeptideValine-Citrulline (vc)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)~7 daysHighly stable in circulation, with specific cleavage at the target site.[6]
OximeN/AHydrolysisGenerally stableProvides a stable linkage.
Click ChemistryAzide-Alkyne CycloadditionNon-cleavableHighly stableForms a very stable triazole linkage.

Experimental Protocols

To quantitatively assess the stability of this compound, a robust and reproducible experimental protocol is essential. The following high-performance liquid chromatography (HPLC)-based method allows for the precise measurement of the hydrolysis rate of the NHS ester in aqueous buffer.

Protocol: HPLC-Based Stability Assay of this compound

Objective: To determine the hydrolytic stability of the NHS ester moiety of this compound in an aqueous buffer system by monitoring its degradation over time using reverse-phase HPLC.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Deionized water, HPLC grade

  • Reverse-phase HPLC system with a C18 column and UV detector

  • Thermostated autosampler or water bath

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 1-2 mg of this compound and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Hydrolysis:

    • In a clean vial, dilute the this compound stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL.

    • Immediately after adding the PBS, vortex the solution gently and start a timer. This is time point zero (t=0).

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot with a mixture of acetonitrile and water (1:1 v/v) containing 0.1% TFA. This will stabilize the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the intact this compound from its hydrolysis product (the corresponding carboxylic acid). For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm or 280 nm) to detect both the NHS ester and its hydrolysis product.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining intact NHS ester at each time point relative to the peak area at t=0.

    • Plot the percentage of intact NHS ester versus time.

    • Determine the half-life (t½) of the NHS ester by fitting the data to a first-order decay model.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context of ADCs utilizing linkers like this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO dilute Dilute to 1 mg/mL in PBS (pH 7.4) stock->dilute t=0 incubate Incubate at 37°C dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with ACN/Water/TFA sample->quench hplc RP-HPLC Analysis quench->hplc data Integrate Peak Areas hplc->data calc Calculate % Remaining & Half-life data->calc

Caption: Workflow for the HPLC-based stability assay of this compound.

ADCs equipped with linkers such as this compound are often designed to target specific cancer cell surface receptors. A prominent example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancer.[7] The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (e.g., with SPDP linker) HER2 HER2 Receptor ADC->HER2 Binding Dimerization Dimerization & Autophosphorylation HER2->Dimerization Internalization Internalization (Endocytosis) HER2->Internalization ADC-Receptor Complex PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Degradation Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxicity

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.

References

A Comparative Guide to the Mass Spectrometry Analysis of SPDP-C6-Gly-Leu-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of bioconjugates formed using the SPDP-C6-Gly-Leu-NHS ester crosslinker against relevant alternatives. The information presented herein is supported by experimental data from scientific literature to aid in the strategic selection of crosslinkers and the interpretation of mass spectrometry results in the context of antibody-drug conjugate (ADC) development and other bioconjugation applications.

Introduction to this compound

The this compound is a heterobifunctional crosslinker featuring three key components:

  • N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains an NHS ester for covalent linkage to primary amines on biomolecules and a pyridyldithiol group that can react with sulfhydryl groups to form a reducible disulfide bond. This disulfide bond is a common feature in cleavable linkers for ADCs, designed to be stable in circulation but readily cleaved in the reducing environment of the cell.

  • C6-Gly-Leu Spacer: This component consists of a 6-carbon aliphatic chain (C6) that provides spatial separation between the conjugated molecules, and a dipeptide sequence (Gly-Leu) that can be a substrate for lysosomal proteases, offering an additional mechanism for payload release.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables the conjugation of the linker to proteins, peptides, or other molecules containing primary amines, such as lysine (B10760008) residues.

The combination of a reducible disulfide bond and a protease-cleavable dipeptide makes this a "dual-cleavable" linker, potentially offering multiple avenues for drug release within the target cell.

Mass Spectrometry Analysis of this compound Conjugates

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing critical information on conjugation efficiency, determination of drug-to-antibody ratio (DAR), and identification of conjugation sites. The analysis of conjugates containing the this compound involves specific considerations due to the nature of the linker.

Expected Mass Shifts

Upon conjugation to a primary amine, the this compound will result in a specific mass addition to the target molecule. The mass of the linker itself is 595.73 Da. After reaction with an amine, the NHS group (115.09 Da) is released, resulting in a net mass addition from the remaining linker structure.

FeatureThis compound
Molecular Weight 595.73 g/mol
Molecular Formula C26H37N5O7S2

Table 1: Physicochemical properties of this compound.[1][2]

Fragmentation Characteristics

Tandem mass spectrometry (MS/MS) is employed to sequence peptides and pinpoint the exact site of linker attachment. The fragmentation pattern of a peptide conjugated with the SPDP-C6-Gly-Leu linker will be a composite of the peptide backbone fragmentation and fragmentation of the linker itself.

Under Collision-Induced Dissociation (CID), common fragmentation patterns for peptides include the generation of b- and y-type ions from the cleavage of amide bonds.[3] The presence of the linker adds complexity to the spectrum. Key fragmentation events to anticipate for an SPDP-C6-Gly-Leu conjugated peptide include:

  • Cleavage of the disulfide bond: This is a characteristic fragmentation for disulfide-containing molecules and can be observed in-source or during MS/MS.[4] This would result in a fragment ion corresponding to the peptide plus the C6-Gly-Leu portion and a separate fragment related to the pyridylthio group.

  • Fragmentation of the Gly-Leu dipeptide: Cleavage of the peptide bond between Gly and Leu can occur.

  • Fragmentation of the C6 spacer: The aliphatic chain can undergo fragmentation.

Electron Transfer Dissociation (ETD) is a complementary fragmentation technique that is particularly useful for labile post-translational modifications and can provide different fragmentation patterns, primarily generating c- and z-type ions.[5][6] For SPDP-C6-Gly-Leu conjugates, ETD may be advantageous in preserving the disulfide bond during fragmentation, allowing for more precise localization of the entire linker on the peptide.

Comparison with Alternative Linkers

The choice of linker is critical for the stability, efficacy, and safety of an ADC. Here, we compare the mass spectrometry analysis of this compound conjugates with those formed using other common linkers.

Val-Cit-PABC Linkers

The Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PABC) linker is a widely used cathepsin B-cleavable linker in ADCs.[7][8][9]

FeatureSPDP-C6-Gly-LeuVal-Cit-PABC
Cleavage Mechanism Disulfide reduction, Protease (e.g., Cathepsin)Protease (Cathepsin B)
Key MS/MS Fragments Disulfide bond cleavage, peptide linker fragmentsPABC self-immolation fragments, Val-Cit cleavage
Stability in Plasma Generally stable, disulfide can be susceptible to reductionProne to premature cleavage by carboxylesterases in mouse plasma

Table 2: Comparison of SPDP-C6-Gly-Leu and Val-Cit-PABC Linkers.

Mass spectrometry analysis of Val-Cit-PABC containing ADCs often focuses on monitoring the stability of the linker in plasma and identifying metabolites resulting from premature cleavage.[7][10]

Maleimide-based Linkers (e.g., SMCC)

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable linker that forms a stable thioether bond with sulfhydryl groups.

FeatureSPDP-basedMaleimide-based (SMCC)
Bond with Sulfhydryl Reducible DisulfideStable Thioether
Cleavage CleavableNon-cleavable
MS/MS Fragmentation Disulfide bond cleavage is a key fragmentation pathwayThioether bond is stable; fragmentation occurs on the peptide and linker backbone
Payload Release Intracellular reduction/proteolysisLysosomal degradation of the antibody

Table 3: Comparison of SPDP-based and Maleimide-based Linkers.

The mass spectrometry analysis of maleimide-conjugated peptides is generally more straightforward as the thioether bond is stable under typical CID conditions. The focus is on sequencing the peptide to identify the modified cysteine residue.

Experimental Protocols

A generalized experimental workflow for the mass spectrometry analysis of a peptide conjugated with this compound is outlined below.

Sample Preparation
  • Conjugation: React the peptide with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • Purification: Remove excess linker using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

  • Enzymatic Digestion (for protein conjugates): The purified conjugate is denatured, reduced (if analyzing non-disulfide linked peptides), alkylated, and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire high-resolution mass spectra to determine the mass of the conjugated peptide.

  • MS2 Fragmentation: Use data-dependent acquisition to trigger MS/MS on the most abundant precursor ions. Employ both CID and ETD to obtain complementary fragmentation data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis peptide Peptide/Protein conjugation Conjugation peptide->conjugation linker This compound linker->conjugation purification Purification conjugation->purification digestion Enzymatic Digestion (for proteins) purification->digestion lc LC Separation digestion->lc ms1 MS1 Scan (Precursor Mass) lc->ms1 ms2 MS/MS Fragmentation (CID/ETD) ms1->ms2 data_analysis Data Analysis ms2->data_analysis

Experimental workflow for MS analysis of conjugates.

signaling_pathway cluster_cleavage Cleavage Mechanisms ADC SPDP-Linker-ADC Binds to Target Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Payload Release Cleavage->Payload Reduction Disulfide Reduction (e.g., by Glutathione) Proteolysis Proteolytic Cleavage (e.g., by Cathepsins) Effect Cytotoxic Effect Payload->Effect

Cellular processing of an SPDP-Gly-Leu linked ADC.

References

A Comparative Guide to Controlled Drug Release from SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SPDP-C6-Gly-Leu-NHS ester as a linker for controlled drug release, primarily in the context of Antibody-Drug Conjugates (ADCs). Its performance is evaluated against other common linker technologies, supported by experimental data and detailed methodologies for validation.

Introduction to this compound

The this compound is a heterobifunctional crosslinker designed for the covalent attachment of therapeutic payloads to biologics, such as monoclonal antibodies.[1][] It incorporates three key functionalities for controlled drug release:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines on the antibody to form a stable amide bond.[1]

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Contains a disulfide bond that can be cleaved under reducing conditions, such as the high glutathione (B108866) concentrations found intracellularly.[3]

  • Glycine-Leucine (Gly-Leu) dipeptide: A peptide sequence that can be specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[4]

  • C6 spacer: A six-carbon chain that increases solubility and flexibility.[1]

This dual-release mechanism offers a level of redundancy and potentially enhanced tumor-specific drug release.

Comparative Analysis of Linker Technologies

The choice of linker is critical in ADC design, directly impacting stability, efficacy, and toxicity.[5] Below is a comparison of the this compound with other prevalent linker types.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance data for different linker technologies, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

Table 1: Comparative Plasma Stability of Different Linker Types

Linker TypeRepresentative LinkerHalf-life (t½) in Human PlasmaRelease MechanismReference(s)
Disulfide/Peptide This compound>48 hours (for similar IgG-based disulfide ADCs)Reductive and Enzymatic[6]
Peptide Val-Cit-PABC>100 times more stable than hydrazoneEnzymatic (Cathepsin B)[6]
Peptide GGFGHighEnzymatic (Cathepsin B/L)[7]
Hydrazone Acylhydrazone183 hours (pH 7.4), 4.4 hours (pH 5.0)pH-sensitive (acidic)[6]
Non-cleavable Thioether (e.g., SMCC)HighAntibody degradation[5]

Table 2: Comparative Intracellular Cleavage Efficiency

Linker TypeRepresentative LinkerCleavage AgentRelative Cleavage Rate/EfficiencyReference(s)
Disulfide/Peptide This compoundGlutathione / Cathepsin BEfficient under respective conditions[3][4]
Peptide Val-Cit-PABCCathepsin BHigh[6][8]
Peptide GGFGCathepsin B/LHigh[7]
Peptide GPLGCathepsin BFaster initial cleavage than GFLG, Val-Cit, and Val-Ala[8][9]
Hydrazone AcylhydrazoneAcidic pH (lysosomes)Rapid at low pH[6]

Experimental Protocols

Detailed methodologies are crucial for the validation of controlled drug release. Below are protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • ADC conjugated via this compound

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC system with a suitable column (e.g., reversed-phase or size-exclusion)

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately process the sample to separate the ADC from plasma proteins. This can be achieved by:

    • Affinity chromatography using an antigen-coated resin.

    • Protein A/G affinity chromatography.

    • Size-exclusion chromatography.

  • Analyze the purified ADC fraction by HPLC to quantify the amount of intact ADC and any released drug.

  • Calculate the percentage of intact ADC remaining at each time point and determine the plasma half-life.

Protocol 2: In Vitro Lysosomal Cleavage Assay

Objective: To evaluate the enzymatic cleavage of the Gly-Leu linker and subsequent drug release in a simulated lysosomal environment.

Materials:

  • ADC conjugated via this compound

  • Purified Cathepsin B enzyme

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT for enzyme activation)

  • Incubator at 37°C

  • HPLC system

  • Quenching solution (e.g., a strong acid or organic solvent)

Procedure:

  • Activate the Cathepsin B by pre-incubating it in the lysosomal assay buffer containing DTT.

  • Add the ADC to the activated enzyme solution to a final concentration of 100 µg/mL.

  • Incubate the reaction mixture at 37°C.

  • At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the concentration of released drug.

  • Plot the concentration of the released drug against time to determine the cleavage kinetics.

Protocol 3: HPLC Method for Drug Release Analysis

Objective: To separate and quantify the intact ADC, free drug, and any drug-linker metabolites.

Instrumentation:

  • HPLC system with a UV or fluorescence detector and/or a mass spectrometer.

  • Reversed-phase C18 column (for small molecule analysis of the released drug).

  • Size-exclusion or hydrophobic interaction column (for analysis of the intact ADC).

Mobile Phase (Reversed-Phase for Free Drug):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the drug and any metabolites.

Procedure:

  • Prepare a standard curve of the free drug to determine its retention time and for quantification.

  • Inject the processed samples from the stability or cleavage assays onto the appropriate column.

  • Monitor the elution profile at a wavelength where the drug has maximum absorbance.

  • Integrate the peak area corresponding to the free drug and calculate its concentration using the standard curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro Drug Release Validation

G cluster_0 ADC Preparation cluster_1 In Vitro Assays cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation ADC ADC Conjugate (SPDP-C6-Gly-Leu-Drug) Plasma Plasma Stability Assay (37°C, Human Plasma) ADC->Plasma Lysosome Lysosomal Cleavage Assay (Cathepsin B, pH 5.0) ADC->Lysosome Sampling Time-point Sampling Plasma->Sampling Lysosome->Sampling Purification ADC Purification / Reaction Quenching Sampling->Purification HPLC HPLC Analysis (Reversed-Phase) Purification->HPLC Kinetics Determine Release Kinetics (Half-life, % Release) HPLC->Kinetics Comparison Compare to Alternative Linkers Kinetics->Comparison

Caption: Workflow for the validation of controlled drug release from an ADC.

Diagram 2: Intracellular Trafficking and Drug Release Pathway

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Acidic pH, High Glutathione, Cathepsin B) Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Disulfide Reduction & Peptide Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Effect

Caption: Pathway of ADC internalization and subsequent drug release.

Conclusion

The this compound offers a sophisticated mechanism for controlled drug release by combining both reductive and enzymatic cleavage sites. This dual-trigger system is designed to enhance tumor-specific payload delivery while maintaining stability in systemic circulation. Compared to single-mechanism linkers like simple peptide or hydrazone linkers, it provides a potentially more robust and selective release profile. However, the optimal linker choice remains highly dependent on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the rigorous validation and comparison of this and other linker technologies, which is essential for the development of safe and effective targeted therapies.

References

A Comparative Guide to the Performance of SPDP-C6-Gly-Leu-NHS Ester and Alternative Linkers in Antibody-Drug Conjugates for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the cleavable linker, SPDP-C6-Gly-Leu-NHS ester, against other common linker technologies in various cancer models. As direct head-to-head preclinical data for this specific linker is limited in publicly available literature, this comparison draws upon data from ADCs constructed with structurally analogous linkers, featuring a reducible disulfide bond and a dipeptide spacer. This approach allows for a representative evaluation of its likely performance characteristics.

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, the efficiency of payload release at the tumor site, and overall efficacy and safety. This guide summarizes key quantitative data, provides detailed experimental protocols for evaluation, and visualizes relevant biological and experimental workflows to aid researchers in making informed decisions for their ADC development programs.

Mechanism of Action: this compound

The this compound is a heterobifunctional crosslinker designed for the development of cleavable ADCs. Its mechanism of action is predicated on a two-step payload release process. The N-hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the monoclonal antibody. The pyridyldithiol (SPDP) group forms a disulfide bond with a thiol-containing cytotoxic payload. This disulfide bond is engineered to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment of a cancer cell, which has a higher concentration of glutathione (B108866) (GSH). The Gly-Leu dipeptide spacer is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This dual-release mechanism aims to ensure targeted payload delivery and minimize off-target toxicity.

ADC_Mechanism_of_Action Mechanism of Action for an ADC with a Cleavable SPDP-Dipeptide Linker cluster_circulation Systemic Circulation (High Stability) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) ADC_binding ADC Binds to Tumor Antigen ADC->ADC_binding Targeting TumorCell Tumor Cell Endosome Endosome ADC_binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage (Proteases & GSH) Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxicity

Mechanism of action for an ADC with a cleavable SPDP-dipeptide linker.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with different linker technologies. The data for "Disulfide + Dipeptide" linkers serve as a proxy for the performance of this compound.

In Vitro Cytotoxicity
Linker TypeADC Construct (Representative)Cancer Cell LineTarget AntigenIC50 (ng/mL)Reference
Disulfide + Dipeptide Anti-CD22-DM1Human LymphomaCD22Potent (exact value not stated)[1]
Dipeptide (vc-MMAE) Trastuzumab-vc-MMAENCI-N87 (Gastric)HER2~14.3 pM[1]
Non-Cleavable (SMCC-DM1) Trastuzumab-DM1 (Kadcyla)BT-474 (Breast)HER2~33 pM[1]
Hydrazone Gemtuzumab ozogamicinHL-60 (Leukemia)CD33Potent (payload-dependent)[2]
In Vivo Efficacy in Xenograft Models
Linker TypeADC Construct (Representative)Tumor ModelDosingTumor Growth Inhibition (TGI)Reference
Disulfide + Dipeptide Anti-CD22-DM1Human Lymphoma XenograftSingle 3 mg/kg doseTumor regression[1][3]
Dipeptide (vc-MMAE) Anti-HER2-vc-MMAENCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[4]
Non-Cleavable (SMCC-DM1) Trastuzumab-DM1 (Kadcyla)KPL-4 Breast Cancer1 mg/kg47% TGI[5]
Tripeptide (EGCit) Anti-HER2-EGCit-MMAEKPL-4 Breast Cancer1 mg/kg104% TGI[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate overnight to allow cell attachment A->B C 3. Add serial dilutions of ADC and control antibody B->C D 4. Incubate for 72-120 hours C->D E 5. Add MTT reagent and incubate for 2-4 hours D->E F 6. Add solubilization solution to dissolve formazan (B1609692) crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate cell viability and determine IC50 G->H

Workflow for a typical in vitro cytotoxicity MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control antibody in culture medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest, typically 72 to 120 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Efficacy Study (Tumor Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Workflow:

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow A 1. Implant human tumor cells subcutaneously into immunodeficient mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment groups (Vehicle, Control Ab, ADC) B->C D 4. Administer a single or multiple doses of the ADC intravenously C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Continue monitoring until tumors in the control group reach a predetermined endpoint E->F G 7. Euthanize mice and excise tumors for further analysis F->G H 8. Analyze data to determine tumor growth inhibition (TGI) G->H

Workflow for an in vivo tumor xenograft study.

Protocol:

  • Animal Model and Cell Implantation: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.

  • Treatment Groups:

    • Vehicle control (e.g., saline or the formulation buffer).

    • Isotype control antibody.

    • ADC at one or more dose levels.

  • ADC Administration: Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over a period of time.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for the ADC-treated groups compared to the vehicle control group at a specific time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

The this compound represents a sophisticated linker technology that leverages both the reducing intracellular environment and the enzymatic activity of lysosomes for targeted payload release. Based on the performance of structurally similar linkers, it is anticipated to offer a favorable balance of plasma stability and potent anti-tumor efficacy. The comparative data presented in this guide suggest that while cleavable linkers like those with disulfide and dipeptide motifs can offer potent cytotoxicity and the potential for a bystander effect, careful optimization is required to mitigate the risk of premature payload release and associated toxicities. The provided experimental protocols offer a robust framework for the preclinical evaluation of ADCs, enabling researchers to thoroughly characterize the performance of their chosen linker-payload combination and select the most promising candidates for clinical development.

References

A Head-to-Head Comparison of SPDP and Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective, data-driven comparison of two widely used classes of linkers: the cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linkers and the more traditional, yet complex, maleimide-based linkers.

At a Glance: Key Differences in Linker Chemistry and Performance

FeatureSPDP LinkerMaleimide-Based Linker
Bond Type Disulfide BondThioether Bond (initially)
Cleavage Mechanism Reduction-sensitive; cleaved by intracellular glutathione (B108866).[1]Initially non-cleavable, but susceptible to retro-Michael reaction, leading to premature payload release. Can be stabilized by hydrolysis of the succinimide (B58015) ring.[1]
Release Trigger High intracellular glutathione concentration in tumor cells.[1]Primarily relies on lysosomal degradation of the antibody, but premature release can occur in plasma.[1]
Stability in Circulation The disulfide bond is relatively stable in the bloodstream.[1]Prone to instability due to the retro-Michael reaction, which can lead to off-target toxicity.[1]
Payload Release Releases the unmodified payload.[1]Can lead to the transfer of the drug-linker to other proteins, such as albumin.
Hydrophilicity Can be enhanced with PEG spacers.[1]Can be hydrophobic, but can also be modified with PEGs.[2]

In-Depth Comparison: Mechanism, Stability, and Efficacy

Chemical Reaction and Mechanism of Action

SPDP Linkers are heterobifunctional crosslinkers that facilitate the conjugation of an amine-containing molecule (like an antibody) to a sulfhydryl-containing molecule (like a cytotoxic drug).[3] The N-hydroxysuccinimide (NHS) ester of SPDP reacts with primary amines on the antibody to form a stable amide bond.[3] The other end of the linker, a pyridyldithiol group, reacts with a sulfhydryl group on the payload to form a disulfide bond.[3] This disulfide bond is the key to its cleavable nature.

Maleimide-Based Linkers react with sulfhydryl groups through a Michael addition, forming a stable thiosuccinimide bond.[4] This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[5] While the initial thioether bond is considered non-cleavable, the thiosuccinimide ring is susceptible to a retro-Michael reaction, especially in the presence of other thiol-containing molecules like albumin in the plasma.[1] This can lead to the premature release of the payload and its transfer to other proteins.[1]

G

Stability in Plasma

The stability of the linker in plasma is crucial for minimizing off-target toxicity and maximizing the therapeutic window.

SPDP Linkers form a disulfide bond that is relatively stable in the oxidizing environment of the bloodstream.[1] Cleavage of this bond requires a reducing environment, such as that found inside a tumor cell.[1]

Maleimide-Based Linkers , on the other hand, have demonstrated inherent instability in plasma.[1] The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the transfer of the drug-linker to other proteins, most notably albumin.[1] This premature release of the payload can cause systemic toxicity.[1] However, the stability of the maleimide (B117702) linkage can be significantly improved through hydrolysis of the succinimide ring, which forms a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1] Next-generation maleimides, such as N-aryl maleimides, have been developed to accelerate this hydrolysis and improve stability.[6]

Quantitative Stability Data

Linker TypeConditionTimePayload LossReference
Traditional N-alkyl MaleimideThiol-containing buffer and serum at 37°C7 days35-67%[6]
N-Aryl MaleimideThiol-containing buffer and serum at 37°C7 days<20%[6]
Traditional MaleimideExcess reducing thiol at 37°C21 days~31%[4]
Maleamic Methyl Ester (Stabilized Maleimide)Excess reducing thiol at 37°C21 days~9%[4]
Efficacy and Therapeutic Index

The efficacy of an ADC is dependent on its ability to deliver and release its payload to cancer cells.

SPDP-linked ADCs are designed for efficient intracellular payload release in the reducing environment of the tumor cell.[1] This allows for the release of the unmodified payload, which can be crucial for its cytotoxic activity.[1]

Maleimide-linked ADCs have also demonstrated significant anti-tumor activity.[1] However, their efficacy can be compromised by the premature release of the payload.[1] Stabilized maleimide linkers have been shown to improve efficacy due to their enhanced stability.[1] In a preclinical study, an ADC with a stabilized maleamic methyl ester linker demonstrated superior in vivo efficacy compared to the corresponding traditional maleimide-based ADC, with complete tumor regression at a lower dose.[7]

Illustrative In Vitro Cytotoxicity Data

While direct head-to-head comparative studies are limited, the choice of linker can influence the in vitro potency (IC50) of an ADC. The following data is illustrative and compiled from various studies.

ADC TargetLinker TypePayloadCell LineIC50 (nM)Reference
HER2Maleamic Methyl EsterMMAEHER2+0.02 - 0.2[7]
HER2NGM (Next-Gen Maleimide)MMAESKBR-3 (HER2+)0.33[8]
HER2NGM (Next-Gen Maleimide)MMAEMCF-7 (HER2-)>100[8]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of an Antibody

This protocol describes the general steps for conjugating a maleimide-functionalized linker-payload to an antibody after reducing its interchain disulfides.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.[9]

  • Reduction of Disulfide Bonds: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to expose free sulfhydryl groups.[9]

  • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in DMSO to create a 10 mM stock solution.[9]

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody). Maintain the reaction pH between 6.5 and 7.5. Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[9]

  • Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.[9]

  • Purification: Purify the ADC using a desalting column to remove excess reagents.

G

Protocol 2: SPDP Conjugation to an Antibody

This protocol outlines the steps for conjugating a thiol-containing payload to an antibody using an SPDP linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SPDP linker

  • Anhydrous DMSO or DMF

  • Thiolated payload

  • Desalting column

Procedure:

  • SPDP Stock Solution: Prepare a 20-25 mM stock solution of the SPDP linker in anhydrous DMSO or DMF.[1][10]

  • Antibody Activation: Add the SPDP stock solution to the antibody solution (1-10 mg/mL) at a defined molar excess (e.g., 20:1).[1][10] Incubate for 30-60 minutes at room temperature.[1]

  • Purification: Remove excess SPDP linker using a desalting column.[1]

  • Conjugation to Payload: Add the thiolated payload to the SPDP-activated antibody. Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final ADC conjugate using a desalting column.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in a biologically relevant matrix.

Procedure:

  • Incubation: Incubate the purified ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.[1]

  • Time Points: Take aliquots of the ADC-plasma mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours) and immediately freeze them at -80°C.[1]

  • Analysis: Quantify the amount of intact ADC and the concentration of the released payload using methods such as ELISA or LC-MS.[1]

Conclusion: Selecting the Optimal Linker

The choice between an SPDP and a maleimide-based linker is highly dependent on the specific requirements of the bioconjugate being developed.

SPDP linkers offer the distinct advantage of a truly cleavable disulfide bond, designed for targeted intracellular drug release in the reducing environment of tumor cells.[1] This can lead to the release of an unmodified, fully active payload. The inclusion of PEG spacers can further enhance the solubility and stability of the resulting conjugate.[1]

Maleimide-based linkers , while widely used due to their high reactivity, present a significant challenge due to the potential for premature payload release in the plasma via the retro-Michael reaction.[1] This can lead to off-target toxicity and a reduced therapeutic index.[1] However, the development of next-generation, stabilized maleimides that promote rapid hydrolysis of the thiosuccinimide ring has significantly improved their stability profile, making them a more viable option.[6]

Ultimately, a thorough preclinical evaluation of stability, efficacy, and toxicity is essential to select the optimal linker for a given therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the complex landscape of bioconjugate development.

References

A Comparative Guide to the In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index by governing the delivery of the cytotoxic payload to the target cells while minimizing premature release in systemic circulation. This guide provides an objective comparison of the in vivo stability of commonly used ADC linkers, supported by experimental data and detailed methodologies, to aid in the selection of optimal linker strategies for novel ADC development.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between them represents a fundamental design decision in ADC development, with significant implications for the conjugate's mechanism of action, efficacy, and safety profile.[1]

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2] These triggers can include:

  • Protease-sensitive linkers: Cleaved by lysosomal proteases like cathepsin B (e.g., valine-citrulline linkers).[3]

  • pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[4]

  • Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm (e.g., disulfide linkers).[5]

Non-cleavable linkers , such as thioether-based linkers (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid complex.[1][5] This mechanism generally leads to higher plasma stability and a reduced "bystander effect," where the released payload kills neighboring antigen-negative cells.[1]

Quantitative Comparison of In Vivo Linker Stability

The in vivo stability of an ADC is primarily assessed through pharmacokinetic (PK) studies that measure the concentration of the total antibody, the intact ADC, and the prematurely released free payload in plasma over time.[5][6] The following table summarizes representative in vivo stability data for different linker types from preclinical studies.

Linker TypeExample ADCAnimal ModelKey Stability FindingsReference(s)
Cleavable
Valine-Citrulline (vc-PABC)ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[6][7]
Site-specific anti-CD30 auristatin conjugateSCID MiceThe conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss.[6]
Trastuzumab-vc-MMAERatA 75% reduction in bound drug was observed over seven days in rat plasma.[2]
Hydrazone--Generally have a plasma half-life of 2-3 days.[4]
Silyl Ether (acid-cleavable)--Showed a half-life of >7 days in human plasma, a significant improvement over traditional acid-cleavable linkers.[4][8]
Disulfide (SPDB)--Can be susceptible to premature cleavage in the bloodstream.[3]
Tandem-Cleavage (Glucuronide-Dipeptide)anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers.[6][9]
Non-Cleavable
Thioether (SMCC)Trastuzumab-DM1 (T-DM1)MouseHalf-life (t1/2) of 10.4 days, demonstrating high stability.[6][8]
Triglycyl Peptide (CX)Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker and highly stable in mouse plasma.[6][8]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouseStable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases.[6][7]

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing: Prepare the ADC test article in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours) post-dose, collect blood samples (approximately 50-100 µL) via retro-orbital or saphenous vein bleeding under anesthesia.

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Analysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.

Protocol 2: ELISA for Quantification of Total Antibody and Intact ADC

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., PBS)

  • Capture antibody (e.g., anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plasma samples and standards

  • Detection antibody (HRP-conjugated anti-human IgG for total antibody, or HRP-conjugated anti-drug antibody for intact ADC)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve and use it to determine the concentration of total antibody or intact ADC in the plasma samples.

Protocol 3: LC-MS/MS for Quantification of Free Payload

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard (IS)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To a 25 µL aliquot of plasma, add the internal standard and then precipitate proteins by adding a protein precipitation solvent.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • Chromatography: Separate the free payload from other components using a suitable LC gradient on a C18 column.

  • Mass Spectrometry: Detect and quantify the free payload using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve and use it to determine the concentration of the free payload in the plasma samples.[10]

Visualizing ADC Concepts and Workflows

Diagrams created using Graphviz to illustrate key concepts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect Experimental_Workflow cluster_analysis Sample Analysis Dosing 1. ADC Administration (IV injection in mice) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Preparation (Centrifugation) Sampling->Processing ELISA ELISA Processing->ELISA LCMS LC-MS/MS Processing->LCMS TotalAb Total Antibody Concentration ELISA->TotalAb IntactADC Intact ADC Concentration ELISA->IntactADC FreePayload Free Payload Concentration LCMS->FreePayload Linker_Cleavage_Pathways cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Protease Protease-Sensitive (e.g., Val-Cit) Payload Released Payload Protease->Payload pH pH-Sensitive (e.g., Hydrazone) pH->Payload Reductive Reductive-Sensitive (e.g., Disulfide) Reductive->Payload Thioether Thioether (e.g., SMCC) PayloadComplex Payload-Linker- Amino Acid Complex Thioether->PayloadComplex ADC Intact ADC ADC->Protease Lysosomal Proteases ADC->pH Low pH ADC->Reductive High Glutathione ADC->Thioether Antibody Degradation

References

A Head-to-Head Battle: Evaluating the Therapeutic Index of ADCs with Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, mechanism of action, and ultimately, its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic index is a key objective in ADC development, as it allows for a larger dosing window to achieve anti-tumor efficacy while minimizing harm to healthy tissues.[1][2] The stability of the linker in systemic circulation is a major determinant of an ADC's safety profile; premature release of the cytotoxic payload can lead to off-target toxicities.[2][3]

This guide will delve into the two primary categories of linkers, cleavable and non-cleavable, examining their distinct mechanisms of action and how these differences translate to their performance in preclinical models.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[4]

Cleavable Linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions found in the tumor microenvironment or within tumor cells.[5] This controlled release can be triggered by:

  • Enzymatic Cleavage: Peptide-based linkers, such as the widely used valine-citrulline (Val-Cit) linker, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][]

  • pH Sensitivity: Linkers containing acid-labile bonds, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[5]

  • Reductive Cleavage: Disulfide linkers are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione.[5]

The release of an unmodified, potent payload by cleavable linkers can lead to a "bystander effect," where the payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells.[4][7] This can be particularly advantageous in treating solid tumors with heterogeneous antigen expression.[7]

Non-Cleavable Linkers , such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, form a highly stable covalent bond between the antibody and the payload.[4] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4][8] This process liberates the payload still attached to the linker and an amino acid residue from the antibody.[4] The resulting charged metabolite is generally unable to cross the cell membrane, which largely abrogates the bystander effect.[7] This targeted, intracellular release is expected to reduce off-target toxicity.[8]

Quantitative Comparison of ADC Performance with Different Linkers

The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from a head-to-head preclinical study comparing a trastuzumab-maytansinoid (DM1) ADC with a cleavable disulfide linker (T-SPP-DM1) and a non-cleavable thioether linker (T-DM1).[9][10]

Linker TypeADCTarget Cell LineIC50 (ng/mL)
Cleavable T-SPP-DM1KPL-4 (HER2+)1.1
Non-Cleavable T-DM1KPL-4 (HER2+)0.9
Cleavable T-SPP-DM1BT-474-EEI (HER2+)1.8
Non-Cleavable T-DM1BT-474-EEI (HER2+)1.1
Cleavable T-SPP-DM1JIMT-1 (HER2+)4.0
Non-Cleavable T-DM1JIMT-1 (HER2+)5.0
Cleavable T-SPP-DM1MDA-MB-468 (HER2-)>1000
Non-Cleavable T-DM1MDA-MB-468 (HER2-)>1000
Data from Erickson et al., Mol Cancer Ther, 2012.[9]
Linker TypeADCPlasma Clearance (mL/day/kg)Terminal Half-life (days)
Cleavable T-SPP-DM115.32.9
Non-Cleavable T-DM18.84.2
Data from Erickson et al., Mol Cancer Ther, 2012.[9]
Linker TypeADCXenograft ModelEfficacy (Tumor Growth Inhibition)
Cleavable T-SPP-DM1KPL-4Significant tumor growth inhibition
Non-Cleavable T-DM1KPL-4Significant tumor growth inhibition
Cleavable T-SPP-DM1JIMT-1Moderate tumor growth inhibition
Non-Cleavable T-DM1JIMT-1Moderate tumor growth inhibition
Data from Erickson et al., Mol Cancer Ther, 2012.[9]

In this head-to-head comparison, the non-cleavable T-DM1 displayed slightly greater in vitro potency in some cell lines and a more favorable pharmacokinetic profile with slower plasma clearance and a longer half-life.[9] However, both ADCs showed comparable in vivo efficacy in xenograft models.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and a control antibody in culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period of 48 to 144 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

In Vivo Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that can be administered to animals without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use immunodeficient mice or rats.

  • Dose Escalation: Administer single intravenous doses of the ADC to groups of animals at escalating dose levels.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause severe morbidity or more than a 20% loss of body weight.[13]

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of an ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment groups and administer the ADCs, a control antibody, and a vehicle control intravenously.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.[14]

Visualizing the Concepts

ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization TumorCell->Internalization 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Apoptosis_Bystander Apoptosis BystanderCell->Apoptosis_Bystander Cell Death Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease PayloadRelease Lysosome->PayloadRelease 4. Payload Release PayloadRelease->BystanderCell Bystander Effect (Cleavable Linkers) Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cell Death (Apoptosis)

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Therapeutic Index Calculation Cytotoxicity Cytotoxicity Assay (IC50 Determination) MTD Maximum Tolerated Dose (MTD) Study Cytotoxicity->MTD Bystander Bystander Effect Assay Efficacy Efficacy Study (Xenograft Model) Bystander->Efficacy Stability Plasma Stability Assay Stability->MTD TI Therapeutic Index (TI) = MTD / MED MTD->TI Efficacy->TI Minimal Effective Dose (MED)

Caption: A typical experimental workflow for evaluating the therapeutic index of ADCs.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors, including the target antigen's expression level and heterogeneity, the internalization rate of the ADC, and the specific characteristics of the tumor microenvironment.[7]

Non-cleavable linkers may offer a wider therapeutic window due to their enhanced stability in circulation, which can translate to a more favorable safety profile.[8] This makes them an attractive option for highly expressed, homogeneous tumors where a localized cytotoxic effect is desired.[7]

Cleavable linkers, with their potential for a bystander effect, may provide enhanced potency, particularly in tumors with heterogeneous antigen expression.[7] However, this can come at the cost of reduced plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.[7]

Ultimately, a thorough preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate with the optimal therapeutic index towards clinical development.

References

A Head-to-Head Comparison of SPDP-C6-Gly-Leu-NHS Ester with Other Commercial Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the target site, ultimately influencing the therapeutic window and overall efficacy. This guide provides an objective, data-supported comparison of the SPDP-C6-Gly-Leu-NHS ester with other prominent commercial linkers.

This document delves into the chemical characteristics, mechanisms of action, and performance data of this compound alongside two widely used alternatives: the non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the cathepsin B-cleavable Valine-Citrulline (VC) PABC linker.

Linker Chemistry and Mechanism of Action

This compound: This heterobifunctional linker features an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody, and a pyridyldithiol (SPDP) group that forms a disulfide bond with a thiol-containing payload.[1][][3] The C6 spacer provides spatial separation, while the Gly-Leu dipeptide is designed to be recognized and cleaved by intracellular proteases, such as cathepsin B.[][3] The primary release mechanism is the reduction of the disulfide bond in the high glutathione (B108866) environment of the cell cytoplasm.[4]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker, SMCC also utilizes an NHS ester for antibody conjugation.[5][] Its maleimide (B117702) group reacts with thiols on the payload to form a stable thioether bond.[5] Drug release from an SMCC-linked ADC relies on the complete lysosomal degradation of the antibody backbone, which liberates the payload still attached to the linker and a lysine residue.[5][7]

MC-VC-PABC-MMAE (Maleimidocaproyl-Valine-Citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E): This is a widely used enzyme-cleavable linker system. The maleimide group conjugates to the antibody's thiols. The Valine-Citrulline (VC) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme abundant in the lysosomal compartment of tumor cells.[][9][10] Upon cleavage, the p-aminobenzoyloxycarbonyl (PABC) spacer self-immolates to release the unmodified payload.[11]

Quantitative Performance Comparison

The following tables summarize key performance parameters for each linker type. It is important to note that direct head-to-head comparisons of this compound with other linkers in identical ADC constructs are limited in publicly available literature. The data presented here is a compilation from various studies and should be considered illustrative.

Parameter This compound SMCC MC-VC-PABC
Linker Type Cleavable (Disulfide & Peptide)Non-cleavableCleavable (Enzymatic)
Release Mechanism Glutathione reduction & enzymatic cleavageAntibody degradation in lysosomeCathepsin B cleavage in lysosome
Plasma Stability Generally stable, but disulfide bonds can be susceptible to reduction in plasma.High stability due to thioether bond.High stability, but can show some susceptibility to plasma proteases.[12]
Drug Release Kinetics Dependent on intracellular glutathione concentration and protease activity.Slow, dependent on antibody degradation rate.Rapid upon exposure to cathepsin B.[13]
Bystander Effect Possible, if the released payload is membrane-permeable.Limited, as the released payload is typically charged and membrane-impermeable.Yes, if the released payload is membrane-permeable.
Payload State after Release Released with a thiol handle from the disulfide bond.Released attached to the linker and an amino acid residue.Unmodified payload is released.

Table 1: General Characteristics of Compared Linkers

Linker ADC Construct Plasma Half-life (t½) Reference
SPDP-basedAnti-HER2-DM1Decreased with less hindered disulfide bonds[14]
SMCC-basedTrastuzumab-DM1 (T-DM1)~9.9 days (in mice)[12]
VC-PABC-basedBrentuximab Vedotin~2.6 days (in patients)[11]

Table 2: Illustrative Plasma Stability Data of ADCs with Different Linkers

Linker Cell Line IC50 Reference
Disulfide-basedHER2-positive breast cancerPotent (pM range)[15]
SMCC-basedHER2-positive breast cancer (BT-474)~ 2.5 nM[1]
VC-PABC-basedHodgkin lymphoma (L428)~ 1 ng/mL[]

Table 3: Illustrative In Vitro Cytotoxicity Data of ADCs with Different Linkers

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of linker performance. Below are protocols for key experiments.

Protocol 1: ADC Conjugation

This protocol describes a general method for conjugating a thiol-containing payload to an antibody using an NHS ester-containing linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Linker (this compound, SMCC, or MC-VC-PABC-MMAE) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP for antibody disulfide reduction)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification (for SMCC and this compound):

    • Incubate the mAb with a molar excess of the NHS-ester linker at room temperature for 1-2 hours.

    • Remove excess linker using a desalting column.

  • Antibody Reduction (for MC-VC-PABC-MMAE):

    • Incubate the mAb with a controlled molar excess of a reducing agent like TCEP to reduce interchain disulfides.

  • Payload Conjugation:

    • Incubate the modified or reduced antibody with a molar excess of the thiol-containing payload (or maleimide-containing linker-payload for reduced antibody) at 4°C overnight.

  • Quenching:

    • Add a quenching reagent to cap any unreacted maleimide or SPDP groups.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated payload, linker, and aggregates.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.[16]

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma-ADC mixture.

  • Capture the ADC from the plasma using affinity beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.[17]

Protocol 3: Intracellular Cleavage Assay

This assay assesses the efficiency of payload release within the target cells.

Materials:

  • Target cancer cells

  • ADC

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Treat the target cells with the ADC for a specific period (e.g., 24 hours).

  • Wash the cells to remove unbound ADC.

  • Lyse the cells to release intracellular contents.

  • Analyze the cell lysate by LC-MS/MS to quantify the amount of released payload.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.[18][19][20]

Materials:

  • Target cancer cell line

  • Control (antigen-negative) cell line

  • 96-well plates

  • ADC, unconjugated antibody, and free payload

  • MTT reagent

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for 72-96 hours.

  • Add MTT reagent and incubate for 2-4 hours.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizing the Mechanisms

To further elucidate the distinct pathways of drug release for each linker, the following diagrams illustrate the key steps involved.

ADC_SPDP_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC (SPDP-C6-Gly-Leu-Payload) ADC_bound ADC binds to cell surface antigen ADC_circ->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome Internalization->Endosome Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm Escape/Transport Payload_release Payload-SH (Active) Cytoplasm->Payload_release Disulfide Cleavage Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: Intracellular processing of an ADC with this compound.

ADC_SMCC_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC (SMCC-Payload) ADC_bound ADC binds to cell surface antigen ADC_circ->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-AA (Active) Degradation->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis ADC_VCPABC_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC (MC-VC-PABC-Payload) ADC_bound ADC binds to cell surface antigen ADC_circ->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Trafficking Cleavage VC Cleavage Lysosome->Cleavage Self_immolation PABC Self-Immolation Cleavage->Self_immolation Payload_release Unmodified Payload (Active) Self_immolation->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

References

Validating Target-Specific Cleavage of SPDP-C6-Gly-Leu-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of efficacy and safety in the development of antibody-drug conjugates (ADCs). The SPDP-C6-Gly-Leu-NHS ester is a cleavable linker that incorporates a Gly-Leu dipeptide sequence designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This guide provides a comparative analysis of this linker, supported by experimental data from analogous systems, to assist in the validation of its target-specific cleavage.

Comparative Performance of Cleavable Linkers

The choice of a dipeptide linker significantly influences the stability and cleavage kinetics of an ADC. While direct data for this compound is not extensively published, we can infer its performance based on studies of similar dipeptide linkers. The following tables summarize key performance parameters.

Table 1: Cathepsin B-Mediated Cleavage of Various Dipeptide Linkers

Dipeptide SequenceRelative Cleavage Rate by Cathepsin BReference CompoundNotes
Gly-Pro-Leu-Gly (GPLG)High (Fastest in initial 30 min)GFLG, Val-Cit, Val-AlaGPLG demonstrated rapid initial cleavage.[1]
Val-CitHigh (Prototypical)-Widely used in approved ADCs, but can be susceptible to other enzymes.
Val-AlaModerateVal-CitComparable stability and activity to Val-Cit.
Phe-GlnHighVal-Ala, Ala-AlaShowed higher cleavage rates by cell lysates and cathepsins.[2]
Leu-GlnHighVal-Ala, Ala-AlaDemonstrated higher cleavage rates by cell lysates and cathepsins.[2]
Gly-Leu (inferred) Moderate to High -Based on cathepsin B's preference for hydrophobic residues at the P2 position.

Table 2: Plasma Stability of Dipeptide Linkers

Dipeptide SequenceStability in Human PlasmaStability in Mouse PlasmaNotes
Gly-Pro-Leu-Gly (GPLG)HighHighShowed greater stability compared to GFLG, Val-Cit, and Val-Ala.[1]
Val-CitReasonably StableSusceptible to Ces1c hydrolaseThis susceptibility can complicate preclinical evaluation in murine models.[3]
Asn-AsnHighHighResistant to Ces1c-mediated cleavage.[4]
Gly-Leu (inferred) Expected to be High Requires experimental validation The stability in mouse plasma would need to be determined to ensure reliable preclinical data.

Experimental Protocols for Cleavage Validation

To validate the target-specific cleavage of an ADC linked with this compound, a series of in vitro assays should be performed.

Enzymatic Cleavage Assay using Purified Cathepsin B

Objective: To determine the rate and extent of cleavage of the Gly-Leu linker by its target enzyme, cathepsin B.

Materials:

  • ADC conjugated with this compound

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Protocol:

  • Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO) and dilute it to the final desired concentration in the assay buffer.

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding activated cathepsin B to the ADC solution. A typical enzyme-to-ADC molar ratio is 1:100, but this may need optimization.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by RP-HPLC to separate the intact ADC from the cleaved payload.[5][6]

  • Quantify the percentage of cleaved payload at each time point by integrating the peak areas.

  • (Optional) Use LC-MS/MS to confirm the identity of the cleaved product.

Plasma Stability Assay

Objective: To assess the stability of the linker in plasma to ensure minimal premature drug release in circulation.

Materials:

  • ADC conjugated with this compound

  • Human and mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 0.1% TFA

  • HPLC system

Protocol:

  • Dilute the ADC stock solution in PBS to the desired concentration.

  • Add the diluted ADC to pre-warmed human and mouse plasma at a final plasma concentration of at least 80%.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot and quench the reaction by adding three volumes of cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the amount of intact ADC remaining.[3]

Cell-Based Cleavage and Cytotoxicity Assay

Objective: To confirm that the ADC is internalized by target cells, the linker is cleaved intracellularly, and the released payload induces cytotoxicity.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • ADC conjugated with this compound

  • A non-cleavable linker ADC as a negative control

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Lysis buffer for metabolite analysis

  • LC-MS/MS system

Protocol:

  • Cytotoxicity Assay:

    • Plate the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the cleavable ADC, non-cleavable ADC, and free drug.

    • Incubate for a period that allows for internalization and cytotoxicity (typically 72-96 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 values for each compound on both cell lines.

  • Intracellular Metabolite Analysis:

    • Plate the antigen-positive cells in larger formats (e.g., 6-well plates).

    • Treat the cells with the ADC at a concentration around its IC50.

    • After a suitable incubation time (e.g., 24 or 48 hours), wash the cells with cold PBS and lyse them.

    • Precipitate the proteins from the cell lysate and analyze the supernatant by LC-MS/MS to detect the presence of the cleaved payload.

Visualizing the Mechanisms

To better understand the processes involved in the validation of this compound, the following diagrams illustrate the key pathways and workflows.

Cleavage_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH ~5.0) ADC Antibody-Drug Conjugate (Intact Linker) ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Trafficking Cleaved_Payload Released Payload ADC_Lysosome->Cleaved_Payload 3. Cleavage of Gly-Leu Linker CathepsinB Cathepsin B Experimental_Workflow cluster_synthesis ADC Preparation cluster_validation Cleavage Validation cluster_analysis Data Analysis Synthesis Conjugation of SPDP-C6-Gly-Leu-NHS ester to Antibody and Payload Enzyme_Assay Enzymatic Cleavage Assay (Cathepsin B) Synthesis->Enzyme_Assay Plasma_Assay Plasma Stability Assay (Human & Mouse) Synthesis->Plasma_Assay Cell_Assay Cell-Based Assays (Cytotoxicity & Metabolite Analysis) Synthesis->Cell_Assay HPLC HPLC Analysis (Quantification) Enzyme_Assay->HPLC LCMS LC-MS/MS Analysis (Identification) Enzyme_Assay->LCMS Plasma_Assay->HPLC Cell_Assay->LCMS Viability Cell Viability (IC50 Determination) Cell_Assay->Viability

References

Safety Operating Guide

Essential Guide to the Safe Disposal of SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of SPDP-C6-Gly-Leu-NHS ester, a heterobifunctional linker commonly used in bioconjugation and drug delivery systems. Adherence to these protocols is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Understanding the Reagent: Key Safety Considerations

This compound contains two primary reactive moieties that necessitate careful handling during disposal: an N-hydroxysuccinimide (NHS) ester and a disulfide bond.

  • NHS Ester: This functional group is highly reactive towards primary amines and is sensitive to moisture.[1][2][3] Hydrolysis of the NHS ester is accelerated at higher pH.[2]

  • Disulfide Bond: The disulfide bridge can be cleaved by reducing agents.

Due to its reactive nature, this compound should not be disposed of directly down the drain or in regular trash.[4] Inactivation of the reactive functional groups is a critical first step in its safe disposal.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation of this compound prior to its disposal as hazardous chemical waste.

1. Inactivation of the NHS Ester:

The primary method for inactivating the NHS ester is through hydrolysis. This can be achieved by dissolving the compound in a basic solution.

  • Procedure:

    • Prepare a solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) at a concentration of 0.1 M to 1 M.

    • In a designated chemical fume hood, cautiously add the this compound waste to the basic solution with stirring. The reaction should be performed in a container that is at least twice the volume of the final solution to accommodate any potential foaming.

    • Allow the mixture to stir at room temperature for several hours (ideally overnight) to ensure complete hydrolysis of the NHS ester.

2. Reduction of the Disulfide Bond (Optional but Recommended):

While not always mandatory, reducing the disulfide bond adds an extra layer of safety by further breaking down the original compound.

  • Procedure:

    • Following the inactivation of the NHS ester, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the reaction mixture. A 2- to 10-fold molar excess of the reducing agent is recommended.

    • Continue to stir the solution at room temperature for a few hours to ensure complete reduction of the disulfide bond.

3. Neutralization and Collection:

  • Procedure:

    • After the inactivation steps, neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) dropwise while monitoring the pH with pH paper or a pH meter. The target pH should be between 6 and 8.

    • Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical name and a clear indication that it is "neutralized chemical waste."[5][6]

4. Final Disposal:

  • Procedure:

    • Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[6][7]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][8]

Quantitative Data Summary

ParameterValue/Recommendation
Inactivating Agent (NHS Ester) 0.1 M - 1 M Sodium Hydroxide or Sodium Bicarbonate
Reaction Time (Hydrolysis) Several hours (overnight recommended)
Reducing Agent (Disulfide Bond) Dithiothreitol (DTT) or TCEP
Molar Excess of Reducing Agent 2- to 10-fold
Reaction Time (Reduction) A few hours
Final pH of Waste Solution 6 - 8

Disposal Workflow Diagram

G cluster_prep Preparation cluster_inactivation Inactivation cluster_neutralization Neutralization & Collection cluster_disposal Final Disposal ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) hydrolysis 1. Hydrolyze NHS Ester (Add to basic solution, e.g., 0.1M NaOH) ppe->hydrolysis reduction 2. Reduce Disulfide Bond (Add reducing agent, e.g., DTT) hydrolysis->reduction neutralize 3. Neutralize Solution (Adjust pH to 6-8) reduction->neutralize collect 4. Collect in Labeled Waste Container neutralize->collect store 5. Store in Designated Area collect->store dispose 6. Dispose via EHS or Licensed Contractor store->dispose

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and regulatory compliance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for SPDP-C6-Gly-Leu-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like SPDP-C6-Gly-Leu-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation and drug delivery system development, but its reactivity necessitates careful handling to prevent exposure and ensure experimental success.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is crucial. The minimum required PPE should always be worn and includes:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[5] For tasks with a higher risk of splashing, such as when dissolving the reagent, chemical safety goggles and a face shield should be worn.[5][6] All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[5]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] If direct contact is likely, consider double-gloving or using heavier-duty chemical-resistant gloves.[5][7] Gloves must be changed immediately if contaminated or compromised, and hands should be washed thoroughly after removal.[5][7]

  • Protective Clothing: A lab coat is mandatory to protect skin and clothing from potential splashes.[6][7][8] For procedures with a higher risk of contamination, a solid-front gown or coveralls may be necessary.[6][7]

  • Footwear: Closed-toe shoes are required to protect against spills and dropped objects.[6][8]

Quantitative Data Summary: PPE Requirements

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks
Eye Protection Safety glasses with side shields (ANSI Z87.1)[5]Chemical safety goggles and face shield[5][6]
Hand Protection Single pair of disposable nitrile gloves[5]Double-gloving or chemical-resistant gloves[5][7]
Body Protection Lab coat[6][7][8]Solid-front gown or coveralls[6][7]
Foot Protection Closed-toe shoes[6][8]N/A

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential to minimize risks and ensure the integrity of the reagent. NHS esters are moisture-sensitive and can readily hydrolyze, rendering them inactive.[9][10]

Step-by-Step Handling Procedure:

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[9][10]

  • Weighing: Weigh the desired amount of the reagent in a fume hood. Avoid creating dust.

  • Dissolution: Immediately before use, dissolve the this compound in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][11][12] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[10]

  • Reaction: Add the dissolved reagent to your reaction mixture. Be mindful that buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction.[10]

  • Storage of Unused Reagent: Store the vial of the solid reagent at -20°C with a desiccant in a tightly sealed container, protected from light and moisture.[1][10][13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions and reaction mixtures containing the reagent should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not pour chemical waste down the drain.

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.

Visualizing the Workflow: Safe Handling of this compound

To further clarify the procedural steps for safely handling this reagent, the following workflow diagram outlines the key stages from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Equilibrate vial to room temperature B Weigh reagent in fume hood A->B C Dissolve in anhydrous, amine-free solvent (e.g., DMF, DMSO) B->C Immediate use D Add to reaction mixture C->D F Collect solid waste in labeled container D->F G Collect liquid waste in labeled container D->G H Decontaminate glassware and equipment D->H E Store solid reagent at -20°C with desiccant I Follow institutional EHS guidelines F->I G->I H->I

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to advancements in drug development and bioconjugation while maintaining a secure laboratory environment.

References

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